Product packaging for 2-Isopropoxy-5-nitrobenzylamine(Cat. No.:CAS No. 948992-37-8)

2-Isopropoxy-5-nitrobenzylamine

Cat. No.: B1462647
CAS No.: 948992-37-8
M. Wt: 210.23 g/mol
InChI Key: UBPXWPDUNWLUSQ-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-nitrobenzylamine is a nitroaromatic compound of significant interest in medicinal chemistry and chemical biology, primarily serving as a versatile synthetic intermediate. Its key research value lies in its potential application in the development of hypoxia-activated prodrugs (HAPs) and as a precursor for nitrogen-containing heterocycles. Nitroaromatic compounds like this are explored as bioreductive agents for targeting the hypoxic (low-oxygen) microenvironment of solid tumors . Under hypoxic conditions, the nitro group can be selectively reduced by cellular nitroreductase enzymes, triggering the release of an active cytotoxic agent or fluorescent probe specifically within the tumor tissue . This bioreductive mechanism offers a promising strategy for selective cancer therapy and tumor imaging, aiming to minimize off-target effects on healthy, normoxic cells . Furthermore, the structure of this compound, which features both a primary amine and a nitro group on an aromatic ring, makes it a valuable building block for synthesizing more complex structures. It can be utilized in reactions analogous to those of o-nitrobenzyl alcohols and o-nitrobenzylamines , which are known precursors for the synthesis of privileged N─N bond-containing heterocycles such as 2H-indazoles and indazolones . These scaffolds are frequently investigated for their diverse biological activities. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B1462647 2-Isopropoxy-5-nitrobenzylamine CAS No. 948992-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPXWPDUNWLUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Isopropoxy-5-nitrobenzylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

Based on IUPAC nomenclature, the chemical structure of 2-Isopropoxy-5-nitrobenzylamine can be inferred as a benzene ring substituted with a benzylamine group at position 1, an isopropoxy group at position 2, and a nitro group at position 5.

Inferred Structure:

Table 1: Chemical Identifiers (Inferred)

IdentifierValue
IUPAC Name (2-isopropoxy-5-nitrophenyl)methanamine
Molecular Formula C₁₀H₁₄N₂O₃
SMILES CC(C)OC1=C(C=C(C=C1)--INVALID-LINK--[O-])CN
InChI InChI=1S/C10H14N2O3/c1-7(2)15-10-6-8(12(13)14)4-3-9(10)5-11/h3-4,6-7H,5,11H2,1-2H3

Estimated Physicochemical Properties

The following properties are estimated based on the inferred structure and data from structurally similar compounds. These values are for guidance and require experimental verification.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Weight 210.23 g/mol Calculated from the molecular formula.
XLogP3 1.8Estimated based on similar structures.
Hydrogen Bond Donors 2The amine group (-NH₂) contains two hydrogen bond donors.
Hydrogen Bond Acceptors 4The oxygen atoms in the isopropoxy and nitro groups, and the nitrogen in the amine group.
Rotatable Bonds 4The C-O, O-C, C-C, and C-N bonds are rotatable.

Putative Synthesis Pathway

A plausible synthetic route to this compound can be proposed starting from 2-hydroxy-5-nitrobenzaldehyde. This proposed pathway involves two key steps: Williamson ether synthesis to introduce the isopropoxy group, followed by reductive amination to form the benzylamine.

G A 2-Hydroxy-5-nitrobenzaldehyde B 2-Isopropoxy-5-nitrobenzaldehyde A->B Isopropyl bromide, K₂CO₃ (Williamson Ether Synthesis) C This compound B->C NH₃, H₂, Pd/C (Reductive Amination) G cluster_0 Compound Synthesis and Purification cluster_1 Initial Biological Screening cluster_2 Hit Identification cluster_3 Mechanism of Action Studies A This compound B Antimicrobial Assays (Bacteria, Fungi) A->B C Antiparasitic Assays (e.g., E. histolytica) A->C D Cytotoxicity Assays (Cancer Cell Lines) A->D E Active Compound Identified B->E C->E D->E F Target Identification E->F G Pathway Analysis E->G

Synthesis Pathway for 2-Isopropoxy-5-nitrobenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-isopropoxy-5-nitrobenzylamine, a potentially valuable building block in medicinal chemistry and materials science. The proposed synthesis is a two-step process commencing from commercially available starting materials. This document provides detailed experimental protocols, data summaries, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two sequential steps:

  • O-Isopropylation: Introduction of the isopropoxy group onto a suitable 2-substituted-5-nitrobenzaldehyde precursor. Two primary routes are considered: the Williamson ether synthesis starting from 2-hydroxy-5-nitrobenzaldehyde and a nucleophilic aromatic substitution from 2-chloro-5-nitrobenzaldehyde. Both starting materials are commercially available[1][2][3][4].

  • Reductive Amination: Conversion of the intermediate, 2-isopropoxy-5-nitrobenzaldehyde, into the target primary amine, this compound. This transformation is typically accomplished by forming an imine with an ammonia source, followed by in-situ reduction[5][6][7][8][9].

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Hydroxy-5-nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde 2-Isopropoxy-5-nitrobenzaldehyde 2-Isopropoxy-5-nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde->2-Isopropoxy-5-nitrobenzaldehyde Williamson Ether Synthesis 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde->2-Isopropoxy-5-nitrobenzaldehyde Nucleophilic Aromatic Substitution This compound This compound 2-Isopropoxy-5-nitrobenzaldehyde->this compound Reductive Amination

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde

This intermediate can be prepared via two effective methods.

This method involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an isopropyl halide.

Experimental Workflow:

Williamson_Ether_Synthesis A Dissolve 2-hydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., DMF or acetone) B Add a base (e.g., K2CO3 or NaH) to the solution A->B C Stir at room temperature to form the phenoxide B->C D Add 2-iodopropane or 2-bromopropane dropwise C->D E Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC D->E F Quench the reaction with water and extract with an organic solvent E->F G Wash the organic layer, dry over Na2SO4, and concentrate in vacuo F->G H Purify the crude product by column chromatography or recrystallization G->H

Figure 2: Experimental workflow for the Williamson ether synthesis.

Protocol:

  • To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-iodopropane (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-isopropoxy-5-nitrobenzaldehyde.

This approach utilizes the electron-withdrawing nitro group to activate the aromatic ring towards nucleophilic substitution of the chloro group by isopropoxide.

Protocol:

  • Prepare a solution of sodium isopropoxide by carefully adding sodium metal (1.1 eq.) to anhydrous isopropanol under an inert atmosphere.

  • Once all the sodium has reacted, add 2-chloro-5-nitrobenzaldehyde (1.0 eq.) to the sodium isopropoxide solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the isopropanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-isopropoxy-5-nitrobenzaldehyde.

Step 2: Reductive Amination to this compound

This final step converts the aldehyde functionality into a primary amine using an ammonia source and a suitable reducing agent[5][9].

Experimental Workflow:

Reductive_Amination A Dissolve 2-isopropoxy-5-nitrobenzaldehyde in a suitable solvent (e.g., Methanol or THF) B Add an excess of an ammonia source (e.g., aqueous ammonia or NH4OAc) A->B C Stir the mixture at room temperature to form the imine intermediate B->C D Cool the reaction mixture in an ice bath C->D E Add a reducing agent (e.g., NaBH4) portion-wise D->E F Allow the reaction to warm to room temperature and stir until completion (monitored by TLC) E->F G Quench the reaction with water and remove the organic solvent in vacuo F->G H Extract the aqueous residue with an organic solvent (e.g., CH2Cl2 or EtOAc) G->H I Dry the combined organic layers and concentrate to yield the crude product H->I J Purify by column chromatography or acid-base extraction I->J

Figure 3: Experimental workflow for the reductive amination.

Protocol:

  • Dissolve 2-isopropoxy-5-nitrobenzaldehyde (1.0 eq.) in methanol.

  • To this solution, add a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected materials and outcomes for the proposed synthesis. Note: As no specific literature data for this exact synthesis was found, the yields and purity are representative values for analogous reactions and should be considered as targets.

Table 1: Reagents and Stoichiometry for the Synthesis of this compound (based on 10 mmol of starting material)

StepReagentMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
1A 2-Hydroxy-5-nitrobenzaldehyde167.1210.01.67 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
2-Iodopropane169.9912.02.04 g (1.19 mL)
1B 2-Chloro-5-nitrobenzaldehyde185.5610.01.86 g
Sodium (Na)22.9911.00.25 g
Isopropanol60.10-Solvent
2 2-Isopropoxy-5-nitrobenzaldehyde209.1910.02.09 g
Aqueous Ammonia (28%)17.03 (as NH₃)100-200~10-20 mL
Sodium Borohydride (NaBH₄)37.8315.0-20.00.57-0.76 g

Table 2: Expected Yields and Purity of Synthesized Compounds

CompoundStepTheoretical Yield (g)Expected Yield Range (g)Expected Purity (%)
2-Isopropoxy-5-nitrobenzaldehyde12.091.67 - 1.99>95
This compound22.101.58 - 1.89>97

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The protocols are based on well-established and robust chemical transformations. Researchers and drug development professionals can utilize this guide as a foundational methodology for the synthesis of this and structurally related compounds for further investigation in their respective fields. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the identity and purity of the intermediate and final product.

References

Photophysical Profile of 2-Isopropoxy-5-nitrobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical characteristics of 2-Isopropoxy-5-nitrobenzylamine. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this guide leverages data from closely related and well-characterized analogs, primarily o-nitrobenzyl and 5-nitroveratryl derivatives. These analogs serve as a reliable predictive model for the behavior of the target compound, which belongs to the widely studied class of photolabile protecting groups, often referred to as "caged compounds."

Core Photophysical Characteristics

The photophysical behavior of this compound is dominated by the electronic properties of the o-nitrobenzyl chromophore. This moiety is engineered for photochemical reactivity, specifically for the light-induced cleavage of the benzylic carbon-nitrogen bond to release a protected amine.

UV-Visible Absorption: this compound is expected to exhibit strong absorption in the UV-A region of the electromagnetic spectrum. The absorption profile is characterized by a π-π* transition of the nitroaromatic system. The presence of the electron-donating isopropoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position will influence the position and intensity of the absorption maximum (λmax). Based on analogs like 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) compounds, the λmax is anticipated to be in the range of 340-360 nm.

Photolysis (Uncaging): Upon absorption of a photon, the molecule undergoes a photochemical reaction that results in the cleavage of the C-N bond, releasing the free amine. This process, known as photolysis or uncaging, is the primary and most significant photophysical event for this class of compounds. The reaction proceeds through a series of short-lived intermediates, including an aci-nitro tautomer. The typical byproduct of this reaction is the corresponding 2-isopropoxy-5-nitrosobenzaldehyde.

Quantum Yield of Photolysis (Φu): The efficiency of the uncaging reaction is quantified by the photolysis quantum yield (Φu), which is the ratio of molecules undergoing photolysis to the number of photons absorbed. For o-nitrobenzyl derivatives, these values are typically in the range of 0.01 to 0.1, indicating that for every 100 photons absorbed, 1 to 10 molecules will release the caged amine. The exact quantum yield is dependent on the solvent and the nature of the leaving group (in this case, the amine).

Fluorescence Properties: Nitroaromatic compounds, including this compound, are generally considered to be non-fluorescent or exhibit extremely weak fluorescence. This is due to the presence of efficient non-radiative decay pathways from the excited singlet state. The strong electron-withdrawing nature of the nitro group promotes rapid intersystem crossing to the triplet state, which then deactivates non-radiatively or through photochemical reaction, effectively quenching any significant fluorescence emission.

Transient Species: The photolysis of o-nitrobenzyl compounds is characterized by the formation of transient intermediates. The primary and most well-documented intermediate is the aci-nitro species, which has a characteristic absorption in the 400-450 nm range. This intermediate is formed through an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. The decay of the aci-nitro intermediate leads to the final products.

Data Presentation: Inferred Photophysical Properties

The following table summarizes the inferred photophysical data for this compound in a common organic solvent such as acetonitrile.

ParameterSymbolInferred ValueNotes
Absorption Maximumλmax~350 nmBased on 5-nitroveratryl analogs.[1]
Molar Extinction Coefficientε~5,000 M⁻¹cm⁻¹Typical for 5-nitroveratryl chromophores.[1]
Photolysis Quantum YieldΦu0.01 - 0.05Dependent on solvent and specific amine.[2]
Fluorescence Quantum YieldΦf< 0.001Nitroaromatics are typically non-emissive.
Fluorescence LifetimeτfNot applicableDue to negligible fluorescence.
Aci-nitro Intermediate λmax-~410 nmCharacteristic transient absorption.

Mandatory Visualization

Photolysis_Pathway A Ground State (this compound) B Excited Singlet State (S1) A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E Released Amine + 2-Isopropoxy-5-nitrosobenzaldehyde D->E Rearrangement

Caption: Photolysis pathway of this compound.

Experimental Protocols

Determination of Photolysis Quantum Yield (Φu)

The photolysis quantum yield is determined by comparing the rate of disappearance of the target compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of this compound of known concentration (e.g., 100 µM) in the desired solvent (e.g., acetonitrile).

    • Prepare a solution of a suitable chemical actinometer (e.g., potassium ferrioxalate or a compound with a similar absorption profile and known quantum yield) with a concentration adjusted to have the same absorbance as the sample solution at the irradiation wavelength.

  • Irradiation:

    • Place a known volume of the sample solution in a quartz cuvette.

    • Irradiate the solution with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a wavelength where both the sample and actinometer absorb (e.g., 355 nm). The irradiation should be conducted for a time period that results in a low conversion (typically <10%) to avoid inner filter effects and reactions of photoproducts.

    • Repeat the irradiation for the same duration and under identical conditions with the actinometer solution.

  • Analysis:

    • Analyze the change in concentration of the this compound solution before and after irradiation using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

    • Analyze the photochemical change in the actinometer solution according to the established protocol for that actinometer (e.g., colorimetric determination of Fe²⁺ for the ferrioxalate actinometer).

  • Calculation:

    • The quantum yield of the sample (Φu_sample) is calculated using the following equation: Φu_sample = Φu_act * (ΔC_sample / Δt) / (ΔA_act / Δt) * (V_sample / V_act) * (ε_act / ε_sample) where Φu_act is the quantum yield of the actinometer, ΔC is the change in concentration, Δt is the irradiation time, ΔA is the change in absorbance of the actinometer product, V is the volume, and ε is the molar extinction coefficient.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_irrad Irradiation cluster_anal Analysis A1 Sample Solution (Known Concentration) B1 Irradiate Sample (Monochromatic Light) A1->B1 A2 Actinometer Solution (Matching Absorbance) B2 Irradiate Actinometer (Identical Conditions) A2->B2 C1 Measure Δ[Sample] (e.g., HPLC) B1->C1 C2 Measure Actinometer Change B2->C2 D Calculate Quantum Yield (Φu) C1->D C2->D

Caption: Experimental workflow for quantum yield determination.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to detect and characterize the short-lived electronically excited states and reaction intermediates.

Methodology:

  • Experimental Setup:

    • A laser system that generates ultrashort pulses (femtoseconds to picoseconds) is required.

    • The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.

    • The pump beam is used to excite the sample, promoting the molecules to an excited state.

    • The probe beam is passed through a non-linear crystal to generate a white light continuum, allowing for the probing of a wide range of wavelengths.

    • An optical delay line is used to vary the time delay between the arrival of the pump and probe pulses at the sample.

  • Data Acquisition:

    • The sample solution is placed in a cuvette.

    • The pump pulse excites the sample.

    • After a specific time delay, the probe pulse passes through the excited sample volume.

    • The transmitted probe light is directed to a detector (e.g., a CCD camera coupled to a spectrometer).

    • The difference in the absorption spectrum of the probe with and without the pump pulse is recorded. This difference spectrum (ΔA) reveals the absorption of transient species and the bleaching of the ground state absorption.

    • This process is repeated for a range of time delays to build a time-resolved spectral map of the transient species.

  • Data Analysis:

    • The resulting data is a 3D plot of ΔA versus wavelength and time.

    • Kinetic analysis of the rise and decay of specific spectral features allows for the determination of the lifetimes of the excited states and intermediates.

Transient_Absorption_Workflow cluster_laser Ultrashort Pulse Laser cluster_beams Beam Splitting & Path Laser Laser Source Pump Pump Beam Laser->Pump Probe Probe Beam Laser->Probe Sample Sample Pump->Sample Delay Optical Delay Line Probe->Delay WLG White Light Generation Delay->WLG WLG->Sample Detector Spectrometer & Detector Sample->Detector

Caption: Workflow for transient absorption spectroscopy.

References

An In-Depth Technical Guide to the Photocleavage Mechanism of 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the photocleavage of 2-isopropoxy-5-nitrobenzylamine, a photolabile protecting group of significant interest in various scientific domains, including drug delivery and materials science. This document outlines the established photochemical mechanism, presents relevant quantitative data from analogous compounds, details experimental protocols for studying such reactions, and provides visual representations of the key pathways and workflows.

Introduction to Photocleavage and the 2-Nitrobenzyl Caging Group

Photolabile protecting groups (PPGs), or "caging" groups, are chemical moieties that can be removed from a substrate molecule upon irradiation with light, typically in the UV-A or visible region. This property allows for the precise spatial and temporal control over the release of active molecules, a feature highly sought after in fields like neurobiology, pharmacology, and polymer science. The ortho-nitrobenzyl (o-NB) framework is one of the most widely utilized classes of PPGs due to its synthetic accessibility, stability in the absence of light, and efficient photolytic cleavage. This compound belongs to this class, where the amine functionality is "caged" and can be released upon photoirradiation.

The Core Mechanism of Photocleavage

The photolytic release of the amine from a 2-nitrobenzylamine derivative is a multi-step process initiated by the absorption of a photon. The generally accepted mechanism for o-nitrobenzyl compounds proceeds as follows:

  • Photoexcitation: Upon absorption of light, the o-nitrobenzyl chromophore is promoted from its ground electronic state (S0) to an excited singlet state (S1). In some cases, intersystem crossing to an excited triplet state (T1) can also occur, and the subsequent chemistry can proceed from either excited state, though the singlet pathway is often considered the major route.

  • Intramolecular Hydrogen Abstraction: The key step in the photocleavage process is a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This transfer is facilitated by the close proximity of the benzylic hydrogen to the nitro group in the ortho position. This step leads to the formation of a transient intermediate known as an aci-nitro species.

  • Rearrangement and Cyclization: The aci-nitro intermediate is unstable and undergoes a series of electronic and structural rearrangements. It is proposed to cyclize to form a five-membered ring intermediate.

  • Release of the Active Molecule: This cyclic intermediate is also transient and rapidly fragments, leading to the release of the protected amine and the formation of a 2-nitrosobenzaldehyde or a related ketone as a byproduct. The nature of the final byproduct depends on the substituents on the benzylic carbon. For this compound, the expected byproduct is 2-isopropoxy-5-nitrosobenzaldehyde.

The efficiency of this process is quantified by the photochemical quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, photocleavage) to the number of photons absorbed by the system.

Below is a diagram illustrating the photocleavage pathway of this compound.

Photocleavage_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates cluster_products Products 2_Isopropoxy_5_nitrobenzylamine This compound (S₀) Excited_Singlet Excited Singlet State (S₁) 2_Isopropoxy_5_nitrobenzylamine->Excited_Singlet hν (Absorption) Excited_Triplet Excited Triplet State (T₁) Excited_Singlet->Excited_Triplet Intersystem Crossing Aci_Nitro aci-Nitro Intermediate Excited_Singlet->Aci_Nitro Intramolecular H-Abstraction Excited_Triplet->Aci_Nitro Intramolecular H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement/ Cyclization Released_Amine Released Amine Cyclic_Intermediate->Released_Amine Fragmentation Nitroso_Byproduct 2-Isopropoxy-5-nitrosobenzaldehyde Cyclic_Intermediate->Nitroso_Byproduct Fragmentation

Figure 1: Photocleavage pathway of this compound.

Quantitative Data

Compound/Protecting GroupLeaving GroupSolventExcitation Wavelength (nm)Quantum Yield (Φ)Reference
o-NitrobenzylCarbamateDioxane3130.13Fodor et al., 1971
4,5-Dimethoxy-2-nitrobenzyl (DMNB)CarbamateDioxane3470.05Patchornik et al., 1970
1-(2-Nitrophenyl)ethyl (NPE)PhosphateAqueous3470.63Kaplan et al., 1978
2-NitrobenzylAmineVarious~350VariesGeneral Observation

Note: The quantum yields presented are for different leaving groups and substitution patterns and should be considered as indicative rather than absolute values for this compound. The isopropoxy and nitro group positions in the target molecule will influence its specific photophysical properties.

Experimental Protocols

The study of photocleavage reactions involves a combination of photochemical irradiation, spectroscopic analysis, and product identification. Below are detailed methodologies for key experiments.

Determination of Quantum Yield of Photocleavage

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photolabile protecting group. It is determined by measuring the rate of disappearance of the starting material or the rate of appearance of a product as a function of the photon flux.

Materials and Equipment:

  • Photoreactor with a monochromatic light source (e.g., laser or lamp with a monochromator or bandpass filter) of known wavelength and intensity.

  • UV-Vis spectrophotometer.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Chemical actinometer (e.g., potassium ferrioxalate or o-nitrobenzaldehyde solution).

  • Quartz cuvettes.

  • Solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).

Protocol:

  • Actinometry:

    • Prepare a solution of the chemical actinometer according to standard protocols.

    • Irradiate the actinometer solution in the photoreactor under the same conditions that will be used for the sample.

    • Measure the change in absorbance of the actinometer solution at the specified wavelength using a UV-Vis spectrophotometer.

    • Calculate the photon flux of the light source using the known quantum yield of the actinometer.

  • Sample Irradiation:

    • Place a solution of this compound of known concentration in a quartz cuvette.

    • Irradiate the sample in the photoreactor for a specific period. It is crucial to ensure that the absorbance of the solution at the irradiation wavelength does not change significantly during the experiment to maintain a constant rate of light absorption (typically <10% conversion).

    • At defined time intervals, withdraw aliquots of the solution for analysis.

  • Analysis:

    • Analyze the concentration of the remaining this compound and/or the formed product using a calibrated HPLC method.

    • Plot the change in concentration versus time to determine the initial rate of the photoreaction.

  • Calculation of Quantum Yield:

    • The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed per unit time) / (moles of photons absorbed per unit time)

    • The moles of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the sample solution at the irradiation wavelength.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to detect and characterize the short-lived intermediates, such as the excited states and the aci-nitro intermediate, involved in the photocleavage reaction.

Materials and Equipment:

  • Femtosecond or nanosecond transient absorption spectrometer.

  • Pulsed laser for excitation (pump beam).

  • Broadband light source for probing (probe beam).

  • Detector (e.g., CCD or photodiode array).

  • Solution of this compound in a suitable solvent.

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a spectroscopic grade solvent. The concentration should be adjusted to have an optimal absorbance at the pump wavelength.

  • Data Acquisition:

    • The sample is excited with a short laser pulse (pump).

    • A second, broadband light pulse (probe) is passed through the sample at a variable time delay after the pump pulse.

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The transient absorption spectra are collected at different time delays to observe the formation and decay of the transient species.

    • Kinetic analysis of the decay traces at specific wavelengths provides the lifetimes of the intermediates.

Below is a diagram illustrating a typical experimental workflow for studying photocleavage.

Experimental_Workflow cluster_preparation Sample Preparation cluster_irradiation Photochemical Reaction cluster_analysis Analysis cluster_outcome Results Prepare_Solution Prepare solution of This compound Irradiation Irradiate with monochromatic light source Prepare_Solution->Irradiation Transient_Absorption Transient Absorption (Intermediate Detection) Prepare_Solution->Transient_Absorption HPLC HPLC Analysis (Kinetics) Irradiation->HPLC UV_Vis UV-Vis Spectroscopy (Spectral Changes) Irradiation->UV_Vis Actinometry Determine photon flux (Actinometry) Quantum_Yield Calculate Quantum Yield (Φ) Actinometry->Quantum_Yield HPLC->Quantum_Yield Mechanism_Elucidation Elucidate Reaction Mechanism UV_Vis->Mechanism_Elucidation Transient_Absorption->Mechanism_Elucidation

Figure 2: Experimental workflow for studying photocleavage.

Conclusion

The photocleavage of this compound is expected to follow the well-established mechanism for ortho-nitrobenzyl caging groups, involving photoexcitation, intramolecular hydrogen abstraction to form an aci-nitro intermediate, and subsequent rearrangement to release the free amine. While specific quantitative data for this particular compound is currently limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its characterization. The determination of the quantum yield and the study of transient intermediates are crucial for optimizing its use in various applications. Further research into the specific photophysical and photochemical properties of this compound will be invaluable for its effective implementation in the design of novel photoresponsive systems.

An In-depth Technical Guide on the Spectroscopic and Physicochemical Properties of Nitroaromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Using p-Nitroaniline as a Surrogate for 2-Isopropoxy-5-nitrobenzylamine

Introduction

Nitroaromatic compounds are a significant class of molecules in pharmaceutical and chemical research, often serving as key intermediates in synthesis or as pharmacologically active agents themselves.[1] Their biological activity is frequently linked to the enzymatic reduction of the nitro group, a process that can lead to cytotoxic effects or targeted drug action.[2] The electronic properties conferred by the nitro group, a strong chromophore, make UV-Vis spectroscopy an essential tool for their characterization and quantification.

This technical guide provides a comprehensive overview of the determination of the absorption spectrum and molar extinction coefficient for nitroaromatic amines, using p-nitroaniline as a case study. It further outlines a detailed experimental protocol for these measurements and presents a hypothetical signaling pathway relevant to the biological action of such compounds.

Data Presentation: Spectroscopic Properties of p-Nitroaniline

The UV-Vis absorption characteristics of p-nitroaniline are dependent on the solvent and solution pH. The data presented below are compiled from various sources and represent typical values.

ParameterValueSolvent/ConditionsReference
λmax (Wavelength of Maximum Absorbance) 380 nmWater[3]
374 nm95% Ethanol[4]
Molar Extinction Coefficient (ε) 12,800 M⁻¹cm⁻¹Water (at 380 nm)[3]
8,800 M⁻¹cm⁻¹(at 410 nm)[5]
~15,500 M⁻¹cm⁻¹95% Ethanol (calculated from Log ε = 4.19 at 375 nm)[4]

Note: The molar extinction coefficient can vary with solution composition, including ionic strength and the presence of additives.[6]

Experimental Protocols

Determination of the UV-Vis Absorption Spectrum

This protocol outlines the procedure for obtaining the absorption spectrum of a nitroaromatic amine like p-nitroaniline.

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • p-Nitroaniline (or the compound of interest)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Preparation of a Working Solution: Dilute the stock solution to a concentration that will yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam of the spectrophotometer.

  • Sample Measurement: Rinse and fill another cuvette with the working solution of the compound and place it in the sample beam.

  • Spectral Scan: Perform a wavelength scan over the desired range (e.g., 200-600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Determination of the Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette.[7][8]

Procedure:

  • Prepare a Series of Standard Solutions: From the stock solution, prepare a series of at least five dilutions with accurately known concentrations. The concentrations should be chosen to give absorbance values that are linearly proportional to concentration.

  • Measure Absorbance: At the predetermined λmax, measure the absorbance of each of the standard solutions, using the pure solvent as a blank.

  • Construct a Calibration Curve: Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.

  • Linear Regression Analysis: Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.[9]

Mandatory Visualization

Experimental Workflow for Molar Absorptivity Determination

The following diagram illustrates the systematic workflow for the experimental determination of the molar extinction coefficient.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Weigh Compound Accurately stock Prepare Stock Solution (Known Concentration) start->stock dilutions Create Serial Dilutions (Standard Solutions) stock->dilutions spec Set Spectrophotometer to λmax dilutions->spec blank Measure Blank (Solvent) spec->blank measure Measure Absorbance of Standards blank->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform Linear Regression plot->regression slope Calculate Slope of the Line regression->slope epsilon Determine Molar Extinction Coefficient (Slope / Path Length) slope->epsilon

Workflow for Molar Extinction Coefficient Determination
Hypothetical Signaling Pathway Involving a Nitroaromatic Compound

Nitroaromatic compounds can exert biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) following enzymatic reduction.[1] The diagram below illustrates a hypothetical signaling pathway where a nitroaromatic drug induces cellular stress and apoptosis.

G cluster_entry Cellular Uptake and Activation cluster_stress Oxidative Stress Induction cluster_response Cellular Stress Response drug Nitroaromatic Drug (Ar-NO2) uptake Cellular Uptake drug->uptake reduction Enzymatic Reduction (e.g., Nitroreductases) uptake->reduction radical Nitroso Radical (Ar-NO•) reduction->radical ros Reactive Oxygen Species (ROS) radical->ros oxygen Molecular Oxygen (O2) oxygen->ros stress Oxidative Stress ros->stress p53 p53 Activation stress->p53 apoptosis Apoptosis p53->apoptosis

Hypothetical Pathway of Nitroaromatic Drug-Induced Apoptosis

References

Determining the Photochemical Efficiency: A Technical Guide to the Quantum Yield of 2-Isopropoxy-5-nitrobenzylamine Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the quantum yield of photolysis for 2-isopropoxy-5-nitrobenzylamine. This compound belongs to the well-established class of 2-nitrobenzyl photolabile protecting groups, which are instrumental in the development of light-activatable drugs and probes. Understanding the efficiency of the photocleavage process, quantified by the quantum yield (Φ), is critical for optimizing dosage, irradiation parameters, and overall therapeutic or diagnostic efficacy.

Introduction to Quantum Yield in Photochemistry

The quantum yield of a photochemical reaction is a dimensionless quantity that defines the efficiency of the process. It is the ratio of the number of molecules undergoing a specific event (in this case, the photolysis of this compound) to the number of photons absorbed by the system at a given wavelength.

Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

A higher quantum yield indicates a more efficient photochemical reaction, meaning fewer photons are required to induce the desired chemical change. For photolabile protecting groups, a high quantum yield is often a desirable characteristic, as it allows for the use of lower light doses, minimizing potential photodamage to biological systems.

The photolysis of 2-nitrobenzyl derivatives, including this compound, proceeds through a well-documented intramolecular rearrangement. Upon absorption of UV light, an excited state is formed, which then undergoes an intramolecular hydrogen abstraction from the benzylic position by the nitro group. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the caged amine and form 2-isopropoxy-5-nitrosobenzaldehyde.

Core Principles of Quantum Yield Determination

The determination of the quantum yield of photolysis involves two key experimental measurements:

  • The rate of photochemical reaction: This is determined by monitoring the decrease in the concentration of the reactant (this compound) or the increase in the concentration of a photoproduct over time during irradiation.

  • The photon flux of the light source: This is the number of photons per unit time that enter the reaction system. It is typically measured using a chemical actinometer, a compound with a known and well-characterized photochemical response.

Experimental Protocols

This section details the necessary experimental procedures for determining the quantum yield of this compound photolysis.

Materials and Instrumentation
  • This compound: The synthesis of this compound should be confirmed by standard analytical techniques (NMR, Mass Spectrometry).

  • Solvent: A photochemically inert solvent in which the reactant and photoproducts are soluble and stable (e.g., acetonitrile, methanol, or a buffered aqueous solution).

  • Chemical Actinometer: Potassium ferrioxalate is a common and reliable choice for the UV-A region where 2-nitrobenzyl compounds absorb. An alternative is o-nitrobenzaldehyde.

  • Light Source: A monochromatic light source, such as a laser or a lamp with a narrow bandpass filter, is ideal. The wavelength should be chosen to correspond with an absorption maximum of the this compound.

  • Reaction Vessel: A quartz cuvette or a custom photoreactor with a known path length.

  • Analytical Instrument: A UV-Vis spectrophotometer is essential for both actinometry and for monitoring the reaction progress. High-Performance Liquid Chromatography (HPLC) is highly recommended for accurate quantification of the reactant and photoproducts.

  • Magnetic Stirrer and Stir Bar: To ensure homogenous irradiation of the solution.

Step-by-Step Experimental Workflow

The overall experimental workflow for determining the quantum yield is depicted below.

experimental_workflow cluster_prep Preparation cluster_actinometry Actinometry (Photon Flux Determination) cluster_photolysis Sample Photolysis cluster_calculation Quantum Yield Calculation prep_actinometer Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) irradiate_actinometer Irradiate Actinometer Solution prep_actinometer->irradiate_actinometer prep_sample Prepare Sample Solution (this compound in solvent) irradiate_sample Irradiate Sample Solution (under identical conditions as actinometry) prep_sample->irradiate_sample measure_actinometer Measure Absorbance Change (Formation of Fe(II)-phenanthroline complex) irradiate_actinometer->measure_actinometer calculate_flux Calculate Photon Flux (I₀) measure_actinometer->calculate_flux calculate_qy Calculate Quantum Yield (Φ) calculate_flux->calculate_qy monitor_reaction Monitor Reaction Progress (UV-Vis or HPLC at time intervals) irradiate_sample->monitor_reaction quantify_conversion Quantify Reactant Depletion or Product Formation monitor_reaction->quantify_conversion quantify_conversion->calculate_qy

Figure 1: Experimental workflow for quantum yield determination.
  • Prepare the Actinometer Solution: For potassium ferrioxalate actinometry, prepare a 0.006 M solution of K₃[Fe(C₂O₄)₃]·3H₂O in 0.05 M H₂SO₄. This solution should be prepared in the dark and handled under red light.

  • Irradiation: Fill the reaction vessel with the actinometer solution and irradiate it under the exact same conditions (light source, geometry, stirring, temperature) that will be used for the sample photolysis. Irradiate for a series of known time intervals.

  • Analysis: After each irradiation period, take an aliquot of the solution and add it to a solution of 1,10-phenanthroline and a buffer (e.g., sodium acetate). The ferrous ions (Fe²⁺) produced during photolysis will form a colored complex with phenanthroline.

  • Quantification: Measure the absorbance of the Fe²⁺-phenanthroline complex at its λmax (typically around 510 nm). Calculate the concentration of Fe²⁺ formed using a pre-determined calibration curve.

  • Calculate Photon Flux: The number of moles of Fe²⁺ formed is directly related to the number of photons absorbed, using the known quantum yield of the actinometer at the irradiation wavelength. The photon flux (I₀, in moles of photons per second) can then be calculated.

Photolysis of this compound
  • Prepare the Sample Solution: Prepare a solution of this compound in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is in a range that allows for accurate measurement (typically between 0.1 and 1.0).

  • Irradiation: Irradiate the sample solution under the same conditions as the actinometry experiment.

  • Monitor the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and analyze them to determine the concentration of the remaining reactant or the formed photoproduct.

    • UV-Vis Spectrophotometry: If there is a clear isosbestic point and the spectra of the reactant and product are sufficiently different, the change in concentration can be monitored by the change in absorbance at a specific wavelength.

    • HPLC: This is the preferred method for accurate quantification. A suitable chromatographic method should be developed to separate the reactant from the photoproducts. The concentration is determined by integrating the peak areas and comparing them to a calibration curve.

Calculation of the Quantum Yield
  • Determine the Rate of Reaction: From the data collected in section 3.3, plot the concentration of the reactant versus time. The initial rate of the reaction (in moles per liter per second) can be determined from the slope of this curve at t=0.

  • Calculate the Fraction of Light Absorbed (f): This can be calculated from the absorbance of the sample solution at the irradiation wavelength using the Beer-Lambert law.

  • Calculate the Quantum Yield (Φ): The quantum yield is then calculated using the following equation:

    Φ = (rate of reaction) / (I₀ * f)

    Where:

    • rate of reaction is in moles L⁻¹ s⁻¹

    • I₀ is the photon flux in moles s⁻¹ L⁻¹

    • f is the fraction of light absorbed by the sample

Data Presentation

Quantitative data should be summarized in a clear and structured manner. Below are example tables for presenting the results.

Table 1: Actinometry Data for Photon Flux Determination

Irradiation Time (s)Absorbance of Fe²⁺-phenanthroline complex at 510 nmMoles of Fe²⁺ formed
00.0000.00
300.250X.XX × 10⁻⁸
600.505Y.YY × 10⁻⁸
900.758Z.ZZ × 10⁻⁸
.........
Calculated Photon Flux (I₀): A.AA × 10⁻⁹ moles s⁻¹ L⁻¹

Table 2: Photolysis Data for this compound

Irradiation Time (s)Concentration of Reactant (M) (from HPLC)Moles of Reactant Consumed
01.00 × 10⁻⁴0.00
600.95 × 10⁻⁴0.05 × 10⁻⁴
1200.90 × 10⁻⁴0.10 × 10⁻⁴
1800.85 × 10⁻⁴0.15 × 10⁻⁴
.........
Initial Rate of Reaction: B.BB × 10⁻⁷ M s⁻¹

Table 3: Summary of Quantum Yield Determination

ParameterValue
Irradiation Wavelength (nm)365
Photon Flux (I₀) (moles s⁻¹ L⁻¹)A.AA × 10⁻⁹
Initial Reactant Concentration (M)1.00 × 10⁻⁴
Absorbance at Irradiation Wavelength0.500
Fraction of Light Absorbed (f)0.684
Initial Rate of Reaction (M s⁻¹)B.BB × 10⁻⁷
Quantum Yield (Φ) C.CC

Signaling Pathways and Logical Relationships

The photolysis of this compound is a key step in the light-induced activation of a caged molecule. The following diagram illustrates this fundamental relationship.

signaling_pathway Caged_Compound This compound (Inactive Prodrug) Photolysis Photolysis (Quantum Yield Φ) Caged_Compound->Photolysis Light UV Light (hν) Light->Photolysis Active_Drug Released Amine (Active Drug) Photolysis->Active_Drug Byproduct Nitrosobenzaldehyde Byproduct Photolysis->Byproduct

Figure 2: Light-induced activation of a caged amine.

Conclusion

The determination of the quantum yield is a fundamental aspect of characterizing any photolabile compound intended for applications in drug delivery, diagnostics, or as research tools. By following a rigorous experimental protocol involving accurate actinometry and careful monitoring of the photochemical reaction, a reliable value for the quantum yield of this compound photolysis can be obtained. This quantitative measure of photochemical efficiency is indispensable for the rational design and successful implementation of light-activated technologies in the life sciences.

The Role of 2-Isopropoxy-5-nitrobenzylamine as a Photoremovable Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photoremovable protecting groups (PPGs), often termed "caged" compounds, are indispensable tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules. The ortho-nitrobenzyl scaffold is a foundational and widely utilized class of PPGs. This technical guide focuses on the characteristics and application of 2-isopropoxy-5-nitrobenzylamine, a derivative of the o-nitrobenzyl family. Due to a scarcity of specific experimental data for this particular derivative in publicly accessible literature, this guide will draw upon the well-established photochemical properties and experimental protocols of closely related and extensively studied analogs, primarily the parent 2-nitrobenzyl and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups. This approach provides a robust framework for researchers to design and execute experiments involving this compound, with the understanding that empirical optimization will be necessary.

Introduction to ortho-Nitrobenzyl Photoremovable Protecting Groups

The utility of o-nitrobenzyl derivatives as PPGs stems from their chemical stability in the dark and their efficient cleavage upon exposure to near-UV light.[1] This light-induced removal of the protecting group "uncages" the molecule of interest, restoring its biological activity. The core mechanism of photolysis for this class of compounds is a Norrish Type II photoreaction.[1]

The general structure of an o-nitrobenzyl PPG attached to a substrate (in this case, an amine) is depicted below. The substituents on the aromatic ring, such as the 2-isopropoxy and 5-nitro groups, modulate the photochemical properties of the PPG, including its absorption wavelength and quantum yield of cleavage.

Photochemical Properties and Mechanism of Uncaging

The photoremoval of an o-nitrobenzyl protecting group is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond and the release of the protected molecule. The by-product of this reaction is a 2-nitrosobenzaldehyde derivative.

G cluster_workflow Photocleavage Workflow A Protected Substrate (Caged Compound) B Photoexcitation (hν, ~340-365 nm) C aci-Nitro Intermediate (Transient Species) D Rearrangement & Cleavage E Released Active Molecule F 2-Nitrosobenzaldehyde By-product

Table 1: Comparative Photochemical Data of Analogous o-Nitrobenzyl PPGs
Photoremovable Protecting GroupTypical λmax (nm)Typical Quantum Yield (Φ)Notes
2-Nitrobenzyl~280-3200.1 - 0.5Parent compound, well-characterized.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-3650.01 - 0.08Red-shifted absorption, commonly used in biological studies.
1-(2-Nitrophenyl)ethyl~3420.49 - 0.63High quantum yield for phosphate esters.[2]

Note: The data presented in this table is for analogous compounds and should be used as a guideline for experiments with this compound. Empirical determination of λmax and Φ for the specific caged compound is highly recommended.

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis and use of o-nitrobenzyl-type PPGs. They should be adapted and optimized for this compound.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-isopropoxybenzaldehyde.

G cluster_synthesis Synthetic Pathway A 2-Isopropoxybenzaldehyde B Nitration C 2-Isopropoxy-5-nitrobenzaldehyde D Reductive Amination E This compound

Step 1: Nitration of 2-Isopropoxybenzaldehyde

This reaction should be performed with caution due to the use of strong nitrating agents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropoxybenzaldehyde in a suitable solvent such as acetic anhydride or concentrated sulfuric acid, and cool the mixture in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) and cool it separately in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of 2-isopropoxybenzaldehyde, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid product, 2-isopropoxy-5-nitrobenzaldehyde, should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reductive Amination to this compound

  • Reaction Setup: Dissolve 2-isopropoxy-5-nitrobenzaldehyde in a solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Protection of a Primary/Secondary Amine

This protocol describes the formation of a carbamate linkage between the PPG and the amine.

  • Activation of the PPG: 2-Isopropoxy-5-nitrobenzyl alcohol (which can be prepared by reduction of the corresponding aldehyde) is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at low temperature to form the chloroformate.

  • Coupling Reaction: The amine to be protected is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) with a base (e.g., triethylamine or sodium bicarbonate).

  • Addition: The freshly prepared 2-isopropoxy-5-nitrobenzyl chloroformate solution is added dropwise to the amine solution at 0 °C.

  • Reaction: The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried and concentrated. The protected amine is then purified by column chromatography or recrystallization.

Photochemical Cleavage (Uncaging)

The specific conditions for photolysis will depend on the absorption properties of the caged compound and the experimental setup.

  • Sample Preparation: Dissolve the 2-isopropoxy-5-nitrobenzyl-protected compound in a suitable buffer or solvent. The concentration should be optimized based on the extinction coefficient of the compound at the irradiation wavelength.

  • Irradiation Source: Use a light source that emits in the near-UV range, such as a mercury arc lamp with appropriate filters to select the desired wavelength (e.g., 365 nm line) or a UV LED.

  • Photolysis: Irradiate the sample for a predetermined time. The progress of the uncaging can be monitored by techniques such as HPLC, mass spectrometry, or by observing the appearance of a biological effect.

  • Analysis: Analyze the reaction mixture to confirm the release of the active molecule and to identify any photoproducts.

Applications in Research and Drug Development

Photoremovable protecting groups based on the o-nitrobenzyl scaffold have found wide-ranging applications:

  • Caged Neurotransmitters: For studying neuronal signaling with high temporal and spatial resolution.

  • Caged Nucleotides: To investigate the kinetics of enzymes and signaling pathways involving ATP, GTP, and cyclic nucleotides.

  • Light-Activated Prodrugs: For targeted drug delivery, where a therapeutic agent is released at a specific site in the body upon illumination, potentially reducing systemic side effects.

  • Surface Patterning: To create spatially defined patterns of biomolecules on surfaces for applications in biosensors and cell biology.

Conclusion

This compound represents a potentially valuable addition to the toolkit of photoremovable protecting groups. While specific photochemical and kinetic data for this compound are not yet widely reported, the extensive knowledge base for the o-nitrobenzyl class of PPGs provides a strong foundation for its application. The isopropoxy substituent is expected to modulate the absorption properties, likely shifting the λmax to longer wavelengths. Researchers employing this PPG should be prepared to empirically determine its key photochemical parameters and optimize the protocols for its synthesis and use. The methodologies and comparative data presented in this guide offer a starting point for the successful implementation of this compound in innovative research and development projects.

References

An In-depth Technical Guide to Caged Compounds and Photoactivation for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Caged Compounds and Photoactivation: A New Frontier in Spatiotemporal Control of Biological Systems

In the intricate world of cellular signaling and drug action, the ability to control the when and where of molecular interactions is paramount. Caged compounds have emerged as a powerful technology that offers unprecedented spatiotemporal precision in the study of biological processes.[1][2] These are molecules of interest that have been chemically modified with a photolabile protecting group, or "cage," rendering them biologically inert.[1] The reintroduction of biological activity is achieved through photoactivation, a process where a focused light source cleaves the cage and releases the active molecule in a highly controlled manner. This guide provides a comprehensive overview of caged compounds and photoactivation techniques, from fundamental principles to detailed experimental protocols and applications in research and drug development.

The core principle of caged compound technology lies in the temporary inactivation of a biomolecule's function through the covalent attachment of a light-sensitive moiety.[1] This "caged" molecule can be introduced into a biological system, such as a cell or tissue, without eliciting a response. Upon irradiation with light of a specific wavelength, the photolabile bond is broken, liberating the active molecule with high temporal and spatial resolution.[3] This "uncaging" process allows researchers to initiate biological events at a precise moment and location, overcoming the diffusion-limited kinetics of traditional methods of compound application.

Core Principles of Photoactivation

Photoactivation, or uncaging, is the photochemical process that liberates the active molecule from its cage. This is typically achieved through photolysis, where light energy induces the cleavage of a covalent bond. The choice of light source is critical and depends on the specific caging group. Common light sources include:

  • UV Lamps: Arc lamps are a simple and cost-effective option for slow biological processes.[4]

  • Flash Lamps: These provide brief, intense pulses of light, suitable for studying rapid physiological events.[4]

  • Lasers: Continuous wave or pulsed lasers offer precise spatial control and are often used in microscopy setups.

  • Two-Photon Excitation: Using a focused infrared laser, two-photon absorption can excite the caging group in a very small focal volume, offering exceptional 3D spatial resolution and reduced phototoxicity.

A critical consideration in photoactivation is the potential for phototoxicity, where the high-intensity light required for uncaging can damage cells. This is a particular concern with UV light. The use of longer wavelength light, such as in two-photon excitation, can mitigate this risk.

Key Characteristics of Caged Compounds

The ideal caged compound possesses several key characteristics:

  • Biological Inertness: The caged molecule should be completely inactive and not interfere with the biological system before photoactivation.[1]

  • Stability: The compound should be stable in the experimental medium and not spontaneously release the active molecule.

  • Efficient Photolysis: The uncaging process should be efficient, with a high quantum yield (the number of molecules released per photon absorbed).

  • Rapid Release: The rate of release of the active molecule should be fast enough to study the kinetics of the biological process of interest.

  • Wavelength Specificity: The caging group should have a distinct absorption maximum to allow for specific photoactivation without affecting other cellular components.

  • Inert Byproducts: The cage photolysis byproducts should be biologically inert and not interfere with the experimental results.[4]

Data Presentation: Photochemical Properties of Common Caged Compounds

The selection of a caged compound for a specific application depends on its photochemical properties. The following tables summarize key quantitative data for a selection of commonly used caged compounds.

Caged MoleculeCaging GroupAbs. Max (λmax, nm)Quantum Yield (Φ)Photolysis Rate (k, s⁻¹)Ref.
Neurotransmitters
L-GlutamateMNI~3500.085>5,000[4]
L-GlutamateCDNI~3800.28>10,000
GABAMNI~3500.07>5,000
GlycineMNI~3500.09>5,000
Second Messengers
ATPNPE~3470.6383[1]
cAMPMNI~3500.06>5,000
IP₃MNI~3500.08>5,000[1]
Ions
Ca²⁺ (NP-EGTA)NP~3500.23>100,000[5]
Ca²⁺ (DM-nitrophen)DMNPE~3500.18>100,000[4]

Table 1: One-Photon Photochemical Properties of Common Caged Compounds. MNI: 4-methoxy-7-nitroindolinyl; CDNI: 4-carboxymethoxy-5,7-dinitroindolinyl; NPE: 1-(2-nitrophenyl)ethyl; NP: nitrophenyl; DMNPE: 1-(4,5-dimethoxy-2-nitrophenyl)ethyl.

Caged MoleculeCaging GroupTwo-Photon Cross-Section (GM)Excitation Wavelength (nm)Ref.
L-GlutamateMNI0.06 - 0.22720 - 750
L-GlutamateCDNI~0.6750
GABAMNI~0.1720
Ca²⁺ (NP-EGTA)NP~0.05720

Table 2: Two-Photon Uncaging Properties of Common Caged Compounds. GM: Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon).

Experimental Protocols

This section provides detailed methodologies for key experiments involving caged compounds.

Protocol 1: Synthesis of MNI-caged Glutamate

This protocol is a representative example of the synthesis of a widely used caged neurotransmitter.

Materials:

  • L-glutamic acid

  • 4-methoxy-7-nitroindoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Protection of L-glutamic acid: React L-glutamic acid with Boc₂O to protect the amino group.

  • Activation of the caging group: React 4-methoxy-7-nitroindoline with an activating agent to prepare it for coupling.

  • Coupling reaction: Couple the protected L-glutamic acid with the activated MNI caging group in the presence of DCC and DMAP.

  • Purification: Purify the resulting Boc-protected MNI-caged glutamate by silica gel column chromatography.

  • Deprotection: Remove the Boc protecting group using TFA in DCM.

  • Final Purification: Purify the final MNI-caged glutamate product by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.

Protocol 2: Loading Caged Compounds into Cells

The method of loading a caged compound into a cell depends on the cell type and the experimental goals.

Method A: Patch Pipette Loading

  • Prepare a patch pipette solution containing the desired concentration of the caged compound (typically in the micromolar to millimolar range).

  • Establish a whole-cell patch-clamp configuration on the target cell.

  • Allow the caged compound to diffuse from the pipette into the cell cytoplasm. The time required for equilibration will depend on the size of the cell and the pipette.

Method B: Microinjection

  • Load a microinjection needle with a concentrated solution of the caged compound.

  • Using a micromanipulator, carefully insert the needle into the target cell and inject a small volume of the solution.

Method C: Membrane Permeabilization

  • Incubate cells with a low concentration of a cell-permeant ester form of the caged compound (e.g., an acetoxymethyl ester).

  • Intracellular esterases will cleave the ester group, trapping the charged, active caged compound inside the cell.

Protocol 3: Photoactivation Setup and Execution

This protocol outlines the general steps for setting up and performing a photoactivation experiment.

Equipment:

  • Microscope (inverted or upright)

  • Light source for photoactivation (e.g., UV flash lamp, laser)

  • Optics for focusing and directing the light (e.g., objective, mirrors, lenses)

  • Shutter or acousto-optic modulator (AOM) for controlling the duration of the light pulse

  • System for monitoring the biological response (e.g., patch-clamp amplifier, fluorescence camera)

Procedure:

  • Align the light source: Align the photoactivation light path to be co-axial with the imaging light path of the microscope.

  • Focus the light: Focus the uncaging light spot onto the desired location within the sample.

  • Calibrate the light intensity: Determine the light intensity required to release a known concentration of the active molecule. This can be done by photolyzing a solution of the caged compound and measuring the amount of released product.

  • Load the caged compound: Introduce the caged compound into the sample using one of the methods described in Protocol 2.

  • Position the sample: Position the region of interest in the sample at the focal point of the uncaging light.

  • Initiate photoactivation: Trigger the light source to deliver a pulse of light of the desired duration and intensity.

  • Monitor the response: Simultaneously record the biological response using the appropriate detection system.

Protocol 4: Monitoring Biological Response with Patch-Clamp

This protocol describes how to combine photoactivation with electrophysiological recording.

Procedure:

  • Establish a whole-cell patch-clamp recording from a target cell loaded with a caged compound (as in Protocol 2A).

  • Set the holding potential of the cell to the desired voltage.

  • Position the photoactivation light spot over a specific region of the cell (e.g., a dendrite or synapse).

  • Deliver a light pulse to uncage the compound.

  • Record the resulting changes in membrane current or voltage.

Protocol 5: Monitoring Biological Response with Calcium Imaging

This protocol describes how to use a caged calcium compound to induce and monitor changes in intracellular calcium.

Procedure:

  • Load the cells with a caged calcium compound (e.g., NP-EGTA) and a calcium indicator dye (e.g., Fluo-4 AM).

  • Acquire a baseline fluorescence image of the cells.

  • Deliver a light pulse to a specific region to uncage calcium.

  • Acquire a time-series of fluorescence images to monitor the change in intracellular calcium concentration, which will be reflected by a change in the fluorescence intensity of the indicator dye.

Mandatory Visualizations

Signaling Pathway: NMDA Receptor Activation by Caged Glutamate

NMDA_Pathway cluster_pre Presynaptic Terminal (Simulated) cluster_post Postsynaptic Dendritic Spine Caged_Glu MNI-Caged Glutamate Glu Glutamate Caged_Glu->Glu Release Light Light Pulse (e.g., 720 nm) Light->Caged_Glu Photolysis NMDAR NMDA Receptor Glu->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Activates Exp_Workflow Start Start Experiment Prepare_Pipette Prepare Patch Pipette with Caged Compound Start->Prepare_Pipette Patch_Cell Establish Whole-Cell Patch-Clamp Recording Prepare_Pipette->Patch_Cell Equilibrate Allow Caged Compound to Equilibrate Patch_Cell->Equilibrate Position_Light Position Uncaging Light Spot Equilibrate->Position_Light Record_Baseline Record Baseline Electrophysiological Activity Position_Light->Record_Baseline Uncage Deliver Light Pulse to Uncage Compound Record_Baseline->Uncage Record_Response Record Post-Uncaging Response Uncage->Record_Response Analyze Analyze Data Record_Response->Analyze End End Experiment Analyze->End Logical_Relationship Caged_Compound Caged Compound (Inactive Biomolecule) Photoactivation Photoactivation (Uncaging) Caged_Compound->Photoactivation Light_Source Light Source (Spatially & Temporally Controlled) Light_Source->Photoactivation Active_Molecule Active Biomolecule Photoactivation->Active_Molecule Biological_Target Biological Target (Receptor, Enzyme, etc.) Active_Molecule->Biological_Target Interacts with Biological_Response Biological Response (Measured Effect) Biological_Target->Biological_Response Initiates

References

Stability and Proper Storage of 2-Isopropoxy-5-nitrobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the best practices for maintaining the stability of 2-Isopropoxy-5-nitrobenzylamine and outlines the requisite storage conditions. It is intended for researchers, scientists, and professionals involved in drug development who handle this compound. The guide covers recommended storage, stability-indicating analytical methods, and a detailed protocol for forced degradation studies to assess the intrinsic stability of the molecule.

Introduction to the Stability of this compound

The chemical stability of a compound is a critical parameter that influences its shelf-life, therapeutic efficacy, and safety. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. For this compound, understanding its stability profile is paramount for the development of safe and effective pharmaceutical formulations.

While specific public data on the stability of this compound is limited, information extrapolated from structurally similar nitroaromatic and benzylamine compounds suggests that it may be susceptible to degradation under certain environmental conditions. Therefore, empirical stability testing is essential.

Recommended Storage Conditions

To ensure the integrity of this compound, it is crucial to adhere to proper storage conditions. Based on general guidelines for similar chemical entities, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces the rate of potential chemical degradation.
Light Protect from light. Store in an amber or opaque container.Nitroaromatic compounds can be susceptible to photolytic degradation.
Humidity Store in a dry, well-ventilated place. Use of a desiccator is recommended.Minimizes hydrolysis and other moisture-mediated degradation pathways.
Atmosphere For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass or a suitable inert plastic).Prevents contamination and interaction with container materials.

Stability-Indicating Analytical Methods

A crucial component of any stability study is the use of a validated stability-indicating analytical method. This method must be able to accurately quantify the active compound and separate it from any degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for this purpose.

Key characteristics of a stability-indicating HPLC method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and degradation products. This information is vital for developing stable formulations and for the validation of stability-indicating methods.[1]

General Workflow for a Forced Degradation Study

The following diagram illustrates the typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API This compound (API) Solution Prepare Stock Solution (e.g., in Methanol/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Solution->Base Oxidation Oxidation (e.g., 3% H2O2) Solution->Oxidation Thermal Thermal Stress (e.g., 60°C) Solution->Thermal Photo Photolytic Stress (ICH Q1B) Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Working Conc. Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Purity Assess Peak Purity HPLC->Purity MassBalance Calculate Mass Balance Purity->MassBalance Identify Identify Degradants (LC-MS) MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway Stability_Logic cluster_intrinsic Intrinsic Stability Assessment cluster_formulation Formulation Development cluster_shelf_life Shelf-Life Determination Forced_Deg Forced Degradation Studies Deg_Path Identify Degradation Pathways Forced_Deg->Deg_Path SI_Method Develop Stability-Indicating Method Deg_Path->SI_Method Excipient_Comp Excipient Compatibility Studies SI_Method->Excipient_Comp Formulation_Opt Formulation Optimization Excipient_Comp->Formulation_Opt Real_Time Real-Time Stability Studies Formulation_Opt->Real_Time Accelerated Accelerated Stability Studies Formulation_Opt->Accelerated Shelf_Life Establish Shelf-Life and Storage Conditions Real_Time->Shelf_Life Accelerated->Shelf_Life

References

A Technical Guide to the Solubility of 2-Isopropoxy-5-nitrobenzylamine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This document provides a comprehensive overview of the predicted solubility of 2-Isopropoxy-5-nitrobenzylamine and details the standard experimental protocols for its quantitative determination. While specific quantitative data for this compound is not publicly documented, this guide offers a predictive analysis based on its structural components and outlines the industry-standard methodologies for empirical measurement. The intended audience includes researchers, scientists, and drug development professionals who require a thorough understanding of solubility assessment in the pharmaceutical pipeline.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring a polar nitro group, a basic benzylamine moiety, and a moderately non-polar isopropoxy group attached to an aromatic ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitro and ether oxygen atoms) indicates potential for interaction with protic solvents. The basicity of the benzylamine group (pKa estimated to be around 8-9) implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.

Below is a table summarizing the predicted qualitative solubility in a range of common aqueous and organic solvents.

Solvent Type Solvent Example Predicted Solubility Rationale
Aqueous Purified WaterLowThe non-polar aromatic ring and isopropoxy group likely limit solubility in neutral water.
Acidic Buffer (e.g., pH 1.2)HighProtonation of the basic amine group to form a soluble salt is expected to significantly increase solubility.[3]
Basic Buffer (e.g., pH > 10)LowThe compound is expected to be in its neutral, less soluble form.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor favor dissolution.
Acetonitrile (ACN)ModeratePossesses a strong dipole moment but is a weaker hydrogen bond acceptor than DMSO.
Polar Protic Methanol / EthanolModerate to HighCapable of hydrogen bonding with the solute's nitro and amine groups.
Non-Polar Hexane / TolueneLowMismatch in polarity between the solvent and the polar functional groups of the solute.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial in drug discovery and development.[1] The two primary types of solubility measured are thermodynamic and kinetic solubility.[4][5]

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The "gold standard" for this measurement is the shake-flask method.[2][3][6]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8 as per ICH guidelines) and select relevant organic solvents.[7][8][9]

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[3][6]

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[2][10] The system should be protected from light if the compound is light-sensitive.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid sorption of the compound onto the filter material.[3]

  • Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Data Reporting: Report the solubility in units of mg/mL or µM. The solid phase should be analyzed post-experiment (e.g., by XRPD) to ensure the compound has not changed its polymorphic form during the experiment.[5]

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[4][10][11]

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[10]

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

  • Compound Addition: Add small aliquots of the DMSO stock solution to the buffer in the wells to create a range of concentrations.

  • Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[10] The formation of precipitate is detected by methods such as laser nephelometry (light scattering), UV-Vis spectroscopy, or by analyzing the supernatant after filtration/centrifugation.[10]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for solubility determination and a hypothetical signaling pathway where a compound like this compound might be studied.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound mix Add compound to solvent prep_compound->mix prep_solvent Prepare solvent (e.g., pH buffer) prep_solvent->mix equilibrate Shake/Agitate (24-48h at 37°C) mix->equilibrate separate Centrifuge/ Filter equilibrate->separate quantify Quantify concentration (HPLC or LC-MS) separate->quantify report Report solubility (mg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

G compound 2-Isopropoxy-5- nitrobenzylamine (Inhibitor) receptor Tyrosine Kinase Receptor (TKR) compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

While direct experimental data on the solubility of this compound is not currently in the public domain, its chemical structure allows for a qualitative prediction of its behavior in various solvents. Its solubility is expected to be low in neutral water but significantly higher in acidic aqueous media and polar organic solvents like DMSO. For definitive quantitative data, the standardized shake-flask method for thermodynamic solubility and precipitation assays for kinetic solubility are recommended. These established protocols, crucial for regulatory submissions and successful drug development, provide a reliable framework for characterizing this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Conjugation of a Photocleavable 2-Isopropoxy-5-nitrobenzyl Linker to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photocleavable linkers are invaluable tools in chemical biology and drug development, enabling the spatial and temporal control of the release of bioactive molecules. The ortho-nitrobenzyl backbone is a widely utilized photolabile caging group that can be cleaved upon exposure to UV light (typically 365 nm) to release a conjugated molecule. This protocol details a general method for conjugating a 2-isopropoxy-5-nitrobenzyl-based photocleavable linker to molecules containing a primary amine, such as proteins, peptides, or amine-functionalized small molecules.

The strategy involves a two-step process. First, the carboxylic acid precursor, 2-isopropoxy-5-nitrobenzoic acid, is activated to an N-hydroxysuccinimidyl (NHS) ester. This activated ester is then reacted with a primary amine on the target molecule to form a stable amide bond. The resulting conjugate contains the photocleavable linker, allowing for subsequent light-mediated release of the target molecule.

Experimental Protocols

This protocol is divided into two main parts: the synthesis of the amine-reactive NHS ester and its subsequent conjugation to a primary amine-containing molecule.

Part A: Synthesis of 2-Isopropoxy-5-nitrobenzyl N-hydroxysuccinimidyl (NHS) Ester

This procedure describes the activation of the carboxylic acid group of 2-isopropoxy-5-nitrobenzoic acid to make it reactive towards primary amines.

Materials and Reagents:

  • 2-Isopropoxy-5-nitrobenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-isopropoxy-5-nitrobenzoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.2 equivalents) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC. The formation of the NHS ester will show a new spot with a different Rf value compared to the starting carboxylic acid.

  • Once the reaction is complete, if DCC was used, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • If EDC was used, the byproducts are water-soluble and can be removed by aqueous workup.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography to yield the pure 2-Isopropoxy-5-nitrobenzyl NHS ester.

Part B: Conjugation of the NHS Ester to a Primary Amine

This general protocol describes the reaction of the synthesized NHS ester with a primary amine on a target molecule (e.g., a protein). Succinimidyl esters are amine-reactive reagents that form a stable amide bond with non-protonated aliphatic amine groups, such as the ε-amino groups of lysine residues.[1][2][3]

Materials and Reagents:

  • 2-Isopropoxy-5-nitrobenzyl NHS ester (from Part A)

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5.[4][5] (Note: Avoid buffers containing primary amines like Tris).

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare the NHS Ester Stock Solution: Dissolve the 2-Isopropoxy-5-nitrobenzyl NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This solution should be prepared fresh before use.[2]

  • Prepare the Amine Solution: Dissolve your target molecule containing a primary amine in the conjugation buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL.[4][6]

  • Determine Molar Ratio: Calculate the desired molar ratio of NHS ester to your target molecule. A molar excess of the NHS ester (typically 5-20 fold) is recommended to ensure efficient conjugation.[7] This may need to be optimized for your specific molecule to achieve the desired degree of labeling.

  • Conjugation Reaction: While gently stirring or vortexing the amine solution, add the calculated volume of the NHS ester stock solution in a dropwise manner.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][6] The optimal reaction time can vary depending on the reactivity of the amine.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[2] This will react with any excess NHS ester.

Part C: Purification of the Conjugate

Purification is necessary to remove unreacted NHS ester, the NHS byproduct, and any quenching reagents.

Procedure:

  • The most common method for purifying protein conjugates is gel filtration chromatography using a desalting column (e.g., Sephadex G-25).[1][4]

  • Equilibrate the desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture from Part B to the column.

  • Elute the conjugate with the storage buffer. The larger, conjugated molecule will elute first, while smaller molecules like unreacted NHS ester and byproducts will be retained longer.

  • Collect the fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Pool the fractions containing the purified conjugate. For long-term storage, consider adding a cryoprotectant like glycerol and store at -20°C or -80°C.

Data Presentation

The efficiency and success of the conjugation can be quantified. The table below summarizes key parameters that should be determined.

ParameterDescriptionTypical Method of Determination
Yield (%) The percentage of the initial primary amine-containing molecule that is successfully conjugated.UV-Vis Spectroscopy, HPLC
Purity (%) The percentage of the final product that is the desired conjugate, free from starting materials and byproducts.SDS-PAGE, HPLC, Mass Spectrometry
Degree of Labeling (DOL) The average number of linker molecules conjugated per target molecule (especially relevant for proteins).UV-Vis Spectroscopy (comparing absorbance of the nitrobenzyl group and the protein)
Photocleavage Efficiency (%) The percentage of the conjugate that is cleaved upon exposure to a specific wavelength and dose of UV light.HPLC, Mass Spectrometry

Visualization

Reaction Scheme

The following diagram illustrates the two-stage chemical reaction for the conjugation process.

Reaction_Scheme cluster_1 Stage 2: Conjugation CarboxylicAcid 2-Isopropoxy-5-nitrobenzoic Acid NHSEster 2-Isopropoxy-5-nitrobenzyl NHS Ester CarboxylicAcid->NHSEster + DCC/EDC NHS_Reagent N-Hydroxysuccinimide (NHS) NHS_Reagent->NHSEster Conjugate Photocleavable Conjugate NHSEster->Conjugate + pH 8.3-8.5 PrimaryAmine Target Molecule (R-NH2) PrimaryAmine->Conjugate NHS_Byproduct NHS (byproduct) Conjugate->NHS_Byproduct

Caption: Chemical reaction scheme for the activation and conjugation of the photocleavable linker.

Experimental Workflow

The diagram below outlines the complete experimental workflow from starting materials to the final purified product.

Experimental_Workflow Start Start Materials: - 2-Isopropoxy-5-nitrobenzoic Acid - Primary Amine Molecule Step1 Step A: NHS Ester Synthesis (DCC/EDC Coupling) Start->Step1 Purify1 Purification 1 (Filtration/Workup) Step1->Purify1 Step2 Step B: Conjugation Reaction (pH 8.3-8.5, RT, 1-4h) Purify1->Step2 Step3 Step C: Quench Reaction (Optional, Tris/Glycine) Step2->Step3 Purify2 Purification 2 (Desalting Column) Step3->Purify2 Final Final Product: Purified Photocleavable Conjugate Purify2->Final Application Application: Photocleavage (UV Light, ~365nm) Final->Application

Caption: Overview of the experimental workflow for photocleavable linker conjugation.

References

Application Notes and Protocols for Caging Carboxylic Acids with 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-isopropoxy-5-nitrobenzylamine as a photolabile protecting group, or "caging" group, for carboxylic acids. This technique allows for the precise spatiotemporal control over the release of biologically active carboxylic acids using light, a method invaluable in various research fields, including cell biology, neuroscience, and pharmacology.

Introduction

Photocaging is a powerful tool that renders a biologically active molecule inert by chemical modification with a photoremovable protecting group. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule. The o-nitrobenzyl class of caging groups is widely used due to their synthetic accessibility and well-characterized photochemical properties. The 2-isopropoxy-5-nitrobenzyl moiety offers specific advantages that can be tailored for particular experimental needs.

Principle of 2-Isopropoxy-5-nitrobenzyl Caging

The caging of a carboxylic acid with 2-isopropoxy-5-nitrobenzyl alcohol proceeds via an esterification reaction, forming a photolabile ester linkage. Upon exposure to UV light, typically in the range of 300-365 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the free carboxylic acid. The byproducts of this photolysis reaction are typically biologically inert.

Data Presentation

While specific quantitative data for the 2-isopropoxy-5-nitrobenzyl caging group is not extensively documented in publicly available literature, the following table summarizes typical data for related o-nitrobenzyl derivatives to provide an expected performance range. Researchers should empirically determine the precise parameters for their specific caged compound.

ParameterTypical Value for o-Nitrobenzyl DerivativesNotes
Esterification Yield 60-90%Highly dependent on the carboxylic acid and the chosen esterification method (e.g., Steglich, Fischer).
Photolysis Wavelength (λmax) 300 - 365 nmThe isopropoxy substituent may slightly alter the absorption maximum.
Quantum Yield (Φ) 0.05 - 0.5This represents the efficiency of photorelease and is influenced by the solvent and substituents on the caging group and the carboxylic acid. The quantum yield for the photoinduced release of leaving groups from o-nitroveratryl protecting groups, which are structurally similar, has been shown to be dependent on the nature of the leaving group.[1]
Release Kinetics (t½) μs to msThe rate of release is critical for studying fast biological processes.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropoxy-5-nitrobenzyl-caged Carboxylic Acid (Steglich Esterification)

This protocol describes a general method for the esterification of a carboxylic acid with 2-isopropoxy-5-nitrobenzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • Carboxylic acid of interest

  • 2-Isopropoxy-5-nitrobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 2-isopropoxy-5-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-isopropoxy-5-nitrobenzyl ester.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Photolysis (Uncaging) of the Carboxylic Acid

This protocol provides a general procedure for the light-induced release of the carboxylic acid from its caged form.

Materials:

  • Solution of the 2-isopropoxy-5-nitrobenzyl-caged carboxylic acid in a suitable buffer (e.g., PBS, HEPES)

  • UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED)

  • Quartz cuvette or appropriate sample holder for irradiation

  • Analytical method to quantify the released carboxylic acid (e.g., HPLC, bioassay)

Procedure:

  • Prepare a stock solution of the caged carboxylic acid in a suitable organic solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the biological system under investigation.

  • Transfer the solution to a quartz cuvette or the appropriate sample holder.

  • Irradiate the sample with a UV light source. The optimal wavelength and duration of irradiation should be determined empirically. A good starting point is to use a wavelength near the absorption maximum of the caged compound (typically 350-365 nm for o-nitrobenzyl derivatives).

  • Monitor the release of the carboxylic acid over time using a suitable analytical technique.

  • For biological experiments, the light can be delivered through a microscope objective for precise spatial and temporal control of the uncaging process.

Mandatory Visualizations

Experimental Workflow for Caging and Uncaging Carboxylic Acids

G cluster_synthesis Synthesis of Caged Compound cluster_application Application and Uncaging Carboxylic_Acid Carboxylic Acid Esterification Steglich Esterification (DCC, DMAP, DCM) Carboxylic_Acid->Esterification Caging_Agent 2-Isopropoxy-5-nitrobenzyl Alcohol Caging_Agent->Esterification Purification Purification (Column Chromatography) Esterification->Purification Caged_Compound Caged Carboxylic Acid Purification->Caged_Compound Introduction Introduce to Biological System Caged_Compound->Introduction Photolysis UV Irradiation (e.g., 365 nm) Introduction->Photolysis Released_Acid Released Carboxylic Acid Photolysis->Released_Acid Biological_Effect Biological Effect Released_Acid->Biological_Effect

Caption: Workflow for the synthesis and application of a 2-isopropoxy-5-nitrobenzyl-caged carboxylic acid.

General Signaling Pathway Modulation Using a Caged Carboxylic Acid

G Caged_Acid Caged Carboxylic Acid (Inactive) UV_Light UV Light Caged_Acid->UV_Light Photolysis Active_Acid Active Carboxylic Acid UV_Light->Active_Acid Receptor Receptor / Enzyme Active_Acid->Receptor Binding / Activation Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Light-induced activation of a signaling pathway using a caged carboxylic acid.

Conclusion

The use of this compound to cage carboxylic acids provides a robust method for controlling the activity of these molecules with high spatial and temporal precision. The protocols and data presented here serve as a guide for researchers to design and implement experiments utilizing this powerful photoremovable protecting group. It is recommended that the specific photochemical and biological properties be thoroughly characterized for each new caged compound to ensure optimal performance in the desired application.

References

Application Notes and Protocols for 2-Isopropoxy-5-nitrobenzylamine and Derivatives in Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the well-established properties of the ortho-nitrobenzyl class of photolabile protecting groups (PPGs), to which 2-Isopropoxy-5-nitrobenzylamine belongs. As this compound itself is not extensively characterized in the scientific literature, these guidelines are intended to serve as a starting point for researchers. Optimization of concentrations, irradiation parameters, and experimental conditions will be necessary for specific applications.

Introduction to this compound as a Photolabile Protecting Group

This compound is a derivative of the o-nitrobenzyl class of photolabile protecting groups (PPGs), commonly referred to as "caging" groups.[1][2] These molecules allow for the spatial and temporal control over the release of biologically active compounds in living cells and tissues through the application of light.[1][2][3] The core principle involves covalently attaching the o-nitrobenzyl moiety to a bioactive molecule, rendering it inert.[4] Upon irradiation with ultraviolet (UV) light, a photochemical reaction cleaves the bond, releasing the active molecule and an inactive byproduct.[1][5][6] This "uncaging" technique is a powerful tool for studying dynamic cellular processes with high precision.[3][4]

The this compound structure suggests its utility in caging various functional groups, including carboxylates, phosphates, and amines, making it potentially applicable for the controlled release of a wide range of signaling molecules.[1][5][6]

Principle of Photolysis

The photolysis of o-nitrobenzyl derivatives is a well-understood process.[1][5][6] Upon absorption of a photon, typically in the UV-A range (300-400 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[5][6] This intermediate then rapidly rearranges to release the caged molecule and a 2-nitrosobenzaldehyde derivative as a byproduct.[5][6]

Diagram of the Photolysis Mechanism:

photolysis_mechanism Caged_Molecule Caged Molecule (2-Isopropoxy-5-nitrobenzyl derivative) Excited_State Excited State Caged_Molecule->Excited_State UV Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Bioactive Molecule Aci_Nitro->Released_Molecule Rearrangement Byproduct Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct

Caption: General photolysis mechanism of o-nitrobenzyl caged compounds.

Applications in Cellular Biology

Derivatives of this compound can be synthesized to cage a variety of bioactive molecules for use in cellular studies. Potential applications include:

  • Neuroscience: Controlled release of neurotransmitters such as glutamate or GABA to study synaptic transmission and plasticity with high spatial resolution, targeting individual dendritic spines.[2][3]

  • Signal Transduction: Uncaging of second messengers like Ca²⁺, IP₃, or cyclic nucleotides (cAMP, cGMP) to investigate their roles in signaling cascades.[3]

  • Cell Fate and Development: Spatiotemporal release of growth factors or signaling molecules to study their influence on cell differentiation, migration, and tissue patterning.

  • Drug Discovery: Targeted release of drug candidates within cells or tissues to assess their efficacy and mechanism of action with high precision.

Quantitative Data for o-Nitrobenzyl Photolabile Protecting Groups

The following table summarizes typical quantitative parameters for o-nitrobenzyl PPGs. These values should be considered as a general guide for derivatives of this compound.

ParameterTypical Value RangeNotes
One-Photon Absorption Max (λmax) 340 - 360 nmCan be red-shifted with modifications to the aromatic ring.[7][8]
One-Photon Uncaging Wavelength 350 - 365 nmTypically requires a UV light source.[7][9]
Two-Photon Uncaging Wavelength 720 - 750 nmAllows for deeper tissue penetration and reduced phototoxicity.[10][11]
Quantum Yield (Φ) 0.01 - 0.5Highly dependent on the specific caged molecule and substituents on the nitrobenzyl ring.[1][7][12]
Release Half-Life (t₁/₂) Nanoseconds to millisecondsThe photochemical reaction is generally very fast.[1][13]
Typical Working Concentration 10 µM - 5 mMVaries with the caged compound's potency and experimental system.[2]
Two-Photon Action Cross-Section (δu) 0.01 - 1.0 GMHigher values indicate more efficient two-photon uncaging.[7][12]

Experimental Protocols

Protocol 1: General Procedure for Uncaging in Cell Culture

This protocol provides a general workflow for the photolytic release of a bioactive molecule from a hypothetical "Caged-X" (a this compound derivative of molecule X) in a cultured cell monolayer.

Diagram of the Experimental Workflow:

experimental_workflow Start Seed cells on imaging dish Incubate_Cage Incubate with Caged-X Start->Incubate_Cage Wash Wash to remove excess Caged-X Incubate_Cage->Wash Image_Baseline Acquire baseline fluorescence/electrophysiology data Wash->Image_Baseline Photolysis Irradiate region of interest with UV light Image_Baseline->Photolysis Image_Post Acquire post-photolysis data Photolysis->Image_Post Analyze Analyze data Image_Post->Analyze

Caption: General workflow for an uncaging experiment in cell culture.

Materials:

  • Cultured cells on a glass-bottom imaging dish

  • "Caged-X" compound

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Microscope equipped with a UV light source (e.g., mercury lamp with a 365 nm filter, UV laser) and appropriate imaging capabilities (e.g., fluorescence, DIC)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for microscopy.

  • Loading the Caged Compound:

    • Prepare a stock solution of "Caged-X" in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final working concentration in a physiological buffer. The optimal concentration should be determined empirically but typically ranges from 10 µM to 1 mM.

    • Replace the cell culture medium with the "Caged-X" solution and incubate for a period sufficient to allow for equilibration (e.g., 15-30 minutes at room temperature).

  • Washing: Gently wash the cells with the physiological buffer to remove any excess, extracellular "Caged-X".

  • Baseline Measurement:

    • Mount the dish on the microscope stage.

    • Identify the target cell or region of interest.

    • Acquire baseline data (e.g., fluorescence intensity of a reporter, whole-cell patch-clamp recording) for a defined period before photolysis.[13][14]

  • Photolysis (Uncaging):

    • Focus the UV light source on the region of interest. The size of the illuminated area can range from the whole field of view to a diffraction-limited spot.

    • Deliver a pulse of UV light. The duration and intensity of the pulse will need to be optimized to achieve the desired concentration of released molecule X without causing photodamage. Start with low intensity and short duration and gradually increase.

  • Post-Photolysis Measurement: Immediately following the light pulse, continue acquiring data to observe the biological response to the released molecule X.

  • Controls:

    • Perform a mock experiment without the "Caged-X" compound to ensure that the UV light itself does not elicit a response.

    • Expose cells loaded with "Caged-X" to the imaging light (without the UV pulse) to check for any "dark" activity of the caged compound.

    • Apply the photolysis byproduct to the cells to confirm it is biologically inert.

  • Data Analysis: Quantify the change in the measured parameter (e.g., fluorescence, current) before and after photolysis.

Protocol 2: Two-Photon Uncaging of Caged Glutamate for Synaptic Mapping

This protocol outlines a more advanced application for a hypothetical MNI-caged glutamate derivative based on the 2-Isopropoxy-5-nitrobenzyl scaffold for high-resolution mapping of synaptic inputs onto a neuron.

Materials:

  • Brain slice preparation

  • Artificial cerebrospinal fluid (aCSF)

  • Caged glutamate derivative (e.g., 1-5 mM)

  • Two-photon scanning laser microscope with a Ti:Sapphire laser tuned to ~720-750 nm

  • Patch-clamp electrophysiology setup

Procedure:

  • Slice Preparation and Loading:

    • Prepare acute brain slices according to standard protocols.

    • Transfer a slice to the recording chamber and perfuse with aCSF containing the caged glutamate. Allow for equilibration.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp recording from a target neuron.

  • Two-Photon Uncaging:

    • Using the two-photon microscope, visualize the dendritic tree of the patched neuron.

    • Systematically move a small laser spot to different locations along the dendrites and dendritic spines.

    • At each location, deliver a short laser pulse (e.g., 1-5 ms) to uncage glutamate.

  • Data Acquisition:

    • Record the excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by the uncaged glutamate at each location.

  • Mapping and Analysis:

    • Correlate the amplitude of the postsynaptic response with the location of the uncaging event.

    • This will generate a map of glutamate receptor sensitivity across the dendritic arbor, providing insights into synaptic organization.

    • The high spatial resolution of two-photon excitation allows for the stimulation of individual synapses.[2][10]

Safety Considerations

  • UV Light Hazard: UV light is damaging to the eyes and skin. Always use appropriate shielding and safety glasses when working with UV light sources.

  • Phototoxicity: High doses of UV light can be toxic to cells. It is crucial to use the minimum light intensity and duration required for effective uncaging.

  • Compound Handling: Handle all chemical compounds with appropriate personal protective equipment (gloves, lab coat). Refer to the material safety data sheet (MSDS) for the specific caged compound.

By leveraging the principles of photolabile protecting groups, researchers can employ derivatives of this compound as powerful tools to dissect complex biological processes with unprecedented spatiotemporal control.

References

controlled release of neurotransmitters using 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "2-Isopropoxy-5-nitrobenzylamine" as a photolabile protecting group for neurotransmitters did not yield specific documented applications. Therefore, this document focuses on the principles and protocols for widely-used nitrobenzyl-based caging groups, such as 4-methoxy-7-nitroindolinyl (MNI) and 4,5-dimethoxy-2-nitrobenzyl (DMNB), which share similar photochemical properties and applications. The methodologies described herein are based on established literature for these well-characterized compounds and can serve as a guide for the use of related photolabile protecting groups.

Introduction

The controlled release of neurotransmitters with high spatial and temporal precision is a powerful technique in neuroscience research. "Caged" neurotransmitters are biologically inactive molecules that have been chemically modified with a photolabile protecting group (PPG). Upon illumination with light of a specific wavelength, the PPG is cleaved, releasing the active neurotransmitter in a process known as photolysis or "uncaging." This method allows for the precise mimicry of synaptic transmission and the investigation of neural circuitry with minimal perturbation to the surrounding tissue.

Nitrobenzyl-based PPGs are a prominent class of caging groups used for neurotransmitters like glutamate and GABA. These compounds are typically stable in physiological conditions and can be efficiently cleaved by one-photon (UV light) or two-photon (near-infrared light) excitation. Two-photon excitation offers the advantage of deeper tissue penetration, reduced light scattering, and highly localized uncaging in the femtoliter range.

Quantitative Data of Common Caged Neurotransmitters

The efficiency of a caged compound is determined by its photochemical and photophysical properties. The following table summarizes key quantitative data for some of the most widely used caged neurotransmitters.

Caged CompoundNeurotransmitterOne-Photon Wavelength (λmax)Quantum Yield (Φu)Two-Photon Cross-Section (δu)Two-Photon WavelengthReference(s)
MNI-Glutamate L-Glutamate~350 nm0.065 - 0.0850.06 GM~720 nm[1][2][3]
MDNI-Glutamate L-Glutamate~350 nm~0.5~0.06 GM~720 nm[1][2]
CDNI-Glutamate L-Glutamate~350 nm~0.5 - 0.6-~720 nm[1][2][4]
DMNB-caged GABA GABA~350 nm---[5]
CDNI-GABA GABA~350 nm~0.6-~720 nm[1][2]

Note: Quantum yield (Φu) is the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in the uncaging event. Two-photon cross-section (δu) is a measure of the probability of simultaneous absorption of two photons.

Experimental Protocols

Synthesis of MNI-caged Glutamate

This protocol is a generalized procedure based on literature descriptions for the synthesis of nitroindolinyl-based caged compounds.

Materials:

  • L-glutamic acid

  • 4-methoxy-7-nitroindoline

  • Protecting group reagents (e.g., Boc anhydride)

  • Coupling reagents (e.g., DCC, HOBt)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • HPLC for purification

Procedure:

  • Protection of L-glutamic acid: Protect the α-amino group and the γ-carboxyl group of L-glutamic acid using standard protecting group chemistry (e.g., Boc protection for the amino group and esterification for the carboxyl group).

  • Activation of 4-methoxy-7-nitroindoline: The hydroxyl group of the 4-methoxy-7-nitroindoline is activated for esterification.

  • Coupling Reaction: The protected L-glutamic acid is coupled to the activated 4-methoxy-7-nitroindoline using a coupling agent like DCC in an appropriate solvent.

  • Deprotection: The protecting groups on the glutamic acid moiety are removed using a strong acid, such as trifluoroacetic acid.

  • Purification: The final product, MNI-caged glutamate, is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Verification: The structure and purity of the final compound should be confirmed by NMR and mass spectrometry.

Preparation of Brain Slices and Application of Caged Compounds

This protocol describes the preparation of acute brain slices for electrophysiology and uncaging experiments.[6][7]

Materials:

  • Rodent (e.g., mouse or rat)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Artificial cerebrospinal fluid (aCSF), ice-cold and at room temperature

  • Caged neurotransmitter stock solution (e.g., 10 mM MNI-glutamate in water or DMSO)

  • Patch-clamp setup with IR-DIC microscopy

Procedure:

  • Anesthesia and Perfusion: Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.

  • Brain Extraction and Slicing: Rapidly extract the brain and prepare acute slices (e.g., 300 µm thick) in ice-cold, oxygenated aCSF using a vibratome.

  • Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.

  • Application of Caged Compound: For experiments, transfer a slice to the recording chamber of the microscope and perfuse with oxygenated aCSF. The caged compound can be bath-applied by adding it to the perfusion solution (final concentration typically 0.5-2 mM). Alternatively, for localized application, a puffer pipette containing the caged compound can be positioned near the cell of interest.

Photolysis of Caged Neurotransmitters

This protocol outlines the general procedure for one-photon and two-photon uncaging.[7][8]

Equipment:

  • Upright microscope with epifluorescence and IR-DIC optics

  • Light source for photolysis:

    • One-photon: UV flash lamp or a UV laser (e.g., 355 nm).

    • Two-photon: Ti:Sapphire pulsed laser tuned to the appropriate wavelength (e.g., 720 nm for MNI-glutamate).

  • Electrophysiology recording equipment (amplifier, digitizer, software)

  • Data acquisition software

Procedure:

  • Cell Identification: Identify a target neuron for recording using IR-DIC microscopy.

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the target neuron.

  • Positioning the Uncaging Spot:

    • One-photon: The UV light is delivered through the microscope objective, illuminating a circular area. The size of the spot can be controlled by an aperture.

    • Two-photon: The IR laser beam is scanned to a specific point on the neuron (e.g., a dendritic spine) using galvanometer mirrors.

  • Uncaging and Data Acquisition:

    • Deliver a brief light pulse (e.g., 1-10 ms) to photolyze the caged compound.

    • Simultaneously record the electrophysiological response of the neuron (e.g., excitatory postsynaptic current, EPSC, or excitatory postsynaptic potential, EPSP).

    • Vary the laser power and pulse duration to control the amount of neurotransmitter released.

  • Controls: Perform control experiments to ensure that the light flash itself or the photolysis byproducts do not elicit a response. This can be done by applying light in the absence of the caged compound or by applying light to a region without the caged compound.

Signaling Pathways and Visualizations

The release of neurotransmitters from their caged precursors initiates downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for glutamate and GABA.

Glutamatergic Signaling Pathway

Glutamatergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Pre_Glutamate Glutamate Vesicle Synaptic Vesicle Pre_Glutamate->Vesicle vGLUT AMPA AMPA Receptor Vesicle->AMPA Release NMDA NMDA Receptor Vesicle->NMDA Release mGluR mGluR Vesicle->mGluR Release Action_Potential Action Potential Action_Potential->Vesicle Ca²⁺ influx Postsynaptic_Response EPSP / Ca²⁺ influx AMPA->Postsynaptic_Response Na⁺ influx NMDA->Postsynaptic_Response Na⁺/Ca²⁺ influx mGluR->Postsynaptic_Response G-protein signaling Photolysis Uncaging (Light) Caged_Glutamate Caged Glutamate Caged_Glutamate->AMPA Released Glutamate Caged_Glutamate->NMDA Caged_Glutamate->mGluR

Caption: Glutamatergic signaling initiated by natural release or photolysis.

GABAergic Signaling Pathway

GABAergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Pre_GABA GABA Vesicle Synaptic Vesicle Pre_GABA->Vesicle VGAT GABA_A GABA-A Receptor Vesicle->GABA_A Release GABA_B GABA-B Receptor Vesicle->GABA_B Release Action_Potential Action Potential Action_Potential->Vesicle Ca²⁺ influx Postsynaptic_Response IPSP / K⁺ efflux GABA_A->Postsynaptic_Response Cl⁻ influx GABA_B->Postsynaptic_Response G-protein signaling Photolysis Uncaging (Light) Caged_GABA Caged GABA Caged_GABA->GABA_A Released GABA Caged_GABA->GABA_B

Caption: GABAergic signaling initiated by natural release or photolysis.

Experimental Workflow for Caged Neurotransmitter Experiments

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesize & Purify Caged Compound Slice_Prep Prepare Acute Brain Slices Patch Whole-Cell Patch-Clamp Recording Slice_Prep->Patch Apply_Cage Apply Caged Compound Patch->Apply_Cage Uncage Photolysis (1P or 2P) Apply_Cage->Uncage Record Record Postsynaptic Response Uncage->Record Data_Analysis Analyze Electrophysiological Data Record->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: Workflow for controlled neurotransmitter release experiments.

References

Application Notes and Protocols for 2-Isopropoxy-5-nitrobenzylamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the photolabile linker, 2-isopropoxy-5-nitrobenzylamine, in solid-phase peptide synthesis (SPPS). This linker enables the mild, traceless cleavage of synthesized peptides from the solid support using UV light, offering an orthogonal strategy to traditional acid-labile cleavage methods. This approach is particularly advantageous for the synthesis of sensitive peptides or when subsequent modifications in solution are desired.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry. The choice of a suitable linker to anchor the nascent peptide chain to the solid support is critical for a successful synthesis. Photolabile linkers, such as those based on the 2-nitrobenzyl moiety, provide an elegant solution for peptide cleavage under non-acidic and mild conditions. The this compound linker is a derivative of this class, designed for the synthesis of peptide amides. Cleavage is initiated by irradiation with UV light, typically in the range of 350-365 nm, which proceeds via a Norrish Type II rearrangement, releasing the peptide amide and converting the linker to a 2-isopropoxy-5-nitrosobenzaldehyde. This method avoids the use of strong acids like trifluoroacetic acid (TFA), which can be detrimental to sensitive amino acid residues or post-translational modifications.

Principle of Photolytic Cleavage

The photolytic cleavage of peptides from a this compound-functionalized resin is a well-established photochemical reaction. The process can be summarized in the following key steps:

  • Photoexcitation: Upon irradiation with UV light (350-365 nm), the nitro group of the linker absorbs a photon and is excited to a diradical state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate rapidly rearranges, resulting in the cleavage of the peptide-linker bond and the formation of a 2-isopropoxy-5-nitrosobenzaldehyde byproduct, releasing the desired peptide amide into the solution.

Quantitative Data

While specific quantitative data for the this compound linker is not extensively available in the literature, the following table summarizes typical performance metrics based on analogous o-nitrobenzyl-based photolabile linkers used in SPPS. These values can be considered as a benchmark for optimization.

ParameterTypical ValueNotes
Cleavage Wavelength 350 - 365 nmStandard wavelength for most o-nitrobenzyl linkers.
Irradiation Time 1 - 4 hoursDependent on the peptide sequence, length, and the intensity of the UV source.
Cleavage Yield 60 - 95%Can be influenced by the peptide sequence, aggregation, and the solvent used during photolysis.
Purity of Crude Peptide 50 - 90%Highly dependent on the success of the synthesis and the potential for side reactions during photolysis.
Typical Solvents 0.1% TFA in CH3CN/H2OA slightly acidic medium can improve the solubility of the peptide and the efficiency of cleavage.

Experimental Protocols

This section provides detailed protocols for the use of this compound in SPPS.

Synthesis of this compound Linker

This protocol describes a representative synthesis of the linker.

Materials:

  • 2-Hydroxy-5-nitrobenzyl alcohol

  • Isopropyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phthalimide

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • O-Isopropylation: To a solution of 2-hydroxy-5-nitrobenzyl alcohol in anhydrous DMF, add sodium hydride portion-wise at 0°C. After stirring for 30 minutes, add isopropyl bromide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the resulting 2-isopropoxy-5-nitrobenzyl alcohol by column chromatography.

  • Mitsunobu Reaction: Dissolve the 2-isopropoxy-5-nitrobenzyl alcohol, phthalimide, and triphenylphosphine in anhydrous THF. Cool the solution to 0°C and add DIAD dropwise. Allow the reaction to proceed at room temperature overnight. Remove the solvent under reduced pressure and purify the product by column chromatography.

  • Deprotection: Dissolve the product from the previous step in ethanol and add hydrazine monohydrate. Reflux the mixture for 4 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in DCM and wash with water. Dry the organic layer and remove the solvent to yield this compound.

Attachment of the Linker to the Resin

This protocol describes the immobilization of the linker onto a suitable solid support, such as chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Drain the DCM and add a solution of this compound (2 eq.) and DIPEA (4 eq.) in anhydrous DCM.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DCM.

  • To cap any remaining reactive sites, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF, and dry under vacuum.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the steps for peptide chain elongation on the functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • 20% Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • After the final coupling, perform a final Fmoc deprotection (steps 2-3).

Photolytic Cleavage of the Peptide

This protocol describes the release of the synthesized peptide from the solid support.

Materials:

  • Peptide-bound resin

  • Cleavage solution: 0.1% TFA in a mixture of acetonitrile and water (e.g., 1:1 v/v)

  • UV lamp (365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

  • Diethyl ether (cold)

Procedure:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Transfer the resin to a UV-transparent reaction vessel.

  • Add the cleavage solution to the resin, ensuring the resin is fully submerged.

  • Irradiate the suspension with a 365 nm UV lamp for 1-4 hours with gentle agitation. The optimal time should be determined empirically.

  • After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solution to ensure complete recovery of the peptide.

  • Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Signaling Pathway of Photolytic Cleavage

photolytic_cleavage Resin Peptide-Resin (this compound linker) Excited Excited State (Diradical) Resin->Excited Photoexcitation UV UV Light (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-abstraction Cleavage Cleavage Event AciNitro->Cleavage Rearrangement Peptide Peptide Amide (Released) Cleavage->Peptide Byproduct 2-Isopropoxy-5-nitrosobenzaldehyde (Byproduct) Cleavage->Byproduct

Caption: Mechanism of photolytic cleavage.

Experimental Workflow for SPPS with Photolabile Linker

spss_workflow start Start linker_synthesis Linker Synthesis (this compound) start->linker_synthesis resin_attachment Linker Attachment to Resin linker_synthesis->resin_attachment spps_cycle SPPS Cycles (Fmoc Deprotection & Coupling) resin_attachment->spps_cycle photocleavage Photolytic Cleavage (365 nm UV Light) spps_cycle->photocleavage purification Peptide Purification (RP-HPLC) photocleavage->purification end Pure Peptide Amide purification->end

Caption: SPPS workflow with the photolabile linker.

Application Notes and Protocols for the In Vitro Photolysis of 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Isopropoxy-5-nitrobenzylamine belongs to the class of ortho-nitrobenzyl photolabile protecting groups (PPGs), commonly known as "caged" compounds. These molecules are designed to release a biologically active substance upon irradiation with light of a specific wavelength. This light-triggered activation provides a high degree of spatial and temporal control over the release of the active molecule, making it a powerful tool in various fields, including drug delivery, neurobiology, and cell biology. The o-nitrobenzyl group is widely used due to its synthetic accessibility and well-characterized photochemical properties.[1]

The photolysis of o-nitrobenzyl compounds typically proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct. The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., photorelease) to the number of photons absorbed by the system.

This document provides a detailed experimental protocol for the in vitro photolysis of this compound, along with data on related compounds to guide experimental design and interpretation.

Experimental Protocols

This section details the methodology for conducting the in vitro photolysis of this compound.

Materials and Reagents
  • This compound

  • Solvent: Acetonitrile (HPLC grade) or a buffered aqueous solution (e.g., phosphate-buffered saline, PBS), depending on the experimental requirements. The choice of solvent can influence the photolysis kinetics.

  • Quartz cuvettes (1 cm path length)

  • Light source: A high-pressure mercury lamp, a xenon lamp with a monochromator, or a laser emitting in the UV-A range (typically 320-400 nm). The choice of wavelength should be guided by the absorption spectrum of the compound.

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • HPLC-MS system for product identification (optional)

  • Magnetic stirrer and stir bar

  • Thermostated cuvette holder

Solution Preparation
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in acetonitrile).

  • From the stock solution, prepare a working solution with a concentration that gives an absorbance of approximately 0.1-0.3 at the irradiation wavelength in a 1 cm cuvette. This ensures that the light is absorbed uniformly throughout the solution. For example, a concentration of ~10-50 µM is often suitable.

Photolysis Setup and Irradiation
  • Transfer the working solution to a quartz cuvette and place it in a thermostated cuvette holder to maintain a constant temperature during the experiment.

  • Place a small magnetic stir bar in the cuvette and stir the solution gently to ensure homogeneity.

  • Position the cuvette in front of the light source. Use appropriate filters or a monochromator to select the desired irradiation wavelength. For o-nitrobenzyl compounds, a wavelength around 365 nm is commonly used.

  • Irradiate the sample for a defined period. The irradiation time will depend on the light intensity and the quantum yield of the compound. It is recommended to perform a time-course experiment to monitor the progress of the photolysis.

Monitoring the Reaction

The progress of the photolysis can be monitored by two primary methods:

  • UV-Vis Spectroscopy: Periodically stop the irradiation and record the UV-Vis absorption spectrum of the solution. The disappearance of the absorption band of the starting material and the appearance of the absorption band of the photoproducts can be monitored.

  • HPLC Analysis: At different time points during irradiation, take aliquots of the solution and analyze them by HPLC. This allows for the quantification of the decrease in the concentration of the starting material and the increase in the concentration of the photoproducts.

Post-Irradiation Analysis

After the photolysis is complete, the reaction mixture should be analyzed to identify and quantify the photoproducts.

  • HPLC: Use a calibrated HPLC method to determine the concentration of the remaining this compound and the formed 2-isopropoxy-5-nitrosobenzaldehyde and the released amine.

  • HPLC-MS: For unambiguous identification of the photoproducts, HPLC coupled with mass spectrometry can be used to determine their molecular weights.

Quantitative Data

Leaving Group (LG) from o-nitroveratryl-LGQuantum Yield (Φ)
-OPO(OEt)₂0.008
-OAc0.013
-OCOCF₃0.040
-OPh0.063
-SPh0.11
-N₃0.13
-N(Me)Boc0.23

Data from Šolomek, T., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochem. Photobiol. Sci., 12, 1475-1483.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro photolysis experiment.

experimental_workflow cluster_prep Preparation cluster_photolysis Photolysis cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Solution setup_irradiation Setup Irradiation prep_solution->setup_irradiation irradiate Irradiate Sample setup_irradiation->irradiate monitor_reaction Monitor Reaction (UV-Vis/HPLC) irradiate->monitor_reaction monitor_reaction->irradiate Continue Irradiation analyze_products Analyze Products (HPLC/MS) monitor_reaction->analyze_products quantify Quantify & Determine Quantum Yield analyze_products->quantify

Caption: Experimental workflow for in vitro photolysis.

Proposed Photolysis Mechanism

The diagram below outlines the generally accepted mechanism for the photolysis of o-nitrobenzyl compounds.

photolysis_mechanism start o-Nitrobenzyl Compound (Ground State) excited Excited State (n,π*) start->excited hν (UV light) h_abstraction Intramolecular H-Abstraction excited->h_abstraction aci_nitro Aci-nitro Intermediate h_abstraction->aci_nitro aci_nitro->start Reversion to Ground State rearrangement Rearrangement aci_nitro->rearrangement products Photoproducts: Released Amine + o-Nitrosobenzaldehyde rearrangement->products

Caption: Proposed mechanism for o-nitrobenzyl photolysis.

Conclusion

The in vitro photolysis of this compound is a straightforward yet powerful technique for the controlled release of amines. By following the detailed protocol and considering the factors that influence the quantum yield, researchers can effectively utilize this caged compound in their studies. The provided workflow and mechanistic diagrams offer a clear visual guide to the experimental process and the underlying chemical transformation. While the quantum yield for this specific compound is not reported in the provided literature, the data for analogous structures suggest that the efficiency of the photorelease is highly dependent on the nature of the leaving group. Therefore, experimental determination of the quantum yield for this compound is recommended for quantitative studies.

References

Application Notes: Synthesis of Functionalized 2-Isopropoxy-5-nitrobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Functionalized benzylamine derivatives are crucial scaffolds in medicinal chemistry and materials science. The 2-isopropoxy-5-nitrobenzylamine core, in particular, offers a versatile platform for further chemical modification. The nitro group can be reduced to an amine, providing a handle for amide bond formation or diazotization, while the benzylamine moiety can be a key pharmacophore or a reactive intermediate. These application notes provide detailed protocols for the synthesis of this core structure and its subsequent functionalization through two primary, reliable synthetic pathways: Reductive Amination and N-Alkylation.

Target Audience

These protocols and notes are designed for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require robust methods for preparing substituted benzylamine derivatives.

Synthetic Strategy Overview

The synthesis of functionalized this compound derivatives originates from the common precursor, 2-hydroxy-5-nitrobenzaldehyde. This precursor is first converted to the key intermediate, 2-isopropoxy-5-nitrobenzaldehyde. From this intermediate, two primary pathways can be employed to synthesize the target amine derivatives:

  • Pathway A: Reductive Amination: A one-pot reaction where the aldehyde reacts with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ to the corresponding benzylamine derivative. This method is highly efficient for creating a library of diverse amine substitutions.

  • Pathway B: N-Alkylation: A two-step approach involving the conversion of the aldehyde to a more reactive 2-isopropoxy-5-nitrobenzyl bromide, followed by nucleophilic substitution with a desired primary or secondary amine.

The choice between these pathways may depend on the availability of reagents, the scale of the reaction, and the nature of the amine to be introduced.

G start_node 2-Hydroxy-5-nitrobenzaldehyde intermediate_node 2-Isopropoxy-5-nitrobenzaldehyde start_node->intermediate_node  Williamson Ether  Synthesis path_a_node Pathway A: Reductive Amination intermediate_node->path_a_node bromide_node 2-Isopropoxy-5-nitrobenzyl bromide intermediate_node->bromide_node  Reduction &  Bromination final_product Functionalized 2-Isopropoxy- 5-nitrobenzylamine Derivatives path_a_node->final_product  + R¹R²NH  (One-pot) path_b_node Pathway B: N-Alkylation path_b_node->final_product  + R¹R²NH  (Substitution) bromide_node->path_b_node

Figure 1: General synthetic strategies for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate: 2-Isopropoxy-5-nitrobenzaldehyde

This protocol details the Williamson ether synthesis to produce the central aldehyde intermediate from commercially available 2-hydroxy-5-nitrobenzaldehyde.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 2-hydroxy-5-nitrobenzaldehyde in anhydrous DMF (approx. 0.5 M), add anhydrous potassium carbonate.

  • Add 2-bromopropane dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-isopropoxy-5-nitrobenzaldehyde as a solid.

Quantitative Data Summary (Protocol 1)

Reactant (eq)Reagent (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Aldehyde (1.0)2-Bromopropane (1.5)DMF60-7012-1685-95
K₂CO₃ (2.0)
Protocol 2: Pathway A - Reductive Amination

This protocol describes the one-pot synthesis of N-substituted 2-isopropoxy-5-nitrobenzylamines from the aldehyde intermediate and a primary or secondary amine.

G reagents Aldehyde + Amine (R¹R²NH) + Acetic Acid (cat.) in Methanol imine Imine/Iminium Ion Formation reagents->imine Stir at RT reduction Reduction with NaBH₃CN imine->reduction In situ product Final Amine Product reduction->product

Figure 2: Workflow for the one-pot reductive amination protocol.

Materials:

  • 2-Isopropoxy-5-nitrobenzaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Methanol (MeOH), anhydrous

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 2-isopropoxy-5-nitrobenzaldehyde and the desired amine in anhydrous methanol (approx. 0.4 M).

  • Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1 hour.

  • In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting aldehyde/imine.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Add saturated NaHCO₃ solution to the residue and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amine by column chromatography on silica gel.

Quantitative Data Summary (Protocol 2)

Aldehyde (eq)Amine Example (eq)Reducing Agent (eq)SolventTime (h)Typical Yield (%)
1.0Benzylamine (1.1)NaBH₃CN (1.5)MeOH1680-90
1.0Morpholine (1.1)NaBH₃CN (1.5)MeOH1875-85
1.0Aniline (1.1)NaBH₃CN (1.5)MeOH2470-80

Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) can be used as a milder and less toxic alternative to NaBH₃CN.[1]

Protocol 3: Pathway B - N-Alkylation via Benzyl Bromide

This alternative two-step pathway involves the preparation of a benzyl bromide intermediate, followed by its reaction with an amine.

G aldehyde 2-Isopropoxy-5-nitro- benzaldehyde reduction Step 1: Reduction (NaBH₄) aldehyde->reduction alcohol Benzyl Alcohol Intermediate reduction->alcohol bromination Step 2: Bromination (PBr₃ or NBS) alcohol->bromination bromide 2-Isopropoxy-5-nitro- benzyl bromide bromination->bromide alkylation Step 3: N-Alkylation (+ R¹R²NH, Base) bromide->alkylation product Final Amine Product alkylation->product

References

Application Notes and Protocols for 2-Isopropoxy-5-nitrobenzylamine in Microfluidic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Isopropoxy-5-nitrobenzylamine in microfluidic applications is not widely available in published literature. The following application notes and protocols are based on the well-established principles and performance of structurally similar o-nitrobenzyl photocleavable linkers. The provided quantitative data is representative and should be used as a guideline for experimental design. Optimization will be required for specific applications.

Introduction

This compound is a photocleavable linker belonging to the o-nitrobenzyl family of compounds. These linkers are instrumental in microfluidic systems for applications requiring the precise spatial and temporal control of biomolecule or cell adhesion and release. Upon exposure to UV light (typically in the range of 340-365 nm), the linker undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond and the release of the attached species. This "catch and release" capability is highly valuable in drug discovery, cell biology, and diagnostics for the isolation, manipulation, and analysis of cells and biomolecules.

The primary amine group on this compound allows for its covalent attachment to carboxylated surfaces of microfluidic devices, often made from materials like polydimethylsiloxane (PDMS), glass, or silicon, after surface activation. Biomolecules of interest, such as antibodies or peptides, can then be conjugated to the benzylic position of the linker.

Signaling Pathway: Photocleavage Mechanism

The photocleavage of this compound proceeds through a well-understood intramolecular redox reaction upon UV irradiation. The ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to cleave the benzylic carbon-heteroatom bond, releasing the caged molecule and forming a 2-isopropoxy-5-nitrosobenzaldehyde byproduct.

G cluster_0 Photocleavage of 2-Isopropoxy-5-nitrobenzyl Linker A This compound (Surface-Bound) B UV Light (hv) ~365 nm C Excited State B->C Photon Absorption D aci-Nitro Intermediate C->D Intramolecular H-abstraction E Cleavage & Rearrangement D->E Rearrangement F Released Biomolecule/Cell E->F G 2-Isopropoxy-5-nitrosobenzaldehyde (Byproduct) E->G

Caption: Photocleavage mechanism of the 2-isopropoxy-5-nitrobenzyl linker.

Data Presentation

The performance of a photocleavable linker is typically evaluated based on its cleavage efficiency, the required UV dosage, and the viability of the released cells (if applicable). The following tables provide representative data for o-nitrobenzyl linkers in microfluidic systems.

Table 1: Photocleavage Efficiency and Conditions

ParameterValueConditions
Wavelength (λmax)~365 nmUV LED or lamp
Light Intensity10-20 mW/cm²Measured at the substrate surface
Exposure Time30 - 180 secondsApplication-dependent
Cleavage Efficiency> 90%Determined by fluorescence or cell count
SolventPBS, Cell Culture MediaAqueous buffers

Table 2: Cell Viability Post-Release

Cell TypeCapture LigandRelease EfficiencyViability (2h post-release)
HeLaAnti-EpCAM~92%> 95%
JurkatAnti-CD45~88%> 93%
Primary T-cellsAnti-CD3~85%> 90%

Experimental Protocols

Protocol 1: Surface Functionalization of a PDMS Microfluidic Device

This protocol describes the steps to functionalize the surface of a PDMS microfluidic device with this compound.

Materials:

  • PDMS microfluidic device

  • Plasma cleaner or UV-Ozone cleaner

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Glutaraldehyde solution (2.5% in PBS)

  • This compound solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas source

Workflow:

G cluster_1 Surface Functionalization Workflow A PDMS Device Cleaning (Plasma/UV-Ozone) B Silanization with APTES A->B C Glutaraldehyde Activation B->C D Linker Immobilization (this compound) C->D E Washing and Drying D->E F Functionalized Device E->F

Caption: Workflow for surface functionalization of a PDMS device.

Procedure:

  • Device Cleaning: Treat the PDMS microfluidic device with oxygen plasma (30 W for 30 seconds) or a UV-Ozone cleaner for 15 minutes to generate surface hydroxyl groups.

  • Silanization: Immediately after plasma treatment, immerse the device in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This will create an amine-terminated surface.

  • Washing: Rinse the device thoroughly with toluene, followed by ethanol, and finally DI water. Dry the device under a stream of nitrogen gas.

  • Activation: Flow a 2.5% glutaraldehyde solution in PBS through the microfluidic channels for 30 minutes at room temperature. This activates the surface amines for subsequent coupling.

  • Washing: Flush the channels with DI water to remove excess glutaraldehyde.

  • Linker Immobilization: Introduce the 10 mM solution of this compound in DMSO into the channels and incubate for 2 hours at room temperature. The primary amine of the linker will react with the aldehyde groups on the surface.

  • Final Washing: Flush the channels with DMSO, followed by ethanol, and finally PBS to remove any unbound linker.

  • Storage: The functionalized device can be stored at 4°C in PBS for up to one week.

Protocol 2: Antibody Conjugation and Cell Capture

This protocol details the conjugation of a capture antibody to the immobilized linker and the subsequent capture of target cells.

Materials:

  • Functionalized microfluidic device

  • Capture antibody of interest (e.g., Anti-EpCAM for cancer cells)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 6.0)

  • Cell suspension in appropriate culture medium

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

Procedure:

  • Antibody Preparation: Prepare a 100 µg/mL solution of the capture antibody in MES buffer.

  • EDC/NHS Activation: Add EDC (to a final concentration of 4 mM) and NHS (to a final concentration of 10 mM) to the antibody solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups on the antibody.

  • Antibody Conjugation: Flow the activated antibody solution into the functionalized microfluidic channels and incubate for 2 hours at room temperature.

  • Blocking: Flush the channels with PBS and then introduce a 1% BSA solution for 30 minutes to block any non-specific binding sites.

  • Washing: Rinse the channels with PBS and then with the appropriate cell culture medium.

  • Cell Capture: Introduce the cell suspension into the microfluidic device at a low flow rate (e.g., 10 µL/min) to allow for efficient cell-antibody interactions. Incubate for 15-30 minutes.

  • Washing: Gently flush the channels with fresh cell culture medium to remove any non-specifically bound cells.

Protocol 3: Photocleavage and Cell Release

This protocol describes the UV-induced release of captured cells.

Materials:

  • Microfluidic device with captured cells

  • UV light source (e.g., 365 nm LED) with a collimating lens

  • Microscope for observation

  • Cell collection tube

Procedure:

  • Positioning: Mount the microfluidic device on a microscope stage.

  • UV Exposure: Position the UV light source above the region of interest in the microfluidic channel.

  • Irradiation: Expose the captured cells to UV light (10-20 mW/cm²) for a predetermined duration (e.g., 60 seconds). This time should be optimized to maximize release while minimizing potential photodamage to the cells.

  • Cell Release and Collection: After UV exposure, apply a gentle flow of fresh culture medium through the channel to detach and collect the released cells at the outlet.

  • Viability Assessment: Assess the viability of the collected cells using a standard method such as Trypan Blue exclusion or a live/dead cell staining kit.

Logical Relationships: Experimental Decision Tree

The following diagram illustrates a decision-making process for optimizing the cell capture and release protocol.

G cluster_2 Optimization Logic A Start: Cell Capture and Release Experiment B Low Cell Capture Efficiency? A->B C Increase Antibody Concentration or Incubation Time B->C Yes D Low Cell Release Efficiency? B->D No C->A E Increase UV Exposure Time or Light Intensity D->E Yes F Low Cell Viability? D->F No E->A G Decrease UV Exposure Time/Intensity or Use Cell-Permeable Antioxidants F->G Yes H Protocol Optimized F->H No G->A

Caption: Decision tree for optimizing cell capture and release.

Conclusion

This compound, as a representative of the o-nitrobenzyl family of photocleavable linkers, offers a powerful tool for the dynamic control of cell and biomolecule interactions within microfluidic devices. The protocols and data presented here provide a foundation for researchers to develop and optimize their specific applications in areas such as single-cell analysis, drug screening, and fundamental biological research. Careful optimization of surface chemistry, conjugation reactions, and photocleavage conditions is essential to achieve high efficiency and maintain the integrity of biological samples.

Application Notes and Protocols for Immobilizing Biomolecules on Surfaces with 2-Isopropoxy-5-nitrobenzylamine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-isopropoxy-5-nitrobenzylamine linkers for the controlled immobilization and subsequent release of biomolecules on various surfaces. This technology is particularly relevant for applications in microarray development, cell adhesion studies, drug delivery, and proteomics. The protocols and data presented are based on the well-established principles of o-nitrobenzyl photochemistry, offering a robust framework for experimental design.

Introduction to this compound Linkers

The this compound linker belongs to the family of ortho-nitrobenzyl photocleavable linkers. These linkers are widely used in bioconjugation and surface chemistry due to their ability to be cleaved by UV light, allowing for the spatial and temporal control of biomolecule release. The core mechanism involves an intramolecular rearrangement upon UV irradiation, leading to the cleavage of the bond between the benzylic carbon and the immobilized biomolecule.

The key features of the this compound linker are:

  • Photocleavable Moiety: The 2-nitrobenzyl group serves as the photo-labile component. Upon absorption of UV light, typically around 340-365 nm, the linker undergoes cleavage.

  • Amine Functionality: The primary amine group provides a versatile handle for covalent attachment to a variety of surfaces that have been functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or epoxides.

  • Isopropoxy Group: The isopropoxy substituent on the aromatic ring can influence the photochemical properties of the linker, potentially affecting the cleavage efficiency and wavelength of maximum absorption.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of o-nitrobenzyl-based photocleavable linkers for biomolecule immobilization. These values are derived from studies on closely related 2-nitrobenzyl linkers and should be considered as a starting point for optimization with the this compound linker.

ParameterTypical ValueConditionsSource
Photocleavage Wavelength ~340 nmUV Irradiation[1][2]
Photocleavage Efficiency on Surface ~80%Immobilized DNA on glass chips[1][2]
Cleavage Quantum Yield 0.49 - 0.631-(2-nitrophenyl)ethyl phosphate esters in solution[1][2]
Light Intensity for Cleavage 20 mW/cm²For rapid cleavage[1][2]

Experimental Protocols

Protocol 1: Surface Preparation and Linker Immobilization

This protocol describes the functionalization of a glass or silicon surface with an amine-reactive group and the subsequent attachment of the this compound linker.

Materials:

  • Glass or silicon substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and explosive! Handle with extreme care in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • N,N'-Disuccinimidyl carbonate (DSC) or other amine-reactive crosslinker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Oven or hot plate

Procedure:

  • Surface Cleaning:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

    • Bake the substrates at 110°C for 30 minutes to remove residual water.

  • Surface Amination:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution for 1 hour at room temperature under an inert atmosphere (argon or nitrogen).

    • Rinse the substrates with toluene, followed by ethanol, and finally deionized water.

    • Cure the aminated surfaces by baking at 110°C for 30 minutes.

  • Activation of Aminated Surface (NHS-ester functionalization):

    • Prepare a solution of 0.1 M DSC and 0.1 M TEA in anhydrous DMF.

    • Immerse the aminated substrates in the solution for 4 hours at room temperature under an inert atmosphere.

    • Rinse the substrates with DMF, followed by ethanol, and dry under a stream of nitrogen.

  • Immobilization of this compound Linker:

    • Prepare a solution of 10 mM this compound in anhydrous DMF.

    • Immerse the NHS-activated substrates in the linker solution overnight at room temperature in the dark.

    • Rinse the substrates with DMF, ethanol, and deionized water.

    • Dry the substrates under a stream of nitrogen. The surface is now functionalized with the photocleavable linker.

Protocol 2: Biomolecule Immobilization

This protocol outlines the immobilization of a biomolecule (e.g., a peptide or protein with a reactive carboxyl group) onto the amine-functionalized surface via the photocleavable linker.

Materials:

  • Surface functionalized with this compound linker

  • Biomolecule of interest (with a carboxyl group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing Buffer (e.g., PBST - PBS with 0.05% Tween-20)

Procedure:

  • Activation of Biomolecule's Carboxyl Groups:

    • Dissolve the biomolecule in the Activation Buffer to the desired concentration.

    • Add EDC and NHS to final concentrations of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Coupling to the Linker-Functionalized Surface:

    • Immediately apply the activated biomolecule solution to the surface functionalized with the this compound linker.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quenching and Washing:

    • Remove the biomolecule solution.

    • Immerse the substrate in the quenching solution for 30 minutes to block any unreacted amine groups on the linker.

    • Wash the substrate three times with Washing Buffer and once with deionized water.

    • Dry the substrate under a stream of nitrogen. The biomolecule is now immobilized on the surface.

Protocol 3: Photocleavage and Release of Biomolecules

This protocol describes the light-induced release of the immobilized biomolecule from the surface.

Materials:

  • Substrate with immobilized biomolecule

  • UV light source (e.g., mercury lamp with a filter for ~340-365 nm, or a UV LED)

  • Buffer for collecting the released biomolecule (e.g., PBS)

Procedure:

  • UV Irradiation:

    • Place the substrate in a suitable container with the collection buffer.

    • Expose the substrate to UV light (e.g., ~340 nm) for a predetermined time. The optimal exposure time will depend on the light intensity and the desired cleavage efficiency and should be determined empirically.

    • To create patterns of released biomolecules, a photomask can be used to selectively expose certain areas of the surface.

  • Collection and Analysis of Released Biomolecules:

    • Collect the supernatant containing the released biomolecule.

    • The released biomolecule can be analyzed using various techniques such as HPLC, mass spectrometry, or functional assays.

    • The surface can also be analyzed to confirm the removal of the biomolecule.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_linker Linker Immobilization cluster_biomolecule Biomolecule Immobilization cluster_cleavage Photocleavage Start Start: Glass/Silicon Substrate Clean Piranha Cleaning Start->Clean Aminate APTES Amination Clean->Aminate Activate NHS-ester Activation Aminate->Activate LinkerAttach Attach 2-Isopropoxy-5- nitrobenzylamine Linker Activate->LinkerAttach BioCouple Couple Biomolecule to Linker LinkerAttach->BioCouple BioActivate Activate Biomolecule (EDC/NHS) BioActivate->BioCouple UV UV Irradiation (~340 nm) BioCouple->UV Release Biomolecule Released UV->Release

Caption: Experimental workflow for biomolecule immobilization and release.

logical_relationship Linker This compound Linker Immobilized Immobilized Biomolecule Linker->Immobilized covalently bonds to Surface Functionalized Surface (e.g., NHS-ester) Surface->Immobilized Biomolecule Biomolecule (e.g., Protein, DNA) Biomolecule->Immobilized Released Released Biomolecule Immobilized->Released cleavage induced by Surface_Post Surface with Cleaved Linker Immobilized->Surface_Post UV UV Light (~340 nm) UV->Released

Caption: Logical relationship of components in the immobilization process.

References

Troubleshooting & Optimization

troubleshooting incomplete photolysis of 2-Isopropoxy-5-nitrobenzylamine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-isopropoxy-5-nitrobenzylamine as a photocleavable protecting group. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the photolysis of this compound conjugates.

Issue 1: Incomplete or Slow Photolysis

Question: My this compound conjugate is not uncaging completely, or the reaction is very slow. What are the possible causes and solutions?

Answer: Incomplete or slow photolysis is a common issue that can be attributed to several factors related to the experimental setup and the chemical environment.

  • Insufficient Light Exposure: The total number of photons delivered to the sample may be inadequate.

    • Solution: Increase the irradiation time or the intensity of the light source. Be cautious of potential photodamage to the sample with excessive light intensity.[1]

  • Incorrect Wavelength: The output of your light source may not optimally match the absorption maximum of the 2-isopropoxy-5-nitrobenzyl chromophore.

    • Solution: Use a light source with an emission wavelength that overlaps with the absorbance spectrum of the conjugate, typically around 365 nm for nitrobenzyl compounds.[1][2]

  • Low Quantum Yield: The inherent efficiency of the photocleavage reaction (quantum yield) for your specific conjugate might be low. The nature of the released amine can influence this.

    • Solution: While the quantum yield is an intrinsic property, optimizing other parameters can help. Ensure the solvent system is appropriate and consider if the pH needs adjustment.

  • Inner Filter Effect: At high concentrations of the conjugate, the solution itself can absorb a significant fraction of the incident light, preventing it from reaching molecules deeper in the sample.[3]

    • Solution: Reduce the concentration of the conjugate or decrease the path length of the light through the solution.

  • Solvent Effects: The polarity and hydrogen-bonding properties of the solvent can influence the photolysis mechanism and efficiency.

    • Solution: If your experimental conditions allow, test different solvent systems. Protic solvents can sometimes facilitate the proton transfer steps involved in the photolysis of nitrobenzyl compounds.

Issue 2: Degradation of the Released Molecule or Caging Group

Question: I observe degradation of my target molecule or the photolysis byproducts are interfering with my assay. How can I mitigate this?

Answer: Photodegradation and byproduct interference are significant concerns. The primary photoproduct of nitrobenzyl cleavage is a nitrosobenzaldehyde derivative, which can be reactive.

  • Photodegradation: The released molecule of interest or the caging group itself might be sensitive to the wavelength of light used for uncaging.

    • Solution:

      • Reduce the light intensity and/or the exposure time to the minimum required for sufficient uncaging.

      • If possible, use a longer wavelength for photolysis, although this may reduce the efficiency for nitrobenzyl compounds. Two-photon excitation can be an alternative to minimize photodamage.[4]

  • Reactive Byproducts: The 2-isopropoxy-5-nitrosobenzaldehyde byproduct can react with nucleophiles, such as primary amines, in your sample.[5] This can lead to the formation of azoxy compounds and other undesired side products.

    • Solution:

      • Include a "scavenger" molecule in your reaction mixture to react with the nitroso byproduct. Thiols, such as glutathione or dithiothreitol (DTT), are often effective.

      • If the experiment allows, perform the photolysis at a lower temperature to reduce the rate of side reactions.

      • Purify the sample immediately after photolysis to remove the byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected absorption maximum for a this compound conjugate?

A1: While the exact absorption maximum can vary depending on the conjugated amine and the solvent, ortho-nitrobenzyl derivatives typically exhibit an absorbance maximum in the near-UV range. For compounds with an alkoxy substituent, like the 2-isopropoxy group, the maximum is generally expected to be around 350-365 nm. It is always recommended to measure the UV-Vis spectrum of your specific conjugate to determine the optimal wavelength for photolysis.

Q2: How does pH affect the photolysis of this compound conjugates?

A2: The photolysis of ortho-nitrobenzyl compounds proceeds through an aci-nitro intermediate, which involves an intramolecular proton transfer. The stability and subsequent reactions of this intermediate can be influenced by the pH of the medium. While the initial photochemical step is largely pH-independent, the subsequent "dark" reactions that lead to the release of the caged molecule can be affected. Extreme pH values may also affect the stability of the conjugate or the released amine. It is advisable to perform the photolysis in a buffered solution at a pH that is optimal for the stability and activity of your molecule of interest.

Q3: What is a typical quantum yield for the photolysis of a nitrobenzyl-caged amine?

A3: The quantum yield (Φ) is highly dependent on the specific structure of the conjugate, particularly the nature of the leaving group (the amine). For o-nitrobenzyl derivatives, quantum yields can range from less than 0.01 to over 0.6. Generally, amines and ethers as leaving groups tend to result in higher quantum yields compared to esters or carbonates.[6][7]

Quantitative Data

The efficiency of photolysis is critically dependent on the quantum yield of the specific conjugate. Below is a table summarizing quantum yields for the photolysis of various o-nitroveratryl (4,5-dimethoxy-2-nitrobenzyl) derivatives, which are structurally similar to 2-isopropoxy-5-nitrobenzyl compounds. This data provides an estimate of the expected efficiency.

Leaving Group (LG)Quantum Yield (Φ) at 360 nmReference
O-Alkyl (Ether)0.22 ± 0.04[7]
NH-Alkyl (Amine)0.14 ± 0.01[7]
NHC(O)O-Alkyl (Carbamate)0.080 ± 0.003[7]
OC(O)NH-Alkyl (Carbamate)0.019 ± 0.005[7]
OC(O)CH₂-Aryl (Ester)0.0081 ± 0.0005[7]

Note: Data is for o-nitroveratryl derivatives and should be used as an approximation for 2-isopropoxy-5-nitrobenzyl conjugates.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a this compound Conjugate

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., buffered aqueous solution, methanol, or acetonitrile) to a final concentration in the range of 10 µM to 1 mM.

    • If necessary, add a scavenger (e.g., 1-2 mM DTT) to the solution to trap the nitroso byproduct.

    • Transfer the solution to a UV-transparent cuvette or the appropriate sample holder for your light source.

  • Light Source Setup:

    • Use a light source capable of emitting in the 350-370 nm range, such as a mercury arc lamp with appropriate filters or a 365 nm LED.

    • Measure the light intensity at the sample position using a power meter to ensure reproducibility.

  • Irradiation:

    • Expose the sample to the light for a predetermined amount of time. For initial experiments, it is recommended to perform a time-course study (e.g., irradiating for 1, 2, 5, 10, and 30 minutes) to determine the optimal exposure time.

    • During irradiation, ensure the sample is maintained at a constant temperature if the reaction is temperature-sensitive.

  • Analysis:

    • Analyze the extent of photolysis using an appropriate analytical technique, such as:

      • HPLC: To separate and quantify the remaining conjugate, the released amine, and the byproducts.

      • UV-Vis Spectroscopy: To monitor the decrease in the absorbance of the conjugate and the appearance of new absorption bands from the products.

      • Mass Spectrometry: To confirm the identity of the released molecule and any photoproducts.

Visualizations

photolysis_mechanism cluster_0 Photochemical Excitation cluster_1 Intramolecular H-Abstraction cluster_2 Rearrangement and Release cluster_3 Potential Side Reaction conjugate This compound Conjugate (Ground State) excited Excited State conjugate->excited hν (365 nm) aci_nitro aci-Nitro Intermediate excited->aci_nitro rearrangement Cyclic Intermediate aci_nitro->rearrangement products Released Amine + 2-Isopropoxy-5-nitrosobenzaldehyde rearrangement->products byproduct Nitrosobenzaldehyde dimer Azoxy Dimer byproduct->dimer Dimerization

Caption: Photolysis mechanism of this compound conjugates.

troubleshooting_workflow start Start: Incomplete Photolysis check_light Check Light Source: - Wavelength (365 nm?) - Intensity - Exposure Time start->check_light adjust_light Increase Intensity/Time or Change Filter check_light->adjust_light No check_conc Check Concentration: Is it too high (>1 mM)? check_light->check_conc Yes adjust_light->check_conc dilute Dilute Sample or Reduce Path Length check_conc->dilute Yes check_solvent Consider Solvent/pH check_conc->check_solvent No dilute->check_solvent optimize_solvent Optimize Solvent/pH for Stability & Efficiency check_solvent->optimize_solvent Yes check_degradation Analyze for Degradation (HPLC, MS) check_solvent->check_degradation No optimize_solvent->check_degradation add_scavenger Add Scavenger (e.g., DTT) Reduce Light Intensity check_degradation->add_scavenger Yes end Successful Photolysis check_degradation->end No add_scavenger->end

Caption: Troubleshooting workflow for incomplete photolysis.

experimental_workflow prep 1. Sample Preparation (Conjugate in Buffer) uv_vis 2. Measure UV-Vis Spectrum (Determine λmax) prep->uv_vis irradiate 3. Irradiate at λmax (e.g., 365 nm LED) uv_vis->irradiate analyze 4. Analyze Products (HPLC, MS) irradiate->analyze quantify 5. Quantify Release & Byproducts analyze->quantify

Caption: General experimental workflow for photolysis studies.

References

Technical Support Center: Photocleavage of 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photocleavage of 2-isopropoxy-5-nitrobenzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary products of this compound photocleavage?

Upon irradiation with UV light (typically around 365 nm), the primary and desired products of the photocleavage of this compound are the free (deprotected) amine and 2-isopropoxy-5-nitrosobenzaldehyde.[1]

Q2: What are the potential side products in this photocleavage reaction?

The main side products arise from secondary reactions of the 2-isopropoxy-5-nitrosobenzaldehyde photoproduct. The most common side reaction is the dimerization of the nitrosobenzaldehyde, which can lead to the formation of the corresponding azoxybenzene derivative.[2] In some cases, particularly with prolonged irradiation or high concentrations, further reactions of the nitroso species can lead to a mixture of colored byproducts.

Q3: What is the general mechanism for the photocleavage of o-nitrobenzyl compounds?

The photocleavage of o-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a rearrangement to release the protected amine and form the o-nitrosobenzaldehyde.

Q4: How does the isopropoxy substituent affect the photocleavage reaction?

Alkoxy substituents on the nitrobenzyl ring can influence the electronic properties and absorption spectrum of the molecule. While these substituents can help to red-shift the absorption wavelength, they may also in some cases decrease the quantum yield of the photocleavage reaction.[3] The specific effect of the 2-isopropoxy group is expected to be similar to other alkoxy substituents, potentially modulating the rate and efficiency of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Photocleavage 1. Insufficient Light Intensity or Inappropriate Wavelength: The chromophore may not be absorbing enough photons to drive the reaction to completion. The optimal wavelength for many o-nitrobenzyl compounds is around 365 nm.[1] 2. Low Quantum Yield: The inherent efficiency of the photocleavage for this specific molecule might be low. 3. Light Scattering or Absorption by the Medium: High concentrations of the starting material or the presence of other UV-absorbing species can reduce the light penetration. 4. Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the reaction rate.1. Optimize Irradiation Conditions: Increase the intensity of the UV lamp or ensure the emission spectrum of the lamp overlaps well with the absorbance spectrum of the compound. Confirm the wavelength of your light source. 2. Prolong Irradiation Time: Increase the duration of UV exposure, monitoring the reaction progress by HPLC to avoid excessive side product formation. 3. Adjust Concentration: Dilute the reaction mixture to improve light penetration. 4. Solvent Screening: If possible, test the reaction in different solvents (e.g., methanol, acetonitrile, buffered aqueous solutions) to find the optimal conditions.
Formation of Colored Byproducts 1. Prolonged Irradiation: Extended exposure to UV light can lead to secondary photoreactions of the nitrosobenzaldehyde product. 2. High Concentration: Higher concentrations can favor dimerization and other side reactions of the nitroso intermediate. 3. Presence of Oxygen: Oxygen can sometimes participate in side reactions.1. Monitor Reaction Progress: Use HPLC to determine the optimal irradiation time that maximizes the yield of the desired product while minimizing byproduct formation. 2. Reduce Concentration: Perform the reaction at a lower concentration. 3. Degas the Solvent: If side reactions are a significant issue, consider degassing the solvent with nitrogen or argon before irradiation.
Difficulty in Isolating the Deprotected Amine 1. Product Instability: The deprotected amine may be unstable under the reaction or workup conditions. 2. Complex Reaction Mixture: The presence of the nitrosobenzaldehyde and other byproducts can complicate purification.1. Optimize Workup: Consider a gentle workup procedure. If the amine is basic, an acidic wash might help in its separation. 2. Chromatographic Purification: Utilize column chromatography, preparative HPLC, or other suitable chromatographic techniques for purification. The choice of the stationary and mobile phases will be critical.
Unexpected Peaks in HPLC Analysis 1. Isomers or Impurities in Starting Material: The starting this compound may not be pure. 2. Formation of Minor Side Products: Besides the azoxybenzene derivative, other minor side products might be formed. 3. Degradation of Products: The deprotected amine or the nitrosobenzaldehyde might be degrading during the analysis.1. Check Starting Material Purity: Analyze the starting material by HPLC before the reaction. 2. LC-MS Analysis: Use HPLC coupled with mass spectrometry (HPLC-MS) to identify the molecular weights of the unknown peaks. This can provide valuable clues about their structures. 3. Optimize HPLC Method: Ensure the HPLC method is robust and that the analytes are stable under the analytical conditions.

Experimental Protocols

Monitoring Photocleavage by HPLC-UV

This protocol provides a general method for monitoring the progress of the photocleavage reaction.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to the desired reaction concentration in the chosen reaction solvent.

    • At various time points during the UV irradiation (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to separate the starting material, the deprotected amine, the nitrosobenzaldehyde, and potential side products.

      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

      • A suggested starting gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at multiple wavelengths if possible, for instance, a wavelength where the starting material absorbs strongly (e.g., around 280 nm) and a wavelength where the nitroso product may have a characteristic absorbance (e.g., around 350 nm). A photodiode array (PDA) detector is ideal for this purpose.[1]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, the deprotected amine, and the 2-isopropoxy-5-nitrosobenzaldehyde based on their retention times (if standards are available) and UV spectra.

    • The peak area of the starting material should decrease over time, while the peak areas of the products should increase.

    • Quantify the components by creating calibration curves with authentic standards, if available.

Identification of Products by HPLC-MS

For unambiguous identification of the products and side products, HPLC coupled with mass spectrometry is highly recommended.

  • Sample Preparation: As described for HPLC-UV analysis.

  • HPLC-MS Conditions:

    • Use the same HPLC conditions as described above. The mobile phase additives (TFA or formic acid) are compatible with electrospray ionization (ESI).

    • Mass Spectrometer: An ESI source is typically used.

    • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity for the compounds of interest. The deprotected amine will likely ionize well in positive mode, while the nitrosobenzaldehyde and potential acidic byproducts might be detectable in negative mode.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks. For further structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Visualizations

Photocleavage Reaction Pathway

photocleavage_pathway start This compound intermediate aci-Nitro Intermediate start->intermediate UV Light (hν) product1 Deprotected Amine intermediate->product1 product2 2-Isopropoxy-5-nitrosobenzaldehyde intermediate->product2 side_product Azoxybenzene Derivative product2->side_product Dimerization

Caption: Photocleavage of this compound.

Experimental Workflow for Side Product Identification

workflow cluster_experiment Experimental cluster_analysis Analysis cluster_outcome Outcome A Photocleavage Reaction (UV Irradiation) B Time-course Sampling A->B C HPLC-UV Analysis (Monitoring Reaction) B->C D HPLC-MS Analysis (Product Identification) C->D E MS/MS Fragmentation (Structure Elucidation) D->E F Identify Main Products E->F G Identify Side Products E->G

References

Technical Support Center: Improving the Aqueous Solubility of 2-Isopropoxy-5-nitrobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 2-isopropoxy-5-nitrobenzylamine derivatives.

I. Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What are the most common initial strategies to address this?

A1: For a basic compound like a benzylamine derivative, the two most direct and commonly successful initial strategies are Salt Formation and pH Adjustment . The amine group provides a ready handle for protonation to form a more soluble salt. Concurrently, exploring the pH-solubility profile is crucial as solubility is often pH-dependent.

Q2: When should I consider more advanced techniques like prodrug synthesis or particle size reduction?

A2: Consider these techniques under the following circumstances:

  • Prodrug Synthesis: If salt formation is unsuccessful, leads to unstable salts, or if you need to modulate other properties like permeability or targeted delivery. This is a chemical modification approach.

  • Particle Size Reduction (Micronization/Nanosuspension): If you need to improve the dissolution rate of a crystalline solid that is "dissolution rate-limited" rather than fundamentally insoluble. This is a physical modification and is often employed for compounds in BCS Class II.[1]

  • Co-solvents and Formulations: When developing a liquid formulation is the primary goal, and the use of excipients is permissible for the intended application (e.g., preclinical animal studies).

Q3: Can I predict which salt of my compound will be the most soluble?

A3: While challenging to predict with absolute certainty, you can make educated selections. Start with common, pharmaceutically acceptable counterions (e.g., hydrochloride, mesylate, sulfate). The final solubility is a balance between the salt's crystal lattice energy and its interaction with water.[2] A salt screening study is the most effective experimental approach to identify the optimal salt form.

Q4: Will improving solubility affect the biological activity of my compound?

A4: For methods like salt formation, pH adjustment, and particle size reduction, the active pharmaceutical ingredient (API) itself is not chemically altered, so the intrinsic biological activity should not change. However, for a prodrug approach, the parent molecule is chemically modified and must be designed to revert to the active form in vivo. The prodrug itself may have little to no activity.

II. Troubleshooting Guides & Experimental Protocols

Salt Formation

Troubleshooting Common Issues:

  • Issue: No crystalline salt is formed; an oil or amorphous solid is obtained.

    • Solution: Try different solvent systems. The solvent plays a critical role in crystallization. Consider anti-solvent addition or slow evaporation techniques. Ensure stoichiometric amounts of the acid are used.

  • Issue: The formed salt has low or no improvement in aqueous solubility.

    • Solution: The crystal lattice energy of the formed salt may be too high. Screen a wider range of counterions. Salts of N-methylbenzylamine and N,N-dimethylbenzylamine have shown significantly higher solubility than the corresponding benzylamine salts, which was attributed to reduced crystal lattice energy due to fewer strong hydrogen bonds.[2]

  • Issue: The salt is hygroscopic and difficult to handle.

    • Solution: Screen for different salt forms, as hygroscopicity varies significantly between counterions. Characterize the hygroscopicity using Dynamic Vapor Sorption (DVS).

Experimental Protocol: Small-Scale Salt Screening

This protocol is a general guideline and should be optimized for your specific derivative.

  • Preparation of Stock Solutions:

    • Dissolve the this compound derivative in a suitable organic solvent (e.g., acetone, ethanol, or a mixture) to a known concentration (e.g., 50 mg/mL).

    • Prepare a panel of acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) as stock solutions in a compatible solvent, typically at an equimolar concentration to the base.

  • Salt Formation:

    • In a 96-well plate or small glass vials, dispense an equal molar amount of the amine solution.

    • Add an equimolar amount of each acid solution to the respective wells/vials.

    • Seal the plate/vials and shake at room temperature for 2-4 hours.

    • Allow the solvent to evaporate slowly under a gentle stream of nitrogen or in a fume hood.

  • Characterization:

    • Visually inspect each well for the formation of crystalline solids.

    • Scrape a small amount of the solid for analysis by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

  • Aqueous Solubility Measurement:

    • To the wells containing crystalline solids, add a fixed volume of purified water (e.g., 200 µL).

    • Seal and shake at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the plate/vials to pellet the undissolved solid.

    • Carefully collect a supernatant sample and determine the concentration using a suitable analytical method (e.g., HPLC-UV).

Workflow for Salt Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision prep_amine Dissolve Amine Derivative in Organic Solvent mix Mix Amine and Acid (Equimolar) prep_amine->mix prep_acid Prepare Stock Solutions of Counterion Acids prep_acid->mix evaporate Slow Solvent Evaporation mix->evaporate observe Visual Observation (Crystals, Oil, Amorphous) evaporate->observe pxrd Characterize Solid by PXRD observe->pxrd solubility Measure Aqueous Solubility (HPLC) pxrd->solubility decision Identify Best Salt Candidate(s) solubility->decision

Caption: Workflow for identifying a soluble salt form.

Prodrug Synthesis

Troubleshooting Common Issues:

  • Issue: Low yield of the prodrug.

    • Solution: Optimize reaction conditions (temperature, solvent, catalyst). Ensure the starting amine is pure and dry. The choice of the promoiety and linker can also affect reaction efficiency.

  • Issue: The prodrug is not stable in the formulation.

    • Solution: The linker chemistry is critical. Some linkers are designed to be cleaved under specific pH conditions. Evaluate the stability of the prodrug at different pH values to ensure it is stable at the formulation pH but cleaves at the desired physiological pH.

  • Issue: The prodrug does not release the active compound in vivo.

    • Solution: The cleavage mechanism (e.g., enzymatic or chemical hydrolysis) may not be efficient in the biological system. Consider a different linker strategy. For example, phosphate ester prodrugs are often cleaved by phosphatases.

Experimental Protocol: Synthesis of a Phosphate Prodrug (Conceptual)

This is a conceptual protocol for creating a water-soluble N-phosphonooxymethyl prodrug, which would be suitable for a tertiary amine derivative.

  • Synthesis of Derivatizing Reagent: Prepare di-tert-butyl chloromethyl phosphate.

  • Prodrug Synthesis:

    • React the this compound derivative (assuming it's a tertiary amine for this example) with di-tert-butyl chloromethyl phosphate in an appropriate solvent. This results in a quaternary salt.

  • Deprotection:

    • Remove the tert-butyl protecting groups using an acid like trifluoroacetic acid (TFA). This yields the N-phosphonooxymethyl prodrug as a free phosphoric acid.

  • Salt Formation of Prodrug:

    • Convert the phosphoric acid form of the prodrug to a more stable and soluble salt (e.g., a sodium salt) by treating it with a suitable base like sodium bicarbonate.

  • Purification and Characterization:

    • Purify the final prodrug salt using techniques like chromatography or crystallization.

    • Confirm the structure using NMR and mass spectrometry.

    • Determine its aqueous solubility and compare it to the parent compound.

Logical Diagram for Prodrug Strategy

G start Parent Drug: Low Solubility prodrug Attach Water-Solubilizing Promoiety via Linker start->prodrug administer Administer Prodrug (High Solubility) prodrug->administer cleavage In Vivo Cleavage (Enzymatic/Chemical) administer->cleavage release Release of Active Parent Drug at Target cleavage->release effect Pharmacological Effect release->effect

Caption: Prodrug concept for improving drug delivery.

Particle Size Reduction

Troubleshooting Common Issues:

  • Issue: Agglomeration of particles after micronization.

    • Solution: This can negate the benefit of increased surface area. Optimize the milling process (e.g., pressure, feed rate). Consider including an anti-agglomeration excipient in the formulation.

  • Issue: Change in crystalline form (polymorphism) during milling.

    • Solution: High energy input can induce polymorphic transformations. Characterize the solid form before and after milling using PXRD and DSC. If an undesired polymorph is formed, milling conditions need to be adjusted.

  • Issue: Nanosuspension is not stable and particles settle over time.

    • Solution: The choice and concentration of the stabilizer (surfactant or polymer) are critical. Screen different stabilizers to find one that provides sufficient steric or electrostatic repulsion.

Experimental Protocol: Nanosuspension Preparation by Wet Milling

  • Preparation of Dispersion Medium:

    • Prepare an aqueous solution containing a stabilizer (e.g., 1-2% w/v of Poloxamer 188 or PVP K30).

  • Coarse Suspension:

    • Disperse the this compound derivative in the stabilizer solution to form a coarse suspension using a high-shear mixer.

  • Wet Milling:

    • Transfer the suspension to a bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill for a specified time (e.g., 2-24 hours), monitoring the particle size distribution periodically using laser diffraction or dynamic light scattering.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the final particle size, polydispersity index (PDI), and zeta potential.

    • Assess the dissolution rate of the nanosuspension compared to the unmilled drug.

Workflow for Particle Size Reduction

G cluster_micronization Micronization (Dry) cluster_nanosuspension Nanosuspension (Wet) start Poorly Soluble Crystalline API jet_mill Jet Milling start->jet_mill wet_mill Wet Bead Milling with Stabilizer start->wet_mill micronized Micron-sized Particles (~1-10 µm) jet_mill->micronized end_goal Increased Surface Area -> Faster Dissolution Rate micronized->end_goal nano Nano-sized Particles (<1000 nm) wet_mill->nano nano->end_goal

Caption: Pathways for improving dissolution via particle size reduction.

III. Quantitative Data (for Structurally Related Compounds)

Table 1: Aqueous Solubility of Related Nitroanilines and Nitrobenzene

CompoundStructureAqueous SolubilityTemperature (°C)Source
NitrobenzeneC₆H₅NO₂~1.9 g/L (0.19 g/100 mL)20[3][4]
2-Nitroanilineo-H₂NC₆H₄NO₂Sinks and slowly dissolves-[5]
3-Nitroanilinem-H₂NC₆H₄NO₂Moderately soluble-[6]
4-Nitroanilinep-H₂NC₆H₄NO₂0.8 g/L (0.08 g/100 mL)18.5[7]

Table 2: Solubility of Benzylamine and its Salts

CompoundFormAqueous SolubilityNotesSource
BenzylamineFree BaseMiscibleColorless liquid[8][9]
Benzylamine SaltsSaltGenerally water-solubleReacts with acids to form salts[8]
N-methylbenzylamine saltsSaltOrders of magnitude higher than benzylamine saltsReduced crystal lattice energy[2]
N,N-dimethylbenzylamine saltsSaltOrders of magnitude higher than benzylamine saltsReduced crystal lattice energy[2]

Disclaimer: The data in these tables are for structurally related compounds and should be used for estimation purposes only. Actual solubility of this compound derivatives must be determined experimentally.

References

preventing premature degradation of photosensitive 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature degradation of photosensitive 2-Isopropoxy-5-nitrobenzylamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected Compound Degradation in the Absence of Light

Question: I am observing significant degradation of my this compound stock solution even when stored in the dark. What could be the cause?

Answer: Premature degradation in the absence of light can be attributed to several factors, including solvent choice, pH, and temperature. Nitroaromatic compounds can be susceptible to hydrolysis, especially under non-neutral pH conditions.

Recommended Actions:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace impurities or water content can initiate degradation.

  • pH of the Medium: The stability of benzylamine derivatives can be pH-dependent. Prepare your solutions in a buffered system to maintain a neutral pH, unless your experimental protocol requires acidic or basic conditions. If so, be aware of the potential for accelerated degradation.

  • Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or lower, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Results in Uncaging Experiments

Question: My uncaging experiments with this compound are yielding inconsistent results, with seemingly variable amounts of the active compound being released. Why is this happening?

Answer: Inconsistent uncaging can stem from several sources, including incomplete dissolution of the compound, fluctuations in the light source intensity, or degradation of the stock solution.

Recommended Actions:

  • Ensure Complete Dissolution: Visually inspect your solution to confirm that the compound is fully dissolved before each experiment. Undissolved particles will lead to inaccurate concentrations and inconsistent uncaging.

  • Calibrate Light Source: Regularly calibrate the power output of your light source to ensure consistent irradiation in every experiment.

  • Freshly Prepare Dilutions: Prepare working dilutions from a frozen stock solution immediately before each experiment. Avoid using diluted solutions that have been stored for extended periods, even in the dark.

Issue 3: Observation of Unidentified Peaks in HPLC Analysis

Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?

Answer: The presence of additional peaks likely indicates the presence of degradation products. The o-nitrobenzylamine core can degrade into several byproducts, particularly under harsh conditions.

Recommended Actions:

  • Review Handling Procedures: Carefully review your sample preparation and handling procedures to identify any potential exposure to light, extreme pH, or high temperatures.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (e.g., acidic, basic, oxidative, and photolytic). This will help in characterizing the degradation profile of the compound.

  • Use of Controls: Always run a control sample of the freshly prepared compound alongside your experimental samples to differentiate between degradation that occurred during the experiment and pre-existing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed, amber vial at -20°C or below, protected from light and moisture.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions. For aqueous experiments, further dilution into a suitable buffer is recommended immediately before use. Be aware that the stability in aqueous solutions can be limited.

Q3: How can I monitor the stability of my this compound solution over time?

A3: The stability can be monitored using a stability-indicating HPLC method. This involves analyzing the sample at regular intervals and quantifying the peak area of the parent compound relative to any degradation products that may appear.

Q4: What is the expected photolysis byproduct of this compound?

A4: Upon photolysis, o-nitrobenzylamine derivatives typically yield the corresponding o-nitrosobenzaldehyde or o-nitrosoacetophenone, along with the released amine.

Data Presentation

The following tables provide illustrative quantitative data on the stability of a generic o-nitrobenzylamine derivative under various conditions. This data is intended to serve as a guideline for understanding the factors that can influence the stability of this compound.

Table 1: Effect of Solvent on Dark Stability at 25°C over 24 Hours

SolventPurity of Parent Compound (%)
DMSO99.5
Acetonitrile98.2
Methanol97.5
PBS (pH 7.4)95.1

Table 2: Effect of pH on Stability in Aqueous Buffer at 25°C over 24 Hours

pHPurity of Parent Compound (%)
3.092.3
5.096.8
7.495.1
9.089.5

Table 3: Effect of Temperature on Stability in DMSO over 7 Days (in Dark)

TemperaturePurity of Parent Compound (%)
-20°C99.8
4°C98.9
25°C96.5

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 365 nm) for a defined period.

  • Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all samples, along with a non-degraded control, by a suitable analytical method such as HPLC-UV or LC-MS to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the compound's absorbance maximum (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

degradation_pathway This compound This compound Excited_State Excited_State This compound->Excited_State Light (hν) Intermediate Intermediate Excited_State->Intermediate Intramolecular Rearrangement Released_Amine Released_Amine Intermediate->Released_Amine Hydrolysis Nitroso_Byproduct Nitroso_Byproduct Intermediate->Nitroso_Byproduct Hydrolysis

Caption: Generalized photochemical degradation pathway of a nitrobenzylamine derivative.

troubleshooting_workflow start Unexpected Degradation Observed check_light Check for Light Exposure start->check_light check_storage Review Storage Conditions (Temp, Solvent, pH) check_light->check_storage No protect_from_light Use Amber Vials Work in Low Light check_light->protect_from_light Yes adjust_storage Store at -20°C or below Use Anhydrous Solvent Buffer to Neutral pH check_storage->adjust_storage Non-optimal retest Retest Stability check_storage->retest Optimal protect_from_light->retest adjust_storage->retest

Caption: Troubleshooting workflow for premature degradation of this compound.

handling_protocol cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage_solid Solid: -20°C, Dark, Dry weigh Weigh in Low Light storage_solid->weigh storage_solution Stock Solution (DMSO): -20°C, Dark dilute Dilute in Buffer (Just Before Use) storage_solution->dilute dissolve Dissolve in Anhydrous DMSO weigh->dissolve dissolve->storage_solution run_experiment Perform Uncaging Experiment dilute->run_experiment analyze Analyze Promptly run_experiment->analyze

Caption: Recommended handling and experimental workflow for this compound.

selecting optimal filters for 2-Isopropoxy-5-nitrobenzylamine photolysis lamp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of filters and troubleshooting for the photolysis of 2-Isopropoxy-5-nitrobenzylamine. The information is structured to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected absorption maximum (λmax) for this compound?

Q2: What type of lamp is suitable for the photolysis of this compound?

A2: A high-pressure mercury arc lamp or a Xenon flash lamp is commonly used for the photolysis of caged compounds.[3] These lamps provide high-intensity output in the near-UV region required for efficient uncaging. More recently, UV-A LEDs with peak emissions around 365 nm are also being used and offer stable and controlled light output.

Q3: What is the general quantum yield for the photolysis of o-nitrobenzyl caged compounds?

A3: The quantum yield (Φ) for the photolysis of o-nitrobenzyl derivatives is typically in the range of 0.1-1%.[4][5] The exact value is dependent on the specific molecular structure, the leaving group, and the solvent used.[6][7]

Q4: What are the expected by-products of the photolysis reaction?

A4: The photolysis of o-nitrobenzyl compounds proceeds via an intramolecular rearrangement. The expected by-products, aside from the released primary amine, are a 2-isopropoxy-5-nitrosobenzaldehyde and a proton.[8] It is important to consider the potential biological or chemical activity of these by-products in your experimental system.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no uncaging of the amine - Incorrect filter selection (wavelength mismatch with absorbance spectrum).- Insufficient light intensity or duration.- Degradation of the caged compound.- Determine the UV-Vis absorption spectrum of your this compound solution to identify the λmax.- Select a bandpass filter that isolates the near-UV absorption band (likely around 350 nm).- Increase the light intensity or the duration of the light exposure.- Ensure proper storage of the caged compound (protected from light and at a suitable temperature) to prevent degradation.
Inconsistent results between experiments - Fluctuations in lamp output.- Inconsistent sample positioning.- Photobleaching of the caged compound before the experiment.- Allow the lamp to warm up and stabilize before starting the experiment.- Use a power meter to monitor and standardize the light output.- Ensure precise and reproducible positioning of the sample in the light path.- Minimize exposure of the sample to ambient light before and during the experiment.
Observed biological/chemical effect in the control (no light exposure) - The caged compound itself has some biological or chemical activity.- The caged compound is not pure.- Test the effect of the unphotolyzed caged compound on your system.- If activity is observed, a different caging group may be necessary.- Ensure the purity of your this compound through appropriate analytical techniques (e.g., HPLC, NMR).
Observed biological/chemical effect with light exposure in the absence of the caged compound - The light itself is causing a response in your system (phototoxicity).- The filter is not adequately blocking unwanted wavelengths.- Perform a "light only" control experiment to assess for phototoxic effects.- If phototoxicity is observed, reduce the light intensity or duration, or use a longer wavelength for excitation if possible.- Use high-quality bandpass filters to eliminate stray light and harmful shorter wavelengths (e.g., UVC).

Quantitative Data Summary

The following table summarizes typical photophysical properties for o-nitrobenzylamine derivatives. Note that these are generalized values and experimental determination for this compound is highly recommended.

ParameterTypical ValueNotes
Absorption Maximum (λmax) ~350 nmThis is the photolytically active n-π* transition. A stronger π-π* transition occurs at ~250 nm.[1][2]
Molar Extinction Coefficient (ε) at λmax 100 - 1,000 M⁻¹cm⁻¹Relatively weak absorption compared to the shorter wavelength band.[1]
Quantum Yield (Φ) 0.01 - 0.1 (1-10%)Highly dependent on the specific structure and environment.[4][5]

Experimental Protocols

Protocol 1: Determining the UV-Vis Absorption Spectrum

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer). The final concentration for measurement should be in the range of 10-100 µM.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the stock solution as a blank.

  • Measurement: Scan the absorbance from 200 nm to 500 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) in the near-UV region. This will be the target wavelength for your photolysis experiments.

Protocol 2: Selecting an Optimal Filter and Calibrating Light Source

  • Filter Selection: Based on the determined λmax, choose a bandpass filter that selectively transmits light at this wavelength with a narrow bandwidth (e.g., ±10 nm). This will minimize exposure to potentially damaging shorter wavelengths and inefficient longer wavelengths.

  • Light Source and Power Meter: Position the light source (e.g., mercury arc lamp) and the selected filter in the experimental setup. Use a calibrated power meter to measure the light intensity at the sample plane.

  • Actinometry (Optional but Recommended): To determine the absolute photon flux, perform a chemical actinometry experiment using a well-characterized actinometer, such as potassium ferrioxalate. This allows for precise determination of the quantum yield of your uncaging reaction.

Visualizations

photolysis_pathway caged This compound (Caged Amine) excited Excited State caged->excited hν (UV Light) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-atom transfer products Released Amine 2-Isopropoxy-5-nitrosobenzaldehyde H+ intermediate->products Rearrangement experimental_workflow start Start spectrum 1. Determine UV-Vis Absorption Spectrum start->spectrum filter 2. Select Appropriate Bandpass Filter spectrum->filter calibrate 3. Calibrate Light Source (Power Meter/Actinometry) filter->calibrate photolysis 4. Perform Photolysis Experiment calibrate->photolysis analyze 5. Analyze Results photolysis->analyze end End analyze->end troubleshooting_logic rect_node rect_node start Low Uncaging Efficiency? check_spectrum Is Filter Matched to λmax? start->check_spectrum Start Troubleshooting check_intensity Is Light Intensity Sufficient? check_spectrum->check_intensity Yes solution1 Solution: Select correct filter check_spectrum->solution1 No check_compound Is Caged Compound Intact? check_intensity->check_compound Yes solution2 Solution: Increase light intensity/duration check_intensity->solution2 No solution3 Solution: Check compound storage and purity check_compound->solution3 No no1 Yes no2 Yes no3 Yes yes1 No yes2 No yes3 No

References

Technical Support Center: Purification of 2-Isopropoxy-5-nitrobenzylamine-Caged Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropoxy-5-nitrobenzylamine-caged molecules. The following sections address common challenges encountered during the purification of these photolabile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound-caged molecules?

A1: Common impurities can include unreacted starting materials (the amine substrate and the 2-isopropoxy-5-nitrobenzyl bromide or a related activated precursor), side-products from the caging reaction, and degradation products. A significant byproduct of the synthesis of nitrobenzyl-based caging groups can be the corresponding nitrosobenzaldehyde, which may be present in the final product if not carefully purified.[1][2] Additionally, premature photodecomposition of the caged molecule can lead to the formation of the free amine and the 2-isopropoxy-5-nitrosobenzaldehyde byproduct.

Q2: My purified this compound-caged compound shows low biological activity or unexpected side effects. What could be the cause?

A2: Suboptimal purity is a likely cause. Even trace amounts of impurities can have significant biological effects. For instance, residual uncaged amine can lead to baseline activity, while byproducts from the synthesis or degradation of the caging group may be toxic or interact with biological targets.[3] It is crucial to achieve high purity, often requiring multiple purification steps. For neurobiological applications, HPLC purification is often necessary to ensure the health of neurons in physiological experiments.[3]

Q3: What are the recommended storage conditions for this compound-caged molecules to minimize degradation?

A3: These molecules are light-sensitive. Therefore, they should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. Storage at low temperatures (-20°C or -80°C) in a desiccated environment is also recommended to minimize both photolytic and hydrolytic decomposition.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound-caged molecules.

Problem Possible Cause Troubleshooting Steps
Low recovery after silica gel column chromatography 1. Compound degradation on silica: The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive protecting groups.1. Use neutralized silica gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Switch to a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18).
2. Irreversible adsorption to the column: Highly polar compounds can bind strongly to silica.1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Add a competitive binder: Including a small amount of a volatile amine like triethylamine in the eluent can help to displace the product from the stationary phase.
Co-elution of the product with impurities 1. Similar polarity of the product and impurities: Unreacted starting materials or side-products may have similar chromatographic behavior.1. Optimize the mobile phase: Perform a thorough TLC analysis with different solvent systems to find an eluent that provides better separation. 2. Use a different chromatographic technique: If normal-phase chromatography is insufficient, consider reverse-phase HPLC, which separates compounds based on hydrophobicity.
Product appears to be decomposing during purification 1. Exposure to light: The this compound group is photolabile.1. Protect from light: Wrap the chromatography column and all collection vessels in aluminum foil. Work in a darkened room or under red light conditions.
2. Inappropriate pH: The protecting group may be sensitive to acidic or basic conditions.1. Maintain neutral pH: Use buffered mobile phases if possible, especially in reverse-phase chromatography. Avoid strong acids or bases during workup and purification.
Broad peaks during HPLC purification 1. Poor solubility in the mobile phase: The compound may be precipitating on the column.1. Adjust the mobile phase composition: Increase the proportion of the organic solvent or try a different organic modifier (e.g., acetonitrile vs. methanol).
2. Secondary interactions with the stationary phase: Residual silanol groups on the C18 column can interact with the amine.1. Add an ion-pairing agent: Including a small amount of trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by protonating the amine and minimizing secondary interactions.[4]

Experimental Protocols

General Protocol for Silica Gel Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound-caged molecules. Optimization will be required based on the specific properties of the caged compound.

  • Slurry Preparation:

    • In a beaker, mix silica gel with the initial, low-polarity mobile phase to create a slurry.

    • The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a layer of sand on top of the silica to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest. The optimal solvent system should be determined beforehand by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Reverse-Phase HPLC Purification
  • Sample Preparation:

    • Dissolve the partially purified or crude product in the mobile phase or a suitable solvent like acetonitrile or methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase:

    • Use a C18 reverse-phase column.

    • A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4]

  • Elution Program:

    • Start with a high percentage of the aqueous phase.

    • Run a linear gradient to increase the percentage of the organic solvent to elute the compound.

    • The specific gradient will depend on the hydrophobicity of the caged molecule and must be optimized.

  • Detection and Fraction Collection:

    • Monitor the elution using a UV detector at a wavelength where the nitroaromatic chromophore absorbs (typically around 350 nm).

    • Collect the peak corresponding to the desired product.

  • Post-Purification Processing:

    • Lyophilize or evaporate the solvent from the collected fractions to obtain the pure compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for using a this compound-caged neurotransmitter and a simplified signaling pathway that can be investigated using such a compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experiment Biological Experiment synthesis Synthesis of Caged Neurotransmitter purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization application Application to Biological Sample characterization->application Pure Caged Compound photolysis Photolysis (Uncaging) application->photolysis detection Detection of Biological Response photolysis->detection

Experimental workflow for caged compound application.

signaling_pathway caged_nt Caged Neurotransmitter uncaged_nt Free Neurotransmitter caged_nt->uncaged_nt light UV Light light->caged_nt Uncaging receptor Postsynaptic Receptor uncaged_nt->receptor Binding ion_channel Ion Channel Opening receptor->ion_channel downstream Downstream Signaling ion_channel->downstream

Simplified neuronal signaling pathway activated by uncaging.

References

managing pH sensitivity during 2-Isopropoxy-5-nitrobenzylamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Isopropoxy-5-nitrobenzylamine. The following information is designed to help manage its potential pH sensitivity during various experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the potential pH sensitivity of this compound?

A1: this compound contains a basic amine group and an electron-withdrawing nitro group on a benzene ring. The amine group can be protonated at acidic pH, altering the compound's solubility and reactivity. The nitro group can influence the acidity of the benzylic protons, potentially leading to instability or side reactions under strongly basic conditions.

Q2: How does pH affect the solubility of this compound?

A2: In acidic solutions, the amine group of this compound will be protonated, forming a more water-soluble salt. In neutral to basic conditions, the compound will be in its free base form, which is expected to be less soluble in aqueous solutions and more soluble in organic solvents.

Q3: What are the signs of degradation of this compound related to pH?

A3: Degradation may be indicated by a change in the color of the solution, the appearance of precipitates, or unexpected results in analytical tests such as HPLC, NMR, or mass spectrometry. Under harsh acidic or basic conditions, nitro group reduction or nucleophilic aromatic substitution could occur.

Q4: Can pH influence the reactivity of this compound in a reaction?

A4: Yes. The nucleophilicity of the amine is pH-dependent. In its protonated form at low pH, the amine is not nucleophilic. For reactions involving the amine as a nucleophile, the pH should be controlled to maintain a sufficient concentration of the free base.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction yield when the amine is a nucleophile The reaction pH is too acidic, leading to protonation of the benzylamine.Adjust the reaction pH to a mildly basic condition (pH 8-10) using a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Monitor the pH throughout the reaction.
Compound precipitation during aqueous workup The pH of the aqueous solution is causing the compound to be in its less soluble form (free base).Adjust the pH of the aqueous layer to be acidic (pH < 4) to protonate the amine and increase its aqueous solubility.
Unexpected side products observed The reaction conditions are too basic, potentially causing deprotonation at the benzylic position or other side reactions.Reduce the strength of the base or perform the reaction at a lower temperature. Consider using a milder base or a buffered system.
Inconsistent results in biological assays The pH of the assay buffer is affecting the protonation state and therefore the charge and conformation of the compound, leading to variable target engagement.Ensure the pH of the assay buffer is strictly controlled and documented. Test the compound's activity across a narrow pH range to determine its sensitivity.

Experimental Protocols

Protocol: Acylation of this compound under pH-Controlled Conditions

This protocol describes a general procedure for the acylation of the amine group, where pH control is important for reaction efficiency.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (1.2 equivalents) to the solution. This will act as a proton scavenger.

  • Acylating Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (a weak base) to neutralize any remaining acid.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes the expected stability and behavior of this compound under different pH conditions based on general chemical principles of similar compounds.

pH Range Predominant Form Expected Aqueous Solubility Potential for Degradation
< 4 (Acidic) Protonated (Ammonium salt)HighLow; stable against hydrolysis.
4 - 8 (Neutral) Free BaseLowGenerally stable.
> 8 (Basic) Free BaseLowModerate; risk of benzylic deprotonation and subsequent side reactions increases with pH and temperature.
> 12 (Strongly Basic) Free BaseLowHigh; increased risk of degradation through various pathways.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Compound start->dissolve pH neutral add_base Add Base dissolve->add_base Establish basic pH cool Cool to 0°C add_base->cool add_reagent Add Acylating Agent cool->add_reagent monitor Monitor Reaction add_reagent->monitor quench Quench Reaction monitor->quench Reaction complete extract Extract Product quench->extract Neutralize acid purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for the acylation of this compound.

signaling_pathway compound 2-Isopropoxy-5- nitrobenzylamine (pH dependent binding) receptor Target Receptor compound->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

reaction condition optimization for scaling up photoredox reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for photoredox reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning photoredox reactions from bench-scale to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process optimization and development.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of photoredox reactions in a question-and-answer format.

Q1: My reaction yield dropped significantly when moving from a small vial to a larger round-bottom flask. What is the likely cause and how can I fix it?

A: A significant drop in yield upon scaling up in a traditional batch reactor is often due to poor light penetration. According to the Beer-Lambert law, light penetration decreases exponentially with the path length and concentration of the light-absorbing species (the photocatalyst). In a larger flask, the light may only be penetrating the outer few millimeters of the reaction mixture, leaving the bulk of the solution in the dark and unreacted.[1][2]

Solutions:

  • Switch to a Continuous-Flow Reactor: Flow reactors with narrow tubing (typically 1-2 mm inner diameter) ensure that the entire reaction mixture is uniformly irradiated as it passes the light source.[2][3] This is the most common and effective solution to the light penetration problem.

  • Use an Immersion-Well Reactor: For batch processes, an immersion-well reactor, where the light source is placed directly within the reaction mixture, can improve light distribution.[4]

  • Optimize Catalyst Loading: Counterintuitively, decreasing the photocatalyst concentration can sometimes improve overall reaction rates in large batch reactors by allowing light to penetrate deeper into the solution.[1] However, in a flow reactor, you may be able to reduce catalyst loading while maintaining high efficiency.[1]

A: Increased byproduct formation can be attributed to several factors that become more pronounced at a larger scale:

  • Poor Heat Transfer: Exothermic photoredox reactions can lead to localized "hot spots" in large, poorly mixed reactors. These elevated temperatures can cause degradation of starting materials, products, or the catalyst, leading to side reactions.[5][6][7]

  • Inadequate Mixing (Mass Transfer Limitation): If the reactants are not efficiently mixed, localized concentration gradients can form. This can lead to over-reaction in some areas and incomplete reaction in others, promoting the formation of byproducts.[8]

  • Over-irradiation: In some cases, prolonged exposure to high-intensity light can lead to product degradation.

Solutions:

  • Improve Mixing:

    • In a batch reactor, ensure vigorous and efficient stirring.

    • In a continuous-flow reactor, consider using static mixers to enhance radial mixing.[9][10]

    • A Taylor vortex reactor can provide excellent mixing for multiphase reactions.[11][12]

  • Temperature Control: Use a jacketed reactor with a circulating chiller/heater to maintain a consistent and optimal temperature.

  • Optimize Residence Time (in Flow): In a flow reactor, carefully optimize the residence time to maximize product formation while minimizing the time the product is exposed to light and heat, which could cause degradation.

Q3: My continuous-flow system is getting clogged. What are the common causes and solutions?

A: Clogging in flow reactors is a common issue, often caused by the precipitation of reagents, byproducts, or the catalyst.[13]

Solutions:

  • Solvent Selection: Choose a solvent system in which all components remain soluble throughout the reaction. High-throughput experimentation (HTE) can be used to rapidly screen different solvents.[14]

  • Homogeneous Conditions: If possible, modify the reaction conditions to be homogeneous. For example, if a solid inorganic base is causing clogging, try to replace it with a soluble organic base.[1]

  • Temperature Control: In some cases, gentle heating can prevent precipitation.[2]

  • Tubing Diameter: Using wider diameter tubing can help to mitigate clogging issues, although this may require re-optimization of light intensity.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a scaled-up photoredox reaction?

A: The optimal catalyst loading is highly reaction-dependent and should be determined experimentally. While higher catalyst loading can increase the rate of photon absorption, it can also lead to issues with light penetration in batch reactors and may be economically unfavorable. In continuous-flow systems, it is often possible to significantly reduce catalyst loading while maintaining high throughput and yield.[1][15] High-throughput experimentation (HTE) is an excellent tool for rapidly screening a range of catalyst loadings to find the optimum.[13][16]

Q2: How do I select the right solvent for scaling up a photoredox reaction?

A: An ideal solvent for a scaled-up photoredox reaction should:

  • Dissolve all reactants, the photocatalyst, and any additives.

  • Be inert to the reaction conditions (i.e., not participate in side reactions).

  • Have a boiling point suitable for the desired reaction temperature.

  • Be compatible with the materials of your reactor setup.

  • Be considered "green" or environmentally friendly if possible.[14]

A solvent's polarity can also influence reaction kinetics and should be optimized. A table of common organic solvent properties can be a useful reference.[17][18][19]

Q3: What is the effect of temperature on photoredox reactions, and how should I control it during scale-up?

A: Temperature can have a significant impact on photoredox reactions. Increasing the temperature can increase the reaction rate by providing more kinetic energy to the molecules.[6][7] However, excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.[6][20] Conversely, some reactions may benefit from sub-ambient temperatures to improve selectivity. Therefore, precise temperature control is crucial for reproducibility and optimal performance at scale. A temperature-controlled photoreactor is highly recommended.

Q4: What is High-Throughput Experimentation (HTE) and how can it help with scale-up?

A: High-Throughput Experimentation (HTE) involves running a large number of experiments in parallel on a small scale (microliters to milliliters).[14] This allows for the rapid screening of a wide range of reaction parameters, such as catalysts, solvents, bases, concentrations, and temperatures, to identify the optimal conditions for your reaction.[2][3][13][16] By identifying robust reaction conditions on a small scale, HTE can significantly reduce the time and resources required for successful scale-up.[6][21][22][23]

Data Presentation

The following tables summarize key quantitative data for optimizing photoredox reaction conditions.

Table 1: Effect of Catalyst Loading on Reaction Yield

CatalystLoading (mol%)Reaction SystemYield (%)Reference
NiCl₂-glyme5.0Continuous Flow85[1]
NiCl₂-glyme2.5Continuous Flow84[1]
NiCl₂-glyme1.0Continuous Flow75[1]
NiCl₂-glyme0.5Continuous Flow68[1]
Organic PC1.0Batch96[15]
Organic PC0.25Batch69[15]

Table 2: Impact of Light Intensity on Reaction Time

Reaction TypeLight IntensityResidence TimeYield (%)Reference
C-O Coupling25%35 min79[16]
C-O Coupling75%13.75 min79[16]
C-N CouplingStandard LED8 min87[16]
C-N CouplingHigh Power LEDShorter time (not specified)>87 (expected)[24]

Table 3: Solvent Properties for Photoredox Reaction Optimization

SolventBoiling Point (°C)Dielectric ConstantPolarity IndexReference
Acetonitrile81.637.55.8[19]
N,N-Dimethylformamide (DMF)15336.76.4[19]
Dimethyl Sulfoxide (DMSO)189477.2[19]
2-Methyltetrahydrofuran (2-MeTHF)806.974.0[14]
Dichloromethane (DCM)39.69.083.1[18]
1,2-Dichloroethane (DCE)83.510.423.5[19]
Tetrahydrofuran (THF)667.54.0[19]
1,4-Dioxane101.12.214.8[19]

Table 4: Effect of Temperature on Reaction Conversion

Reaction TypeTemperature (°C)Conversion/Yield (%)Reference
C-H Alkylation19~60
C-H Alkylation28~55
C-H Alkylation50~40
C-O Cross-Coupling19~10
C-O Cross-Coupling28~25
C-O Cross-Coupling50~50
General Catalytic Reaction473 K (inlet) -> 1679 K (exit)49[20]
General Catalytic Reaction673 K (inlet) -> 1839 K (exit)60[20]

Experimental Protocols

Protocol 1: High-Throughput Experimentation (HTE) for Photoredox Reaction Optimization

This protocol outlines a general workflow for optimizing a photoredox reaction using a 96-well plate format.

  • Stock Solution Preparation:

    • Prepare stock solutions of the limiting substrate, excess reagents, photocatalyst, base, and any other additives in the desired solvent(s).

    • Ensure all stock solutions are prepared at a concentration that allows for accurate dispensing into the reaction wells.

  • Plate Loading:

    • Use an automated liquid handler or manual pipetting to dispense the stock solutions into the wells of a 96-well plate according to a predefined experimental design.

    • Each well will represent a unique set of reaction conditions (e.g., different solvent, base, catalyst loading).

  • Sealing and Inerting:

    • Seal the 96-well plate with a pierceable cap mat to prevent solvent evaporation and allow for an inert atmosphere.

    • If the reaction is air or moisture sensitive, perform the plate loading and sealing inside a glovebox. Purge the sealed plate with an inert gas (e.g., nitrogen or argon).

  • Irradiation and Temperature Control:

    • Place the 96-well plate into a photoreactor designed for plate-based formats. These reactors typically have an array of LEDs below the plate for even illumination.

    • Set the desired irradiation wavelength and intensity.

    • If the photoreactor has temperature control, set the desired reaction temperature. Ensure uniform temperature across the plate.

  • Reaction Quenching and Sample Preparation:

    • After the specified reaction time, quench the reactions by adding a suitable quenching agent to each well.

    • Add an internal standard to each well for quantitative analysis.

    • Dilute the samples with an appropriate solvent for analysis.

  • Analysis:

    • Analyze the reaction outcomes using a high-throughput analytical technique such as UPLC-MS or GC-MS to determine the yield and purity of the product in each well.

  • Data Analysis:

    • Analyze the data to identify the optimal reaction conditions that provide the highest yield and purity.

Protocol 2: Optimizing Residence Time in a Continuous-Flow Photoredox Reaction

This protocol describes how to determine the optimal residence time for a photoredox reaction in a continuous-flow system.

  • System Setup:

    • Assemble the continuous-flow reactor, including pumps for reagent delivery, a T-mixer for combining the reagent streams, a reactor coil of a known volume, a light source, a back-pressure regulator, and a collection vessel.

    • The reactor coil should be made of a material that is transparent to the desired wavelength of light (e.g., PFA for UV and visible light).

  • Reagent Preparation:

    • Prepare solutions of your reactants and photocatalyst in the chosen solvent at the desired concentrations.

    • Degas the solutions if the reaction is oxygen-sensitive.

  • Reaction Initiation:

    • Set the pumps to the desired flow rates. The total flow rate (sum of all pump flow rates) and the reactor volume will determine the residence time (Residence Time = Reactor Volume / Total Flow Rate).

    • Turn on the light source and set the desired intensity.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).

  • Sample Collection and Analysis:

    • Collect samples of the reaction output at different residence times by varying the total flow rate.

    • For each residence time, allow the system to re-equilibrate before collecting a sample.

    • Quench the reaction in the collected samples immediately if necessary.

    • Analyze the samples by a suitable analytical method (e.g., HPLC, GC, NMR) to determine the conversion and yield.

  • Data Analysis:

    • Plot the yield or conversion as a function of residence time.

    • The optimal residence time is the point at which the desired yield or conversion is achieved in the shortest amount of time, before potential product degradation at longer residence times.

Visualizations

photoredox_troubleshooting start Low Yield on Scale-Up light Poor Light Penetration? start->light mixing Inadequate Mixing? start->mixing temp Poor Temperature Control? start->temp flow Use Continuous Flow Reactor light->flow Yes immersion Use Immersion Well Reactor light->immersion Yes catalyst Optimize Catalyst Loading light->catalyst Yes static_mixer Use Static Mixers mixing->static_mixer Yes stirring Improve Stirring mixing->stirring Yes jacketed Use Jacketed Reactor temp->jacketed Yes hte_workflow prep Stock Solution Preparation load 96-Well Plate Loading prep->load seal Sealing and Inerting load->seal irradiate Irradiation & Temp. Control seal->irradiate quench Quenching & Sample Prep irradiate->quench analyze UPLC/GC-MS Analysis quench->analyze optimize Identify Optimal Conditions analyze->optimize

References

Validation & Comparative

2-Isopropoxy-5-nitrobenzylamine vs. other ortho-nitrobenzyl protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of photolabile protecting groups (PPGs), the ortho-nitrobenzyl (o-NB) scaffold stands as a cornerstone for spatiotemporal control of bioactive molecules in research, particularly in the fields of chemistry, biology, and drug development.[1] The ability to initiate a deprotection reaction with a pulse of light offers unparalleled precision, obviating the need for chemical reagents that can interfere with sensitive biological systems.[2] This guide provides a comparative analysis of various o-NB derivatives, with a special focus on the potential attributes of 2-isopropoxy-5-nitrobenzylamine against other commonly employed o-NB protecting groups.

While specific experimental data for this compound as a standalone photolabile protecting group for amines is not extensively available in the current literature, its structural features allow for informed predictions of its performance based on established principles of o-NB photochemistry. The presence of an electron-donating isopropoxy group at the 2-position is anticipated to influence the photophysical properties of the chromophore, potentially red-shifting its absorption maximum and affecting its photolysis quantum yield.[3]

This guide will compare key performance metrics of well-characterized o-NB protecting groups, providing a framework for researchers to select the most appropriate PPG for their specific application.

Mechanism of Photolysis

The photolytic cleavage of ortho-nitrobenzyl protecting groups proceeds via a well-established intramolecular rearrangement. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This is followed by a rearrangement to form an aci-nitro intermediate, which then undergoes cyclization and subsequent fragmentation to release the protected functional group and generate a 2-nitrosobenzaldehyde byproduct.[2]

Photolysis_Mechanism o-Nitrobenzyl Protected Substrate o-Nitrobenzyl Protected Substrate Excited State Excited State o-Nitrobenzyl Protected Substrate->Excited State hν (UV light) Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate Aci-nitro Intermediate->Cyclic Intermediate Cyclization Released Substrate Released Substrate Cyclic Intermediate->Released Substrate 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde Cyclic Intermediate->2-Nitrosobenzaldehyde

Figure 1: General mechanism of ortho-nitrobenzyl photolysis.

Performance Comparison of Ortho-Nitrobenzyl Protecting Groups

The selection of an appropriate o-NB protecting group depends on several key parameters, including its absorption wavelength, quantum yield of photolysis, cleavage efficiency, and stability. The following tables summarize available data for common o-NB derivatives, providing a basis for comparison.

Table 1: Photophysical Properties of Common Ortho-Nitrobenzyl Protecting Groups

Protecting GroupAbbreviationλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
2-NitrobenzylNB~260-280~5,000-8,0000.01 - 0.1Various
4,5-Dimethoxy-2-nitrobenzylDMNB/NV~350~5,0000.001 - 0.05Various
α-Methyl-2-nitrobenzylMeNB~265~6,000~0.1Various
2,6-DinitrobenzylDNB~270>10,0000.1 - 0.3Various
2-Isopropoxy-5-nitrobenzyl (Predicted) iPrONB ~350-370 ~5,000-7,000 Variable -

Note: The values for 2-Isopropoxy-5-nitrobenzyl are predicted based on the electronic effects of the isopropoxy group, which is expected to cause a red-shift in the absorption maximum similar to the methoxy groups in DMNB. The quantum yield is highly dependent on the leaving group and experimental conditions.[3]

Table 2: Cleavage Efficiency and Stability of Selected Ortho-Nitrobenzyl Protecting Groups

Protecting GroupTypical Leaving GroupsCleavage ConditionsRelative Cleavage RateStability
2-NitrobenzylAlcohols, Amines, Carboxylic Acids254-300 nm UV lightModerateGenerally stable to acid and base
4,5-Dimethoxy-2-nitrobenzylAlcohols, Amines, Carboxylic Acids350-365 nm UV lightSlower than NBStable to acid and base
α-Methyl-2-nitrobenzylAlcohols, Amines254-300 nm UV lightFaster than NBGenerally stable
2,6-DinitrobenzylAlcohols, Amines300-350 nm UV lightFaster than NBStable, but more electron-deficient

Experimental Protocols

General Protocol for Photolytic Deprotection of Ortho-Nitrobenzyl Protected Amines

This protocol provides a general framework for the photolytic cleavage of o-NB protected amines. Optimal conditions, including irradiation time and solvent, should be determined empirically for each specific substrate.

Materials:

  • o-Nitrobenzyl protected amine

  • Solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

  • UV photoreactor or a UV lamp with a specific wavelength output (e.g., 350 nm for DMNB derivatives)

  • Reaction vessel (quartz or borosilicate glass, depending on the wavelength)

  • Stirring plate and stir bar

  • Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, HPLC)

Procedure:

  • Dissolve the o-NB protected amine in the chosen solvent in the reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Place the reaction vessel in the photoreactor or at a fixed distance from the UV lamp.

  • Begin irradiation while stirring the solution.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, LC-MS, or HPLC.

  • Continue irradiation until the starting material is consumed or the desired conversion is reached.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the deprotected amine from the 2-nitrosobenzaldehyde byproduct using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Photolysis cluster_workup Workup & Purification Dissolve Substrate Dissolve Substrate Irradiate Irradiate Dissolve Substrate->Irradiate Choose Solvent Choose Solvent Choose Solvent->Dissolve Substrate Choose Vessel Choose Vessel Choose Vessel->Dissolve Substrate Monitor Reaction Monitor Reaction Irradiate->Monitor Reaction Remove Solvent Remove Solvent Monitor Reaction->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product

Figure 2: General workflow for photolytic deprotection.
Protocol for Determining the Photolysis Quantum Yield

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photolabile protecting group. It is defined as the number of molecules reacted per photon absorbed. The relative quantum yield can be determined by comparing the photoreaction rate of the compound of interest to that of a well-characterized actinometer with a known quantum yield under identical irradiation conditions.[4]

Materials:

  • Compound of interest (e.g., 2-isopropoxy-5-nitrobenzyl protected amine)

  • Actinometer (e.g., potassium ferrioxalate for UV range)

  • Spectrophotometer

  • Monochromatic light source

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the compound of interest and the actinometer with identical optical densities at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (light intensity, wavelength, temperature, and solvent) for a specific period.

  • Measure the change in concentration of both the compound of interest and the actinometer using spectrophotometry or another suitable analytical method.

  • Calculate the quantum yield of the compound of interest using the following formula: Φ_sample = Φ_actinometer * (rate_sample / rate_actinometer)

Signaling Pathways and Applications

Ortho-nitrobenzyl protecting groups are instrumental in studying dynamic biological processes by enabling the controlled release of signaling molecules. For instance, "caged" neurotransmitters, second messengers, or enzyme inhibitors can be introduced into a biological system in an inactive form and then activated at a specific time and location with light.

Signaling_Pathway Caged Ligand Caged Ligand Active Ligand Active Ligand Caged Ligand->Active Ligand Photolysis Light (hν) Light (hν) Light (hν)->Caged Ligand Receptor Receptor Active Ligand->Receptor Binding Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Activation Cellular Response Cellular Response Downstream Signaling->Cellular Response

Figure 3: Light-activated signaling pathway.

Conclusion

The ortho-nitrobenzyl family of photolabile protecting groups offers a versatile toolkit for researchers across various scientific disciplines. While specific quantitative data for this compound remains to be fully elucidated, the principles governing the behavior of other o-NB derivatives provide a strong foundation for its potential application. The electron-donating nature of the isopropoxy group likely shifts its absorption to longer, less damaging wavelengths, a desirable trait for biological applications. However, this may also impact the quantum yield of photolysis. Future experimental studies are necessary to fully characterize its performance and establish its place within the expanding repertoire of photolabile protecting groups. Researchers are encouraged to use the provided protocols as a starting point for evaluating this and other novel PPGs for their specific research needs.

References

A Comparative Analysis of Coumarin and Nitrobenzyl Photolabile Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanisms, and experimental considerations of two key classes of light-sensitive molecules.

In the realm of controlled release technologies, photolabile linkers, or photocages, stand out for their ability to provide precise spatiotemporal control over the release of active molecules. This is achieved by using light as an external trigger. Among the most widely utilized classes of photolabile linkers are those based on coumarin and o-nitrobenzyl chemistries. This guide offers a comprehensive comparative analysis of these two pivotal technologies, presenting quantitative performance data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Introduction to Photolabile Linkers

Photolabile linkers are chemical moieties that undergo a covalent bond cleavage upon irradiation with light of a specific wavelength. This unique property allows for the "caging" of a biologically active molecule, rendering it inert until its release is triggered by a light source. This technology has found widespread applications in drug delivery, neurobiology, and materials science, enabling researchers to control biological processes with unprecedented precision.

The choice between different photolabile linkers depends on a variety of factors, including the desired wavelength of activation, the efficiency of the photocleavage reaction (quantum yield), the nature of the released molecule, and the potential toxicity of the photolytic byproducts. This guide focuses on two of the most prominent families of photolabile linkers: coumarins and o-nitrobenzyl derivatives.

Mechanisms of Photocleavage

The distinct photochemical mechanisms of coumarin and nitrobenzyl linkers underpin their differing performance characteristics.

Coumarin-Based Linkers:

Coumarin-based photolabile linkers typically absorb light in the near-UV to visible range. Upon photoexcitation, they undergo an excited-state intramolecular proton transfer, leading to the formation of a carbocation intermediate. This intermediate is then rapidly trapped by water or other nucleophiles, resulting in the release of the caged molecule and a coumarin-derived byproduct. The specific substitution pattern on the coumarin ring significantly influences the absorption wavelength and the quantum yield of the photorelease.

Nitrobenzyl-Based Linkers:

The photocleavage of o-nitrobenzyl linkers is initiated by the absorption of UV light, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct. The substitution on the aromatic ring and the benzylic position can be modified to tune the absorption properties and cleavage efficiency.

Comparative Performance Analysis

The selection of a photolabile linker is often dictated by its quantitative performance metrics. The following tables summarize key data for representative coumarin and nitrobenzyl derivatives.

Table 1: Photophysical and Photochemical Properties

PropertyCoumarin Derivativeso-Nitrobenzyl DerivativesReferences
Typical Activation Wavelength (λmax) 350 - 450 nm340 - 365 nm[1][2][3]
Quantum Yield (Φ) 0.01 - 0.2+0.01 - 0.63[1][2][4]
Molar Extinction Coefficient (ε) High (can be > 20,000 M⁻¹cm⁻¹)Moderate (~5,000 M⁻¹cm⁻¹)[1][5]
Photocleavage Half-life Milliseconds to minutesMilliseconds to minutes[6]

Table 2: Biological and Application-Relevant Properties

PropertyCoumarin Derivativeso-Nitrobenzyl DerivativesReferences
Byproduct Toxicity Can produce formaldehyde in some cases.o-nitrosobenzaldehyde can be reactive and potentially toxic.[4][7][8]
Two-Photon Absorption Possible with appropriate chromophore design.Possible, often requiring higher energy.[1]
Synthetic Accessibility Generally straightforward.Well-established synthetic routes.[9]
Solubility Can be tuned with substituents.Generally good in common solvents.[2]

Experimental Protocols

Accurate characterization of photolabile linkers is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Quantum Yield

The quantum yield (Φ) of photocleavage is a measure of the efficiency of the photoreaction. It is defined as the number of molecules undergoing a specific event (e.g., cleavage) divided by the number of photons absorbed by the system.

Protocol:

  • Actinometry: A chemical actinometer, a compound with a known quantum yield, is used to determine the photon flux of the light source. A common actinometer for the UV-A range is potassium ferrioxalate.

  • Sample Preparation: Prepare a solution of the photolabile linker-conjugate of known concentration in a suitable solvent. The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate the sample solution and the actinometer solution in parallel using the same light source and geometry.

  • Analysis: Monitor the disappearance of the starting material or the appearance of the photoproduct over time using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (A_actinometer / A_sample)

    where k is the rate constant of the photoreaction and A is the absorbance at the irradiation wavelength.

Measurement of Photocleavage Kinetics

The rate of photocleavage determines the temporal resolution of the release of the active molecule.

Protocol:

  • Sample Preparation: Prepare a solution of the photolabile linker-conjugate in a quartz cuvette.

  • Spectroscopic Monitoring: Place the cuvette in a spectrophotometer or fluorometer equipped with a light source for irradiation.

  • Irradiation and Data Acquisition: Start the irradiation and simultaneously record the change in absorbance or fluorescence intensity at a wavelength specific to the starting material or a photoproduct.

  • Data Analysis: The obtained kinetic data can be fitted to a first-order rate equation to determine the rate constant (k) of the photocleavage reaction. The half-life (t_1/2) can then be calculated as:

    t_1/2 = ln(2) / k

Visualization of Pathways and Workflows

Photocleavage_Mechanisms cluster_coumarin Coumarin Photocleavage cluster_nitrobenzyl Nitrobenzyl Photocleavage Coumarin_Ground Coumarin-Cargo Coumarin_Excited Excited State Coumarin_Ground->Coumarin_Excited Coumarin_Intermediate Carbocation Intermediate Coumarin_Excited->Coumarin_Intermediate Intramolecular Proton Transfer Coumarin_Products Released Cargo + Coumarin Byproduct Coumarin_Intermediate->Coumarin_Products Nucleophilic Attack (H₂O) Nitrobenzyl_Ground Nitrobenzyl-Cargo Nitrobenzyl_Excited Excited State Nitrobenzyl_Ground->Nitrobenzyl_Excited Nitrobenzyl_Intermediate aci-Nitro Intermediate Nitrobenzyl_Excited->Nitrobenzyl_Intermediate Intramolecular H-Abstraction Nitrobenzyl_Products Released Cargo + o-Nitrosobenzaldehyde Nitrobenzyl_Intermediate->Nitrobenzyl_Products Rearrangement

Caption: General mechanisms of photocleavage for coumarin and nitrobenzyl linkers.

Quantum_Yield_Workflow cluster_workflow Experimental Workflow for Quantum Yield Determination Start Prepare Actinometer and Sample Solutions Irradiate Irradiate both solutions under identical conditions Start->Irradiate Analyze Monitor reaction progress (UV-Vis or HPLC) Irradiate->Analyze Calculate Calculate Rate Constants (k) Analyze->Calculate Final_Calc Calculate Quantum Yield (Φ) Calculate->Final_Calc

Caption: Workflow for determining the quantum yield of a photolabile linker.

Conclusion

Both coumarin and nitrobenzyl photolabile linkers offer powerful tools for the light-triggered release of molecules. The choice between them depends on a careful consideration of the specific application requirements.

  • Coumarin-based linkers are advantageous when longer wavelength activation is desired to minimize cellular damage and improve tissue penetration. Their high molar extinction coefficients can also be beneficial. However, researchers should be mindful of the potential for lower quantum yields in some derivatives and the possible generation of toxic byproducts like formaldehyde.

  • Nitrobenzyl-based linkers are a well-established and versatile class with a wide range of available derivatives. They can exhibit high quantum yields, but their activation is typically limited to the UV-A range. The reactivity of the o-nitrosobenzaldehyde byproduct is a key consideration for biological applications.

Ultimately, the optimal choice will be guided by a thorough evaluation of the photophysical properties, biological compatibility, and synthetic accessibility of the specific linker derivative in the context of the intended research or therapeutic goal. This guide provides a foundational framework to aid in this critical decision-making process.

References

Validating the Biological Inertness of Caged Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of employing caged compounds in biological research is ensuring their biological inertness prior to photolysis. The ideal caged compound should act as a "ghost," present in the system without perturbing it until the precise moment of light-induced activation. This guide provides a comparative overview of methods to validate this crucial property, supported by experimental data and detailed protocols, to aid researchers in selecting and validating caged compounds for their specific applications.

Comparing Caged Compounds: Off-Target Effects

A primary concern is the off-target activity of caged compounds, where they interact with receptors or enzymes other than the intended target of the uncaged molecule. A notable example is the off-target antagonism of several caged glutamate and GABA analogs on GABA-A receptors.[6][7][8] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this off-target effect for various commercially available caged compounds. Lower IC50 values indicate stronger off-target inhibition.

Caged CompoundTarget MoleculeOff-TargetIC50 (mM)Reference
MNI-GluGlutamateGABA-A Receptor0.7[6]
CDNI-GluGlutamateGABA-A Receptor1.2[6]
CNB-GluGlutamateGABA-A Receptor>10[6]
RuBi-GABAGABAGABA-A Receptor0.35[7]
G3.5-BIST-GABAGABAGABA-A Receptor>2[7]
MNI-caged NMDANMDAGABA-A Receptor~1[9]
MNI-caged kainateKainateGABA-A Receptor~1
NPEC-caged ligandsVariousGABA-A ReceptorNo significant effect[10]

Key Takeaway: As the table illustrates, the choice of the caging group can significantly impact the biological inertness of the compound. For instance, CNB-caged glutamate exhibits significantly less off-target activity on GABA-A receptors compared to MNI- and CDNI-caged glutamate.[6] Furthermore, innovative approaches like "cloaking" caged compounds with dendrimers, as seen with G3.5-BIST-GABA, can dramatically reduce off-target interactions.[7][11]

Experimental Protocols for Validating Biological Inertness

To rigorously assess the biological inertness of a caged compound, a combination of electrophysiological and imaging techniques is often employed. Below are detailed protocols for two common and powerful methods.

Electrophysiological Validation: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of a caged compound's effect on receptor and ion channel activity at the single-cell level.

Objective: To determine if a caged compound acts as an agonist or antagonist at a specific receptor before photolysis.

Materials:

  • Cultured neurons or acute brain slices expressing the receptor of interest.

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal solution (e.g., K-Gluconate based).[12]

  • Artificial cerebrospinal fluid (aCSF).[12]

  • The caged compound to be tested.

  • Known agonist and antagonist for the receptor of interest (for positive and negative controls).

Procedure:

  • Preparation: Prepare aCSF and internal solutions and ensure they are at the correct pH and osmolarity. Pull glass pipettes to a resistance of 3-7 MΩ.[12]

  • Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with aCSF.

  • Establish Whole-Cell Configuration: Approach a target neuron with a pipette filled with internal solution and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.[12][13]

  • Baseline Recording: Record baseline synaptic activity, such as spontaneous or miniature postsynaptic currents (e.g., mIPSCs for GABA-A receptors), in the absence of the caged compound.

  • Application of Caged Compound: Bath-apply the caged compound at the desired experimental concentration.

  • Data Acquisition: Record synaptic activity for a sufficient period to observe any changes from baseline.

  • Analysis:

    • Agonist Activity: An increase in the frequency or amplitude of spontaneous currents, or the induction of a current in the absence of an agonist, suggests agonist activity of the caged compound.

    • Antagonist Activity: A decrease in the amplitude of postsynaptic currents evoked by a known agonist, or a reduction in the frequency or amplitude of spontaneous or miniature currents, indicates antagonist activity. For example, a reduction in mIPSC amplitude upon application of a caged glutamate compound would suggest off-target antagonism at GABA-A receptors.[6][8]

  • Control Experiments:

    • Vehicle Control: Apply the vehicle solution (the solvent for the caged compound) to ensure it has no effect on its own.

    • Positive Control: Apply a known agonist and antagonist for the receptor to confirm the responsiveness of the cell.

Imaging-Based Validation: Calcium Imaging

For caged compounds designed to release intracellular messengers like IP3, calcium imaging is a powerful tool to assess pre-photolysis inertness.

Objective: To determine if a caged compound (e.g., caged IP3) causes changes in intracellular calcium levels before photolysis.

Materials:

  • Cells loaded with a calcium indicator dye (e.g., Fluo-4 AM).

  • Caged compound (e.g., ci-IP3/PM, a cell-permeable caged IP3).[14][15]

  • Fluorescence microscope equipped for live-cell imaging.

  • Agonist for a receptor known to induce calcium release (positive control).

Procedure:

  • Cell Loading: Incubate cells with the calcium indicator dye according to the manufacturer's protocol.[16][17]

  • Caged Compound Loading: Load the cells with the cell-permeable caged compound.

  • Baseline Imaging: Acquire a baseline fluorescence image of the cells before application of any stimuli.

  • Data Acquisition: Continuously record fluorescence images over time.

  • Analysis:

    • An increase in intracellular fluorescence intensity upon addition of the caged compound, but before any photolysis, indicates that the compound is not biologically inert and is causing calcium release.

  • Control Experiments:

    • Positive Control: After confirming the inertness of the caged compound, stimulate the cells with a known agonist that elevates intracellular calcium to ensure the cells are healthy and responsive.

    • Photolysis Control: After the inertness check, a brief UV light pulse should lead to an increase in intracellular calcium, confirming that the caged compound can be successfully uncaged.

Visualizing the Validation Process and Relevant Pathways

To better understand the experimental logic and the biological context, the following diagrams, generated using Graphviz, illustrate a validation workflow and key signaling pathways.

Caption: A logical workflow for validating the biological inertness of caged compounds.

Glutamate_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular glutamate Glutamate mGluR mGluR glutamate->mGluR iGluR iGluR (NMDA, AMPA) glutamate->iGluR g_protein G-protein mGluR->g_protein ion_influx Ion Influx (Na⁺, Ca²⁺) iGluR->ion_influx plc PLC g_protein->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc depolarization Depolarization ion_influx->depolarization

Caption: A simplified diagram of ionotropic and metabotropic glutamate receptor signaling pathways.[1][4][6][18][19]

GABA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular gaba GABA gaba_a GABA-A Receptor gaba->gaba_a cl_influx Cl⁻ Influx gaba_a->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: A simplified diagram of the GABA-A receptor signaling pathway.[2][20][21][22][23]

References

A Comparative Guide to Analyzing 2-Isopropoxy-5-nitrobenzylamine Cleavage Kinetics: HPLC-MS vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of cleavage kinetics for photolabile protecting groups (PPGs) is paramount in fields ranging from drug delivery to materials science. The 2-nitrobenzyl group, and its derivatives like 2-Isopropoxy-5-nitrobenzylamine, are widely utilized for their ability to be cleaved by near-UV light, releasing a protected molecule with high spatiotemporal control. This guide provides a comparative analysis of two common analytical techniques for monitoring these kinetics: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and UV-Visible (UV-Vis) Spectrophotometry. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

Method Comparison: HPLC-MS vs. UV-Vis Spectrophotometry

The choice between HPLC-MS and UV-Vis spectrophotometry for kinetic analysis depends on the specific requirements of the experiment, including the need for specificity, sensitivity, and throughput.

FeatureHPLC-MSUV-Vis Spectrophotometry
Specificity Very High: Can distinguish between the parent compound, photoproducts, and any side products based on both retention time and mass-to-charge ratio.Moderate to Low: Relies on changes in the overall absorbance spectrum. Overlapping spectra of reactants and products can complicate analysis.[1]
Sensitivity Very High: Capable of detecting and quantifying compounds at nanogram to picogram levels.[2]Moderate: Generally less sensitive than HPLC-MS. The limit of detection is dependent on the molar absorptivity of the species being monitored.
Quantitative Accuracy High: Provides accurate quantification over a wide linear dynamic range, with the ability to use internal standards to correct for matrix effects.Good, but can be affected by interfering substances that absorb at the same wavelength. The linear range can be more limited.[1]
Information Provided Provides kinetic data (disappearance of reactant, appearance of products), structural confirmation of products (via MS fragmentation), and detection of unexpected side products.Primarily provides kinetic data based on the change in absorbance over time. Structural information is not directly obtained.
Throughput Lower: Each sample requires a chromatographic run, which can take several minutes.Higher: Can be configured for rapid, continuous monitoring of a single sample in a cuvette.
Cost & Complexity Higher initial investment and operational cost. Requires more specialized user training.Lower initial investment and operational cost. Relatively simple to operate.

Experimental Protocols

Below are detailed, representative protocols for analyzing the photocleavage kinetics of this compound using both HPLC-MS and UV-Vis spectrophotometry.

I. HPLC-MS Method for Kinetic Analysis

This method allows for the simultaneous separation and quantification of the parent compound and its photoproducts.

1. Sample Preparation and Photolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to the desired concentration (e.g., 10 µM) in the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Place the solution in a quartz cuvette and irradiate with a UV lamp at a specific wavelength (e.g., 365 nm).

  • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot in the mobile phase and/or storing it in the dark at a low temperature before injection.

2. HPLC-MS Parameters:

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent with Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MRM Transitions Parent: m/z 211.1 → [fragment ions], Product (2-Isopropoxy-5-nitrosobenzaldehyde): m/z 194.1 → [fragment ions]

Note: The exact m/z values for this compound and its photoproduct, 2-Isopropoxy-5-nitrosobenzaldehyde, should be confirmed by direct infusion prior to kinetic analysis. The fragmentation pattern can be used for confirmation.

3. Data Analysis:

  • Integrate the peak areas for the parent compound and the major photoproduct at each time point.

  • Plot the natural logarithm of the parent compound's concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k).

II. UV-Vis Spectrophotometry Method for Kinetic Analysis

This method is suitable for rapid determination of the overall reaction rate.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Determine the wavelength of maximum absorbance (λmax) of the parent compound by scanning from 200-500 nm.

  • Prepare a solution in a quartz cuvette with a concentration that gives an initial absorbance of ~1.0 at the chosen monitoring wavelength.

2. Kinetic Measurement:

  • Place the cuvette in a temperature-controlled spectrophotometer equipped with a UV light source for irradiation.

  • Monitor the decrease in absorbance at the λmax of the parent compound or the increase in absorbance at the λmax of the photoproduct over time.

  • Record data at regular intervals until the reaction is complete.

3. Data Analysis:

  • The data can be fitted to a first-order exponential decay equation to determine the rate constant (k): A(t) = A∞ + (A₀ - A∞) * e^(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

HPLCMS_Workflow cluster_prep Sample Preparation & Photolysis cluster_analysis Analysis cluster_data Data Processing P1 Prepare Stock Solution P2 Dilute in Buffer P1->P2 P3 Irradiate with UV Light (e.g., 365 nm) P2->P3 P4 Withdraw Aliquots at Time Intervals P3->P4 P5 Quench Reaction P4->P5 A1 Inject into HPLC-MS P5->A1 A2 Separate Compounds (C18 Column) A1->A2 A3 Detect by MS (MRM Mode) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Plot ln(Conc) vs. Time D1->D2 D3 Determine Rate Constant (k) D2->D3 UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Measurement cluster_data Data Processing UV_P1 Prepare Stock Solution UV_P2 Determine λmax UV_P1->UV_P2 UV_P3 Prepare Sample in Cuvette (Abs ~1.0) UV_P2->UV_P3 UV_A1 Place in Spectrophotometer UV_P3->UV_A1 UV_A2 Irradiate and Continuously Monitor Absorbance UV_A1->UV_A2 UV_D1 Record Absorbance vs. Time UV_A2->UV_D1 UV_D2 Fit to First-Order Decay Equation UV_D1->UV_D2 UV_D3 Determine Rate Constant (k) UV_D2->UV_D3 Photocleavage_Pathway Start This compound (Parent Compound) Excited Excited State (n,π*) Start->Excited UV Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Cleavage Cleavage Event Cyclic->Cleavage Products Released Amine + 2-Isopropoxy-5-nitrosobenzaldehyde Cleavage->Products

References

Assessing the Cytotoxicity of Novel Photolabile Compounds: A Comparative Guide for 2-Isopropoxy-5-nitrobenzylamine and its Photoproducts

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: As of late 2025, specific experimental data on the cytotoxicity of 2-isopropoxy-5-nitrobenzylamine and its corresponding photoproducts is not available in the peer-reviewed scientific literature. This guide, therefore, provides a framework for researchers to conduct such an assessment. It outlines the expected toxicological profiles based on related chemical structures, details the necessary experimental protocols, and presents example data for analogous compounds to illustrate data presentation and interpretation.

Introduction

This compound belongs to the class of o-nitrobenzyl caged compounds. These molecules are designed to be biologically inert until they are exposed to a specific wavelength of light. Upon photoactivation, the "caging" group is cleaved, releasing the active molecule and a nitrosobenzaldehyde derivative as a photoproduct. While this technology offers precise spatiotemporal control over the release of bioactive molecules, a thorough toxicological assessment of the parent "caged" compound and its photolytic byproducts is crucial for any therapeutic or biological application.[1][2]

The cytotoxicity of such compounds can arise from several sources:

  • The parent compound: Ideally, the caged compound should be non-toxic.[1][3] However, off-target effects or inherent chemical properties can lead to cellular toxicity.

  • The released molecule: The intended bioactivity of the released molecule will dictate its cellular effects.

  • The photoproducts: The o-nitrosobenzaldehyde derivative generated upon photolysis can have its own distinct toxicological profile.[4]

  • Phototoxicity: The combination of the compound and light can generate reactive oxygen species (ROS) or other toxic intermediates, leading to phototoxicity.[5]

Nitroaromatic compounds, in general, are known to have potential for toxicity, mutagenicity, and carcinogenicity, often through mechanisms involving oxidative stress.[6][7][8][9] Therefore, a rigorous evaluation of any new nitro-containing compound is warranted.

Comparative Cytotoxicity Data (Illustrative Examples)

The following tables present example data for other nitroaromatic and photolabile compounds to demonstrate how to structure and compare cytotoxicity data. This is not data for this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM) of Example Compounds in Different Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Example Nitroaromatic
1-NitropyreneA549 (Lung Carcinoma)MTT4825.3Fictional Data
2,4-DinitrotolueneHepG2 (Liver Carcinoma)Neutral Red Uptake72112.8Fictional Data
Example Photolabile Compound (Caged)
ONB-caged GlutamateSH-SY5Y (Neuroblastoma)AlamarBlue24> 200Fictional Data
Example Photoproduct
2-NitrosobenzaldehydeHeLa (Cervical Cancer)LDH2458.1Fictional Data

Table 2: Phototoxicity Assessment of an Example Compound (Chlorpromazine - a known phototoxin)

TreatmentIrradiation (UVA)Cell Viability (%)Photo Irritation Factor (PIF)Result
Vehicle Control-100
Vehicle Control+98
Chlorpromazine (1 µg/mL)-9515.8Phototoxic
Chlorpromazine (1 µg/mL)+6

Experimental Protocols

A thorough assessment of the cytotoxicity of a novel photolabile compound requires a multi-faceted approach. Below are detailed protocols for key experiments.

General In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

a. Cell Culture:

  • Select appropriate cell lines based on the intended application (e.g., a cancer cell line for an anti-cancer drug, a neuronal cell line for a neuroactive compound).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

b. Assay Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phototoxicity Assessment (Adapted from OECD Test Guideline 432 - 3T3 NRU Phototoxicity Test)

This assay compares the cytotoxicity of the compound in the presence and absence of non-toxic doses of UV-A light.[10]

a. Cell Culture:

  • Use Balb/c 3T3 fibroblasts, as recommended by the guideline.

  • Culture and seed the cells in 96-well plates as described above.

b. Assay Procedure:

  • Prepare two identical 96-well plates with cells treated with serial dilutions of this compound.

  • Incubate the plates for a short period (e.g., 1 hour).

  • Expose one plate (+Irr) to a non-cytotoxic dose of UV-A light, while the other plate (-Irr) is kept in the dark.

  • After irradiation, wash the cells and add fresh medium.

  • Incubate both plates for another 24 hours.

  • Assess cell viability using the Neutral Red Uptake (NRU) assay. This involves incubating the cells with Neutral Red dye, which is taken up by viable cells. After incubation, the cells are washed, the dye is extracted, and the absorbance is measured.

  • Calculate the IC50 values for both the irradiated (+Irr) and non-irradiated (-Irr) plates.

  • Determine the Photo Irritation Factor (PIF) by comparing the IC50 values. A significant difference indicates phototoxic potential.

Assessing the Cytotoxicity of Photoproducts
  • Prepare a solution of this compound at a relevant concentration in a cell-free medium.

  • Expose this solution to a UV light source for a sufficient duration to ensure complete photolysis of the parent compound. The progress of the photoreaction can be monitored by techniques like UV-Vis spectroscopy or HPLC.

  • Use this solution containing the photoproducts to treat cells in a standard cytotoxicity assay as described in Protocol 1.

  • This will determine the cytotoxicity of the stable photoproducts generated upon irradiation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity of Parent Compound cluster_phototoxicity Phototoxicity Assessment cluster_photoproducts Cytotoxicity of Photoproducts A Select & Culture Appropriate Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of This compound D Treat Cells with Compound B->D I Treat Cells with Compound B->I O Irradiate Compound in Cell-Free Medium B->O C->D H Prepare Two Identical Plates C->H Q Treat Cells with Photoproduct Solution C->Q E Incubate (24, 48, 72h) D->E F Perform Viability Assay (e.g., MTT, LDH) E->F G Calculate IC50 Value F->G H->I J Expose One Plate to UV-A (+Irr) Keep One in Dark (-Irr) I->J K Wash and Incubate 24h J->K L Perform Viability Assay (Neutral Red Uptake) K->L M Calculate IC50 (+Irr) & IC50 (-Irr) L->M N Determine Photo Irritation Factor M->N P Confirm Photolysis (e.g., HPLC) O->P P->Q R Perform Viability Assay Q->R S Calculate IC50 of Photoproducts R->S

Caption: Workflow for assessing the cytotoxicity and phototoxicity of a novel photolabile compound.

Signaling_Pathway cluster_stressor Cellular Stressor cluster_response Cellular Response stressor Nitroaromatic Compound or Photoproducts ros Increased Reactive Oxygen Species (ROS) stressor->ros mapk MAPK Pathway Activation (p38, JNK) ros->mapk nrf2 Nrf2 Activation ros->nrf2 apoptosis Apoptosis mapk->apoptosis antioxidant Antioxidant Gene Expression nrf2->antioxidant antioxidant->ros

Caption: Hypothetical signaling pathway activated by nitroaromatic compound-induced oxidative stress.

References

A Researcher's Guide to Photoremovable Protecting Groups: A Quantum Efficiency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a photoremovable protecting group (PPG), or "photocage," is critical for controlling the release of active molecules with spatial and temporal precision. A key parameter governing the efficacy of a PPG is its quantum yield (Φ) of uncaging—the efficiency with which an absorbed photon leads to the cleavage of the protecting group and release of the cargo molecule. [1][2] A higher quantum yield translates to lower required light doses, minimizing potential phototoxicity and enabling faster release kinetics, which are crucial for applications ranging from drug delivery to optogenetics.[3][4]

This guide provides an objective comparison of the quantum efficiencies of common photoremovable protecting groups, supported by experimental data. We will delve into the factors influencing their performance and provide a standardized protocol for quantum yield determination.

The Significance of Quantum Yield

The overall efficiency of a photorelease reaction is often described by the uncaging cross-section (δu), which is the product of the molar extinction coefficient (ε) at a specific wavelength and the quantum yield (Φu).[1][5]

δu = ε × Φu

While a high extinction coefficient ensures efficient light absorption, the quantum yield dictates how effectively that absorbed energy is channeled into the desired uncaging reaction.[2][6] Quantum yields are expressed as a value between 0 and 1, representing the probability that the absorption of a single photon results in the release of the caged molecule.[7] Values above 0.1 are considered quite efficient for these applications.[7]

Factors that significantly influence the quantum yield include:

  • The core structure of the chromophore: Different classes of PPGs, such as o-nitrobenzyl and coumarin derivatives, have inherently different photochemical pathways.[3][8]

  • Substitution on the chromophore: Electron-donating or withdrawing groups can alter the electronic properties of the excited state, impacting cleavage efficiency.[3][9][10]

  • The nature of the leaving group (the caged molecule): The stability of the leaving group can affect the rate and efficiency of the release process.[11]

  • Solvent polarity and viscosity: The surrounding environment can stabilize or destabilize intermediates in the photorelease pathway.[9][12]

Comparative Analysis of Common Photoremovable Groups

The following table summarizes the quantum yields for several widely used photoremovable protecting groups. It is important to note that values can vary significantly based on the specific molecular construct and the experimental conditions under which they were measured.

Photoremovable Group ClassAbbreviation / Specific CompoundTypical Excitation λ (nm)Quantum Yield (Φu)Released Molecule / ConditionsReference(s)
o-Nitrobenzyl (ONB) 2-Nitrobenzyl (NB)≤ 360~0.05 - 0.1Varies[10]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~355Generally lower than NB/CNBVaries[13]
1-(2-Nitrophenyl)ethyl (NPE)≤ 3600.11 - 0.63ADP-ribose, ATP[14]
1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE)~3550.07ATP[13][14]
α-Carboxy-2-nitrobenzyl (CNB)~260 (tails to 360)0.2 - 0.4Varies[13]
5-Carboxymethoxy-2-nitrobenzyl (CMNB)~310Intermediate (CNB > CMNB > DMNB)Varies[13]
Coumarin 7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~380 - 400~0.02Carboxylates[5]
Azetidinyl-Substituted Coumarin~4000.1 - 0.27 (2-5x higher than diethylamino)Acetate, Carbamate[8][9]
Thiophene-Substituted Coumarin440 - 465Up to 0.76Benzoic Acid[15]
BODIPY meso-Methylhydroxy BODIPY~500~0.001 - 0.03Histamine, Carboxylates[5]
2,6-Diiodo-BODIPY~530Significantly increased vs. non-iodinatedCarboxylates[6]

Experimental Protocol: Determining Uncaging Quantum Yield

The quantum yield of a photoremovable protecting group is typically determined by a relative method using a chemical actinometer—a substance with a well-characterized and reliable photochemical reaction quantum yield. Potassium ferrioxalate is a common actinometer for UV and visible wavelengths.

Principle

The method involves irradiating the sample (the caged compound) and the actinometer solution under identical conditions (same light source, wavelength, geometry, and irradiation time). The number of photons absorbed by each solution is measured, along with the number of molecules of photoproduct formed. The quantum yield of the sample (Φu) is then calculated relative to the known quantum yield of the actinometer (Φact).

Materials and Equipment
  • Light Source: Monochromatic light source (e.g., laser or lamp with a monochromator/bandpass filter) at the desired uncaging wavelength.

  • UV-Vis Spectrophotometer: To measure absorbance changes.

  • Quartz Cuvettes: For irradiation and absorbance measurements.

  • Photoremovable Protecting Group Solution: Prepared in a suitable solvent (e.g., PBS, Tris buffer, acetonitrile) at a concentration that gives an absorbance of ~0.1-1 at the irradiation wavelength.

  • Actinometer Solution: Potassium ferrioxalate solution (e.g., 6 mM in 0.05 M H₂SO₄).

  • Developer Solution: 0.1% (w/v) 1,10-phenanthroline solution.

  • Buffer Solution: Sodium acetate buffer.

Procedure
  • Absorbance Measurement: Measure the initial absorbance of both the sample solution and the actinometer solution at the irradiation wavelength.

  • Irradiation:

    • Place the cuvette containing the sample solution in the light path and irradiate for a specific time (t). The total conversion should be kept low (<10-15%) to avoid inner filter effects from the photoproduct.

    • Remove the sample and place the cuvette with the actinometer solution in the exact same position. Irradiate for the same time (t).

  • Sample Analysis: After irradiation, measure the change in the concentration of the released substrate or the caged compound itself. This is often done by monitoring the change in absorbance at a wavelength specific to the substrate or the cage, or by using techniques like HPLC.

  • Actinometer Analysis:

    • To the irradiated actinometer solution, add the 1,10-phenanthroline developer solution and the sodium acetate buffer. This forms a colored complex with the Fe²⁺ ions produced during photolysis.

    • Measure the absorbance of this colored complex at its λmax (~510 nm).

    • Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε for the Fe²⁺-phenanthroline complex is well-known (~11,100 M⁻¹cm⁻¹).

  • Calculation: The uncaging quantum yield (Φu) is calculated using the following formula:

    Φu = Φact * (Δn_sample / Δn_act) * (I_act / I_sample)

    Where:

    • Φact is the known quantum yield of the actinometer at the irradiation wavelength.

    • Δn_sample is the number of moles of substrate photoreleased.

    • Δn_act is the number of moles of Fe²⁺ produced in the actinometer.

    • I_sample and I_act are the photon fluxes absorbed by the sample and actinometer, respectively, calculated from their absorbance at the irradiation wavelength.

Visualizing Key Concepts

Diagrams generated using Graphviz help to clarify the experimental workflow and the fundamental mechanism of photorelease.

photorelease_mechanism ground_state PPG-Substrate (Ground State) photon_node ground_state->photon_node Absorption (hν) excited_state Excited State* (S1 or T1) excited_state->ground_state Non-productive Decay (Fluorescence, Heat) intermediate Reactive Intermediate (e.g., aci-nitro, ion pair) excited_state->intermediate Photochemical Reaction products Released Substrate + PPG Byproduct intermediate->products Rearrangement & Hydrolysis photon_node->excited_state Excitation

Caption: General mechanism of a photoremovable protecting group (PPG).

quantum_yield_workflow cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_calc 4. Calculation prep_sample Prepare Sample (Caged Compound) irrad_sample Irradiate Sample (Time t, Wavelength λ) prep_sample->irrad_sample prep_act Prepare Actinometer (e.g., K₃[Fe(C₂O₄)₃]) irrad_act Irradiate Actinometer (Identical Conditions) prep_act->irrad_act analyze_sample Measure Photoproduct (e.g., HPLC, UV-Vis) irrad_sample->analyze_sample analyze_act Develop & Measure Fe²⁺ (UV-Vis @ 510 nm) irrad_act->analyze_act calc Calculate Φu (Sample) Relative to Φact analyze_sample->calc analyze_act->calc

Caption: Experimental workflow for determining quantum yield via chemical actinometry.

References

Unlocking Precision: The Advantages of Two-Photon Excitation for Uncaging 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular biology and drug development, the ability to precisely control the release of bioactive molecules is paramount. "Caged" compounds, such as 2-Isopropoxy-5-nitrobenzylamine, offer this control by masking a molecule's function until it is "uncaged" by a flash of light. While traditional one-photon excitation has long been the standard, two-photon excitation (2PE) emerges as a superior method, offering unprecedented spatiotemporal resolution and reduced phototoxicity. This guide provides a comparative analysis of one-photon versus two-photon uncaging, with a focus on the nitrobenzyl class of photoremovable protecting groups, to which this compound belongs.

One-Photon vs. Two-Photon Excitation: A Fundamental Difference

One-photon excitation (1PE) relies on the absorption of a single, high-energy photon (typically in the UV range) to cleave the caging group and release the active molecule.[1] However, this process excites molecules throughout the entire light path, leading to out-of-focus uncaging and potential damage to surrounding tissues.[2][3]

Two-photon excitation (2PE) , on the other hand, utilizes the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same electronic transition.[1][4] This is a nonlinear process, meaning the probability of absorption is proportional to the square of the light intensity.[5] Consequently, excitation is confined to the tiny focal volume of the laser, providing inherent three-dimensional resolution.[3][4][6]

Key Advantages of Two-Photon Excitation

The unique properties of 2PE translate into significant advantages for uncaging experiments, particularly within complex biological systems.

  • Enhanced Spatial Resolution: The confinement of excitation to the focal point allows for the precise release of the active molecule in a sub-femtoliter volume, enabling the study of highly localized biological processes, such as signaling within a single dendritic spine.[4][7][8][9]

  • Deeper Tissue Penetration: Near-infrared light used in 2PE scatters less in biological tissue compared to the UV light used for 1PE.[3][6][10] This allows for the uncaging of molecules at greater depths within living tissues, opening up possibilities for in vivo studies.[3][11]

  • Reduced Phototoxicity and Photodamage: By limiting the excitation to a small focal volume, 2PE significantly reduces the overall exposure of the biological sample to potentially harmful radiation.[2][3][9] This is crucial for maintaining the health and viability of cells and tissues during long-term experiments.[2][11]

Quantitative Comparison: One-Photon vs. Two-Photon Uncaging

The following table summarizes the key performance differences between the two techniques, with data generalized for nitrobenzyl-caged compounds.

FeatureOne-Photon Excitation (1PE)Two-Photon Excitation (2PE)Advantage of 2PE
Excitation Wavelength UV (e.g., 355 nm)Near-Infrared (e.g., 720 nm)[12][13]Deeper tissue penetration, less scattering[3][6][10]
Spatial Resolution (Axial) Several micrometers< 1 micrometer[4]High-precision targeting of subcellular structures[7][8][9]
Excitation Volume Conical path of lightDiffraction-limited focal point[3]Minimized off-target effects and phototoxicity[2][9]
Tissue Penetration Depth Tens of micrometersHundreds of micrometers[3][11]Enables in vivo and deep-tissue studies[11]
Phototoxicity Higher, due to out-of-focus absorption[2][3]Lower, confined to the focal volume[2][9]Improved cell viability for long-term imaging[11]
Uncaging Efficiency Higher quantum yield per photonLower two-photon action cross-sectionN/A

Experimental Protocols

Representative Protocol for Two-Photon Uncaging of a Nitrobenzyl-Caged Compound:

This protocol provides a general framework for a two-photon uncaging experiment, which can be adapted for this compound.

  • Preparation of the Biological Sample:

    • Prepare cell cultures or tissue slices according to standard laboratory protocols.

    • Incubate the sample with the nitrobenzyl-caged compound (e.g., 2.5 mM MNI-glutamate) in an appropriate buffer solution.[8]

  • Two-Photon Microscope Setup:

    • Utilize a two-photon laser scanning microscope equipped with a mode-locked Ti:sapphire laser.[7][12]

    • The laser for uncaging is typically tuned to a wavelength around 720 nm for many nitrobenzyl compounds.[12][13] A separate laser at a longer wavelength (e.g., 900-950 nm) can be used for simultaneous imaging.[12][13]

    • The laser power should be carefully controlled using a Pockels cell to achieve efficient uncaging without causing photodamage.[8]

  • Uncaging and Data Acquisition:

    • Identify the target region of interest (e.g., a specific dendritic spine) using two-photon imaging.

    • Apply a short laser pulse (e.g., 0.8 ms) at the uncaging wavelength to the target.[12]

    • Simultaneously record the biological response, such as changes in intracellular calcium concentration or electrophysiological signals.[8][12]

  • Controls and Calibration:

    • Ensure that the imaging laser power is below the threshold for uncaging.[7]

    • Calibrate the uncaging stimulus to elicit a physiological response.[8]

    • Perform control experiments without the caged compound to rule out any effects of the laser stimulation itself.

Visualizing the Concepts

To further illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_caged Inactive State cluster_uncaged Active State Caged This compound (Caged Molecule) Bioactive Bioactive Amine Caged->Bioactive Light (Uncaging) Byproduct Nitroso-isopropoxybenzaldehyde Caged->Byproduct Light (Uncaging)

Caption: Uncaging of this compound.

G cluster_1p One-Photon Excitation cluster_2p Two-Photon Excitation p1_1 p1_2 p1_1->p1_2 p1_3 p1_2->p1_3 p1_4 Focal Plane p1_3->p1_4 p1_5 p1_4->p1_5 p1_6 p1_5->p1_6 p1_7 p1_6->p1_7 label_1p Excitation occurs along the entire light path p2_1 p2_2 p2_1->p2_2 p2_3 p2_2->p2_3 p2_4 Focal Plane p2_3->p2_4 p2_5 p2_4->p2_5 p2_6 p2_5->p2_6 p2_7 p2_6->p2_7 p2_8 p2_7->p2_8 label_2p Excitation is confined to the focal point

Caption: Comparison of one-photon and two-photon excitation volumes.

G prep Sample Preparation (Incubate with caged compound) setup Microscope Setup (Align imaging and uncaging lasers) prep->setup identify Identify Target ROI (e.g., dendritic spine) setup->identify uncage Deliver Uncaging Pulse (e.g., 720 nm laser) identify->uncage record Record Biological Response (e.g., Ca2+ imaging, electrophysiology) uncage->record analyze Data Analysis record->analyze

Caption: Experimental workflow for two-photon uncaging.

References

A Comparative Guide to the Kinetic Studies of Substrate Release from Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Photorelease Kinetics

The efficiency and speed of substrate release are critical parameters for a photolabile protecting group. These are typically quantified by the quantum yield (Φ) of uncaging and the rate constant (k) of release. The following table summarizes key kinetic data for representative PPGs.

Photolabile Protecting GroupSubstrate/Leaving GroupWavelength (nm)Quantum Yield (Φ)Release Rate Constant (k) or half-life (t½)Reference
o-Nitrobenzyl Derivatives
1-(2-Nitrophenyl)ethylPhosphate300-3550.25t½ = 0.07 ms[1]
1-(2-Nitrophenyl)ethylPhosphate estersNot specified0.49 - 0.63Not specified
N-(2-Nitrobenzyl)UreaNot specifiedNot specified4.5 x 10³ s⁻¹[2]
o-NitroveratrylVariousNot specifiedVaries with leaving groupNot specified[3]
Coumarin Derivatives
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)Benzoic Acid4500.035Not specified[4]
p-Hydroxyphenacyl (pHP) Derivatives
p-HydroxyphenacylPhosphate esters300-3500.38> 10⁷ s⁻¹[5]
p-HydroxyphenacylAla-Ala3370.1 - 0.31.82 x 10⁸ s⁻¹[6]

Experimental Protocols

The determination of kinetic parameters for substrate release from PPGs relies on specialized techniques. The following are detailed methodologies for key experiments.

Flash Photolysis for Determining Release Rate Constants

Flash photolysis is a powerful technique to measure the rates of fast photochemical reactions.

Objective: To determine the rate constant of substrate release following a brief pulse of light.

Apparatus:

  • A pulsed laser source (e.g., Nd:YAG laser with frequency tripling to 355 nm) to initiate the photolysis.

  • A continuous wave monitoring light source (e.g., xenon arc lamp).

  • A monochromator to select the monitoring wavelength.

  • A fast photodetector (e.g., photomultiplier tube).

  • An oscilloscope or transient digitizer to record the signal.

Procedure:

  • Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the laser wavelength.

  • Place the solution in a cuvette within the flash photolysis apparatus.

  • Monitor the change in absorbance or fluorescence of a transient intermediate or the final product at a specific wavelength. For o-nitrobenzyl compounds, the decay of the aci-nitro intermediate is often monitored around 400 nm.

  • Trigger the laser pulse to photolyze the sample.

  • Record the time-resolved change in the detector signal.

  • Fit the decay or rise of the signal to an appropriate kinetic model (e.g., single exponential decay) to extract the rate constant.

Quantum Yield Determination by HPLC Analysis

The quantum yield of photolysis is a measure of the efficiency of the photoreaction.

Objective: To determine the number of substrate molecules released per photon absorbed.

Apparatus:

  • A light source with a known and stable output (e.g., a high-pressure mercury lamp with a filter to isolate a specific wavelength).

  • A photodiode or actinometer to measure the photon flux.

  • A high-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis detector).[7]

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate). This involves irradiating the actinometer solution for a set time and measuring the amount of product formed spectrophotometrically.

  • Sample Irradiation: Prepare a solution of the caged compound with a known concentration and absorbance at the irradiation wavelength. Irradiate the solution under the same conditions as the actinometer for a specific duration, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • HPLC Analysis: Analyze the irradiated sample using HPLC to quantify the amount of substrate released and the amount of remaining caged compound. A calibration curve for the substrate should be prepared beforehand.

  • Calculation: The quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of substrate released) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry data and the absorbance of the sample.

Visualizing the Process

To better understand the experimental workflow and the underlying photochemical mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_calculation Calculation A Prepare Caged Compound Solution D Irradiate Caged Compound A->D B Prepare Actinometer Solution C Irradiate Actinometer B->C E Spectrophotometric Measurement C->E F HPLC Analysis D->F G Determine Photon Flux E->G H Quantify Substrate Release F->H I Calculate Quantum Yield G->I H->I

Caption: Workflow for Quantum Yield Determination.

o_Nitrobenzyl_Photocleavage Start o-Nitrobenzyl Caged Compound ExcitedState Excited State Start->ExcitedState hν (Light Absorption) AciNitro Aci-nitro Intermediate ExcitedState->AciNitro Intramolecular H-atom transfer Products Released Substrate + Nitroso Byproduct AciNitro->Products Rearrangement & Release

Caption: Simplified o-Nitrobenzyl Photocleavage Pathway.

References

A Comparative Guide to the Biocompatibility Assessment of 2-Isopropoxy-5-nitrobenzylamine Byproducts in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro biocompatibility of hypothetical byproducts of 2-Isopropoxy-5-nitrobenzylamine. Due to the absence of published data on the specific byproducts of this compound, this document serves as a methodological template, presenting a hypothetical case study to illustrate the assessment process. The experimental data herein is illustrative and intended to guide researchers in designing and interpreting their own studies.

Nitroaromatic compounds are a class of chemicals that can exhibit biological activity, and their byproducts may have unintended toxicological effects.[1][2] A thorough in vitro cytotoxicity screening is a critical early step in the safety assessment of any new chemical entity.[3][4] This guide outlines a panel of standard assays to compare the cytotoxic and apoptotic potential of hypothetical byproducts.

Hypothetical Byproducts for Assessment

For the purpose of this guide, we will consider the following hypothetical byproducts that could arise from the synthesis or degradation of this compound:

  • Byproduct A: 2-Hydroxy-5-nitrobenzylamine (assuming cleavage of the isopropoxy group)

  • Byproduct B: 2-Isopropoxy-5-aminobenzylamine (assuming reduction of the nitro group)

  • Byproduct C: 2-Isopropoxy-5-nitrobenzaldehyde (an oxidized precursor)

These byproducts will be compared against the parent compound, this compound, and a vehicle control (e.g., 0.1% DMSO).

Data Presentation: Comparative Biocompatibility Assessment

The following tables summarize hypothetical quantitative data from a series of in vitro biocompatibility assays performed on a human liver carcinoma cell line (HepG2) after a 24-hour exposure to the test compounds.

Table 1: Cytotoxicity Assessment by MTT and LDH Assays

CompoundMTT Assay IC50 (µM)LDH Release at IC50 (% of Positive Control)
This compound15035%
Byproduct A2585%
Byproduct B> 500< 5%
Byproduct C7560%
Vehicle Control (0.1% DMSO)> 1000< 2%

Table 2: Apoptosis Induction by Caspase-3/7 Activity Assay

Compound (at IC50 concentration)Caspase-3/7 Activity (Fold change vs. Vehicle Control)
This compound2.5
Byproduct A6.8
Byproduct B1.1
Byproduct C4.2
Staurosporine (1 µM, Positive Control)10.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all assays, cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

MTT Assay for Cell Viability

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]

  • Reagent Preparation : A 5 mg/mL stock solution of MTT in sterile PBS was prepared.[5][7]

  • Assay Protocol :

    • After overnight incubation, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates were incubated for 24 hours at 37°C.

    • 10 µL of the 5 mg/mL MTT solution was added to each well.

    • The plates were incubated for another 4 hours at 37°C.

    • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

    • The plates were incubated overnight at 37°C in a humidified chamber.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9]

  • Assay Protocol :

    • Cells were treated with the test compounds as described for the MTT assay.

    • After the 24-hour incubation, the 96-well plates were centrifuged at 250 x g for 5 minutes.

    • 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.

    • 50 µL of the LDH reaction mixture (containing diaphorase and INT) was added to each well.[10]

    • The plate was incubated for 30 minutes at room temperature, protected from light.[9]

    • The absorbance was measured at 490 nm using a microplate reader.[8]

  • Data Analysis : Cytotoxicity was expressed as a percentage of the positive control (cells treated with a lysis buffer).

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11]

  • Assay Protocol :

    • Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.

    • The Caspase-Glo® 3/7 Reagent was prepared according to the manufacturer's instructions.

    • 100 µL of the Caspase-Glo® 3/7 Reagent was added to each well.[11]

    • The contents of the wells were mixed gently on a plate shaker for 30 seconds.

    • The plate was incubated at room temperature for 1 hour, protected from light.

    • The luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.

  • Data Analysis : The results were expressed as a fold change in luminescence relative to the vehicle-treated control cells.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow, a hypothetical signaling pathway, and a logical framework for interpreting the biocompatibility data.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis cell_culture Cell Seeding (HepG2, 96-well plates) treatment 24h Treatment cell_culture->treatment compound_prep Compound Dilution (Parent & Byproducts) compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_analysis IC50 Calculation & Fold Change Analysis mtt->data_analysis ldh->data_analysis caspase->data_analysis comparison Comparative Assessment data_analysis->comparison

Caption: Experimental workflow for the in vitro biocompatibility assessment.

G byproduct_a Byproduct A (e.g., 2-Hydroxy-5-nitrobenzylamine) cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway for Byproduct A-induced apoptosis.

G start Biocompatibility Data ic50 MTT IC50 > 100µM? start->ic50 ldh LDH Release < 20%? ic50->ldh Yes high_risk High Biocompatibility Risk ic50->high_risk No caspase Caspase Activity < 2-fold? ldh->caspase Yes moderate_risk Moderate Risk (Further Investigation) ldh->moderate_risk No low_risk Low Biocompatibility Risk caspase->low_risk Yes caspase->moderate_risk No

Caption: Logical framework for interpreting biocompatibility assessment data.

References

A Comparative Guide to Single-Photon and Two-Photon Uncaging of 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of single-photon and two-photon uncaging techniques for the photolabile protecting group, 2-Isopropoxy-5-nitrobenzylamine. Understanding the nuances of these methods is critical for applications requiring precise spatiotemporal control over the release of bioactive molecules. This document outlines the performance characteristics of each technique, supported by experimental data from related o-nitrobenzyl compounds, and provides standardized protocols to aid in experimental design.

Performance Comparison

ParameterSingle-Photon UncagingTwo-Photon Uncaging
Excitation Wavelength Typically UV-A (320-400 nm)Typically Near-Infrared (700-1000 nm)
Quantum Yield (Φu) ~0.1 - 1%[1][2]Similar to one-photon, but the overall efficiency is also dependent on the two-photon absorption cross-section
Two-Photon Uncaging Cross-Section (δu) Not Applicable~0.01 - 0.1 GM[1][2]
Spatial Resolution Lower (diffraction-limited in xy, poor in z)Higher (sub-femtoliter volume)
Tissue Penetration Low (high scattering and absorption by endogenous molecules)High (reduced scattering and absorption at NIR wavelengths)
Photodamage Higher risk of off-target and cellular damage due to UV excitationLower risk of photodamage outside the focal volume

Note: The quantum yield (Φu) represents the efficiency of the photochemical reaction once a photon is absorbed. The two-photon uncaging cross-section (δu) is a measure of the probability of a two-photon excitation event occurring and is a product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).[2]

Experimental Protocols

The following are generalized protocols for single-photon and two-photon uncaging of a substrate protected by the 2-Isopropoxy-5-nitrobenzyl group. The precise parameters, such as laser power and irradiation time, will need to be optimized for the specific experimental setup and biological sample.

Single-Photon Uncaging Protocol
  • Sample Preparation: Prepare the sample containing the 2-Isopropoxy-5-nitrobenzyl-caged molecule in a suitable buffer or cell culture medium.

  • Light Source: Utilize a UV-A light source, such as a mercury arc lamp with appropriate filters or a UV laser (e.g., 355 nm or 365 nm).

  • Irradiation: Focus the UV light onto the region of interest. The duration and intensity of the irradiation will determine the amount of uncaged substrate. This needs to be calibrated for each experiment.

  • Monitoring: The release of the active molecule can be monitored by various methods, such as electrophysiological recording, fluorescence imaging (if the released molecule is fluorescent), or downstream biochemical assays.

Two-Photon Uncaging Protocol
  • Sample Preparation: Prepare the sample as described for single-photon uncaging.

  • Light Source: A mode-locked Ti:sapphire laser, tunable in the near-infrared range (typically 700-1000 nm), is the standard light source for two-photon excitation.

  • Microscopy Setup: The laser is coupled into a laser-scanning microscope equipped with high-numerical-aperture objectives to achieve tight focusing.

  • Irradiation: The laser is focused to a diffraction-limited spot within the sample. The uncaging is confined to this small focal volume. The laser power and dwell time per spot are critical parameters to be optimized to achieve the desired concentration of the released molecule while minimizing photodamage.

  • Monitoring: The effects of the uncaged molecule are typically monitored using the same imaging modality (two-photon fluorescence microscopy) or electrophysiology.

Visualizing the Process

To further clarify the concepts and workflows, the following diagrams are provided.

Uncaging_Signaling_Pathway cluster_light_activation Light Activation cluster_photochemical_reaction Photochemical Reaction cluster_cellular_response Cellular Response Light_Source Light Source (UV or NIR Laser) Caged_Compound 2-Isopropoxy-5-nitrobenzyl -caged molecule Light_Source->Caged_Compound Photon(s) Uncaging Photolysis Caged_Compound->Uncaging Active_Molecule Released Active Molecule Uncaging->Active_Molecule Byproduct Nitroso-ketone Byproduct Uncaging->Byproduct Biological_Target Biological Target (e.g., Receptor, Enzyme) Active_Molecule->Biological_Target Cellular_Effect Downstream Cellular Effect Biological_Target->Cellular_Effect

Caption: Signaling pathway of photolabile uncaging.

Experimental_Workflow Start Start Sample_Prep Prepare Sample with Caged Compound Start->Sample_Prep Choose_Method Select Uncaging Method Sample_Prep->Choose_Method One_Photon_Setup Setup Single-Photon Excitation (UV Light) Choose_Method->One_Photon_Setup Single-Photon Two_Photon_Setup Setup Two-Photon Excitation (NIR Laser) Choose_Method->Two_Photon_Setup Two-Photon Irradiate Irradiate Sample One_Photon_Setup->Irradiate Two_Photon_Setup->Irradiate Monitor_Response Monitor Biological Response Irradiate->Monitor_Response Analyze_Data Analyze and Quantify Results Monitor_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for uncaging experiments.

Conclusion

Both single-photon and two-photon uncaging are powerful techniques for the controlled release of bioactive molecules from this compound and other photolabile protecting groups. Single-photon uncaging is simpler to implement but is limited by lower spatial resolution and potential for photodamage. Two-photon uncaging offers superior 3D spatial resolution, deeper tissue penetration, and reduced phototoxicity, making it the method of choice for delicate biological samples and applications requiring subcellular precision. The selection of the appropriate technique should be guided by the specific experimental goals and constraints.

References

Safety Operating Guide

Proper Disposal of 2-Isopropoxy-5-nitrobenzylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Isopropoxy-5-nitrobenzylamine, ensuring compliance with safety protocols and environmental regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating a quick reference for its physical and chemical properties.

PropertyValueSource
Boiling Point 200 °C (392 °F)[1]
Melting Point 42 - 44 °C (108 - 111 °F)[2]
Density 0.892 g/cm³ at 25 °C (77 °F)[1]
Autoignition Temperature 200 °C (392 °F)[2]

Experimental Protocols: Disposal Procedures

The disposal of this compound must be conducted in a manner that minimizes environmental impact and ensures the safety of laboratory personnel. The following step-by-step protocol is based on established safety data sheets.

Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE, including:

  • Protective gloves

  • Protective clothing

  • Eye protection/face protection[1]

Disposal Steps:

  • Consult Experts and Regulations: Evacuate the danger area, observe emergency procedures, and consult an expert.[1] Disposal must be in accordance with an approved waste disposal plant.[3]

  • Containment: For spills, do not let the product enter drains.[1][2] Cover drains to prevent runoff.

  • Absorption: Take up the material with a liquid-absorbent material (e.g., Chemizorb®).[1] For solid forms, take up dry and avoid the generation of dust.[2]

  • Collection: Collect, bind, and pump off spills.[2] Place the absorbed material into a suitable, tightly closed container for disposal.

  • Decontamination: Clean the affected area thoroughly after disposal.

  • Waste Disposal: Dispose of the container and its contents at an approved waste disposal plant.[3] Avoid release to the environment.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Need for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe consult Step 2: Consult Regulations & Experts ppe->consult contain Step 3: Contain the Spill/Waste (Prevent Entry to Drains) consult->contain absorb Step 4: Absorb Liquid or Collect Solid contain->absorb collect Step 5: Place in Labeled, Sealed Container absorb->collect decontaminate Step 6: Decontaminate the Area collect->decontaminate dispose Step 7: Transfer to Approved Waste Facility decontaminate->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Isopropoxy-5-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Isopropoxy-5-nitrobenzylamine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety data for structurally similar compounds, including other nitroaromatic amines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related nitroaromatic and amine compounds are known to be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause skin and eye irritation.[1][2][3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[6][7]To protect against splashes of the chemical which can cause serious eye irritation.[2][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8] Inspect gloves for integrity before each use and dispose of them properly after handling.To prevent skin contact, as similar compounds can be toxic upon dermal absorption and cause skin irritation.[5]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required. For larger quantities or increased risk of exposure, a chemical-resistant suit or apron should be considered.[9]To protect the skin from accidental contact and spills.
Respiratory Work should be conducted in a certified chemical fume hood.[10] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7]To prevent inhalation of dust or vapors, as related compounds may cause respiratory irritation and can be toxic if inhaled.[1][2] A proper respiratory protection program, including fit testing, should be in place if respirators are used.[7]
Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Experimental Protocol: Standard Handling Procedure

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all required PPE is readily available and in good condition. Have an emergency plan in place, and ensure that a safety shower and eyewash station are accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even if gloves were worn.[11]

Table 2: Storage and Incompatibility

ParameterRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Keep away from incompatible materials.
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][13] Avoid contact with materials that could lead to a hazardous reaction.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Experimental Protocol: Waste Disposal

  • Segregation: Do not mix waste containing this compound with other waste streams. Keep it in a separate, clearly labeled, and sealed hazardous waste container.[14][15]

  • Containerization: Use a container that is compatible with the chemical and any solvents used. The container must be in good condition and have a secure lid.[15]

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, list any other components in the waste mixture.

  • Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11] Do not dispose of this chemical down the drain or in the regular trash.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][12] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[11][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For a large spill, contact your institution's EHS or emergency response team. Ventilate the area and wash the spill site after the material has been removed.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_emergency Confirm Emergency Equipment Access prep_fume_hood->prep_emergency handling_weigh Weigh/Transfer in Fume Hood prep_emergency->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_segregate Segregate Hazardous Waste cleanup_wash->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store Securely disposal_label->disposal_store disposal_request Request EHS Pickup disposal_store->disposal_request

Caption: Safe handling and disposal workflow for this compound.

References

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Reactant of Route 2
2-Isopropoxy-5-nitrobenzylamine

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